Product packaging for 4-Amino-1-methylpyrrolidin-2-one(Cat. No.:CAS No. 933744-16-2)

4-Amino-1-methylpyrrolidin-2-one

Cat. No.: B3021762
CAS No.: 933744-16-2
M. Wt: 114.15
InChI Key: WBYJZPAHGAGMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O B3021762 4-Amino-1-methylpyrrolidin-2-one CAS No. 933744-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-3-4(6)2-5(7)8/h4H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYJZPAHGAGMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656119
Record name 4-Amino-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770706-26-8, 933744-16-2
Record name 4-Amino-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1-methyl-2-pyrrolidinone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-1-methylpyrrolidin-2-one is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its pyrrolidinone core is a privileged scaffold found in a variety of biologically active molecules, and the presence of a primary amine at the 4-position offers a versatile handle for further chemical modifications and the introduction of diverse pharmacophores. This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of this compound, designed for an audience of researchers, scientists, and professionals in the field of drug development. The presented synthesis is grounded in established chemical principles and supported by analogous transformations reported in the peer-reviewed literature.

Strategic Overview of the Synthesis

The most logical and efficient synthetic approach to this compound commences with a readily accessible precursor, 4-hydroxy-1-methylpyrrolidin-2-one. This strategy hinges on the chemical manipulation of the hydroxyl group, converting it into a primary amine through a two-step sequence involving the formation of an azide intermediate. This pathway is favored due to the high yields and chemoselectivity often associated with these transformations.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 4-Hydroxy-1-methylpyrrolidin-2-one Intermediate1 4-Mesyloxy-1-methylpyrrolidin-2-one Start->Intermediate1 Mesylation Intermediate2 4-Azido-1-methylpyrrolidin-2-one Intermediate1->Intermediate2 Azide Substitution FinalProduct This compound Intermediate2->FinalProduct Azide Reduction

Caption: A high-level overview of the synthetic workflow.

Detailed Synthesis Pathway and Mechanism

This section provides a detailed, step-by-step guide for the synthesis of this compound, including reaction mechanisms and experimental protocols derived from analogous procedures in the literature.

Part 1: Synthesis of 4-Mesyloxy-1-methylpyrrolidin-2-one (Mesylation of the Hydroxyl Group)

The initial step involves the activation of the hydroxyl group at the 4-position by converting it into a good leaving group, a mesylate. This is a standard and highly efficient procedure.

Reaction Scheme:

Mechanism:

The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen onto the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Mesylation_Mechanism Reactants R-OH + MsCl + Et3N Intermediate R-O(H+)-S(O)2CH3...Cl-  + Et3N Reactants->Intermediate Nucleophilic Attack Product R-OMs + Et3N-H+Cl- Intermediate->Product Deprotonation

Caption: Simplified mechanism of mesylation.

Experimental Protocol:

  • To a solution of 4-hydroxy-1-methylpyrrolidin-2-one (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.2 equivalents).

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-mesyloxy-1-methylpyrrolidin-2-one, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 2: Synthesis of 4-Azido-1-methylpyrrolidin-2-one (Nucleophilic Substitution with Azide)

The mesylate is an excellent leaving group, which is readily displaced by the azide anion in a classic SN2 reaction.

Reaction Scheme:

Mechanism:

The azide ion (N3-) acts as a potent nucleophile, attacking the carbon atom bearing the mesyloxy group from the backside, leading to an inversion of stereochemistry if the starting material is chiral. The mesylate group departs as a stable anion.

Azide_Substitution_Mechanism Reactants R-OMs + N3- TransitionState [N3...C...OMs]‡ Reactants->TransitionState SN2 Attack Product R-N3 + MsO- TransitionState->Product

Caption: SN2 mechanism for azide substitution.

Experimental Protocol:

  • Dissolve the crude 4-mesyloxy-1-methylpyrrolidin-2-one (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-azido-1-methylpyrrolidin-2-one can be purified by column chromatography.

Part 3: Synthesis of this compound (Reduction of the Azide)

The final step is the reduction of the azido group to a primary amine. This is a very clean and high-yielding transformation with several reliable methods available. Catalytic hydrogenation is a common and effective method.

Reaction Scheme:

Mechanism:

The azide is reduced on the surface of the catalyst (e.g., Palladium on carbon) by molecular hydrogen. The reaction proceeds through the formation of a triazene intermediate, which then loses nitrogen gas to form the amine.

Azide_Reduction_Mechanism Reactant R-N3 Intermediate [R-N=N-NH] Reactant->Intermediate H2, Pd/C Product R-NH2 + N2 Intermediate->Product Loss of N2

Caption: Simplified mechanism of azide reduction.

Experimental Protocol:

  • Dissolve 4-azido-1-methylpyrrolidin-2-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or column chromatography to yield the final product of high purity.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

StepReactionStarting MaterialProductExpected Yield (%)
1Mesylation4-Hydroxy-1-methylpyrrolidin-2-one4-Mesyloxy-1-methylpyrrolidin-2-one90-95%
2Azide Substitution4-Mesyloxy-1-methylpyrrolidin-2-one4-Azido-1-methylpyrrolidin-2-one85-90%
3Azide Reduction4-Azido-1-methylpyrrolidin-2-oneThis compound>95%

Alternative Synthetic Strategies

While the presented pathway is robust, other synthetic routes to this compound are also conceivable:

  • Reductive Amination: Starting from a 1-methyl-4-oxopyrrolidine-2-carboxylate precursor, reductive amination with ammonia or a protected amine source could directly install the amino group. This method is highly efficient for forming C-N bonds.[1][2]

  • From Glutamic Acid: N-methylation of glutamic acid, followed by selective amidation of the gamma-carboxyl group and subsequent cyclization, could provide an alternative route, particularly for stereospecific synthesis if starting from an enantiomerically pure glutamic acid.[3][4]

  • From Nitro Precursors: Synthesis of a 4-nitro-1-methylpyrrolidin-2-one intermediate followed by reduction of the nitro group to an amine is another viable option. The reduction of nitroarenes is a well-established transformation.[5]

Conclusion

The synthesis of this compound can be effectively achieved through a three-step sequence starting from 4-hydroxy-1-methylpyrrolidin-2-one. This pathway, involving mesylation, azide substitution, and subsequent reduction, relies on well-understood and high-yielding chemical transformations, making it a reliable and practical approach for laboratory-scale synthesis. The versatility of the final product as a building block in medicinal chemistry underscores the importance of having a robust and reproducible synthetic route.

References

Spectroscopic Characterization of 4-Amino-1-methylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-1-methylpyrrolidin-2-one is a heterocyclic organic compound with a pyrrolidinone backbone, a key structural motif in various pharmaceuticals and specialty chemicals. Its unique combination of a lactam ring, a primary amine, and an N-methyl group imparts specific chemical properties that are of significant interest in drug discovery and materials science. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structural integrity of this molecule. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with a standardized atom numbering system, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data provide critical information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule.

Experimental Protocol (Hypothetical): A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) (0.5-0.7 mL). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.7m1HH-4
~3.2 - 3.4m2HH-5
~2.8s3HN-CH₃
~2.2 - 2.5m2HH-3
~1.5 - 1.8br s2H-NH₂

Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments.[1]

  • N-CH₃ Protons: A sharp singlet peak is anticipated around 2.8 ppm, corresponding to the three equivalent protons of the N-methyl group. Its singlet nature arises from the absence of adjacent protons to couple with.

  • Pyrrolidinone Ring Protons: The protons on the five-membered ring (H-3, H-4, and H-5) will exhibit more complex splitting patterns due to spin-spin coupling with their neighbors. The H-4 proton, being attached to the carbon bearing the amino group, is expected to appear as a multiplet in the range of 3.5-3.7 ppm. The two diastereotopic protons at the C-5 position will likely appear as a multiplet between 3.2 and 3.4 ppm. The C-3 protons, adjacent to the carbonyl group, are also expected to be diastereotopic and will likely resonate as a multiplet around 2.2-2.5 ppm.

  • -NH₂ Protons: The two protons of the primary amine group are expected to appear as a broad singlet between 1.5 and 1.8 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of this peak can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Experimental Protocol (Hypothetical): The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom. The spectral width should be set to cover the expected range of chemical shifts for both sp² and sp³ hybridized carbons (typically 0-200 ppm).

Predicted Data Summary:

Chemical Shift (δ) ppmAssignment
~175C=O (C-2)
~55C-5
~50C-4
~35C-3
~30N-CH₃

Interpretation:

  • Carbonyl Carbon (C-2): The lactam carbonyl carbon is expected to resonate at the most downfield position, typically around 175 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

  • Ring Carbons (C-4 and C-5): The carbons of the pyrrolidinone ring attached to nitrogen atoms (C-5) and the amino group (C-4) are expected to appear in the range of 50-55 ppm.

  • Ring Carbon (C-3): The C-3 carbon, adjacent to the carbonyl group, will be deshielded and is predicted to have a chemical shift around 35 ppm.

  • N-CH₃ Carbon: The carbon of the N-methyl group is expected to be the most upfield signal, resonating at approximately 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Hypothetical): An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (primary amine)
2950-2850MediumC-H stretching (aliphatic)
~1680StrongC=O stretching (lactam)
1450-1350MediumC-H bending
~1250MediumC-N stretching

Interpretation:

The IR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of its principal functional groups.

  • N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine group. The broadening is due to hydrogen bonding.

  • C-H Stretching: Absorptions in the 2950-2850 cm⁻¹ range are attributed to the stretching vibrations of the aliphatic C-H bonds in the pyrrolidinone ring and the N-methyl group.

  • C=O Stretching: A strong, sharp absorption peak around 1680 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the five-membered lactam ring. The position of this band is characteristic of cyclic amides.

  • C-N Stretching: A medium intensity band around 1250 cm⁻¹ can be assigned to the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol (Hypothetical): A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used as the ionization method. EI typically leads to more extensive fragmentation, while ESI is a softer ionization technique that often results in a prominent molecular ion peak.

Predicted Mass Spectrum Data (EI):

  • Molecular Ion (M⁺): m/z = 114

  • Key Fragments: m/z = 85, 70, 57, 44, 42

Interpretation of Fragmentation:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₅H₁₀N₂O = 114.15 g/mol ). The fragmentation pattern can provide valuable structural information. A plausible fragmentation pathway is outlined below.

G M [C5H10N2O]+• m/z = 114 F1 [C4H7NO]+• m/z = 85 M->F1 - C2H5N F2 [C4H8N]+ m/z = 70 M->F2 - C2H2O F3 [C3H5N]+• m/z = 55 F2->F3 - CH3 F4 [C2H4N]+ m/z = 42 F2->F4 - C2H4

Caption: A plausible fragmentation pathway for this compound in EI-MS.

  • Loss of an Ethylamine Radical: Cleavage of the C4-C5 and C3-C4 bonds could lead to the loss of an ethylamine radical, resulting in a fragment at m/z 85.

  • Formation of an Aziridinium Ion: A common fragmentation pathway for pyrrolidines involves the formation of a stable aziridinium ion. A fragment at m/z 70 could correspond to the [C₄H₈N]⁺ ion.

  • Further Fragmentation: This m/z 70 fragment could further lose a methyl radical to give a fragment at m/z 55 or undergo rearrangement and lose ethene to produce a fragment at m/z 42.

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive spectroscopic profile of this compound. The characteristic signals in each spectrum serve as a unique fingerprint for this molecule, enabling its unambiguous identification and quality assessment. This technical guide serves as a valuable resource for scientists and researchers, providing the foundational spectroscopic knowledge necessary for the effective utilization of this compound in their research and development endeavors.

References

Physical and chemical properties of "4-Amino-1-methylpyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-1-methylpyrrolidin-2-one

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound. As a functionalized lactam, this molecule represents a versatile scaffold and building block in the synthesis of complex chemical entities. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and practical guidance for its use in a laboratory setting. Our objective is to deliver an authoritative resource grounded in established scientific principles, enabling informed decisions in research and development.

Molecular Profile and Chemical Identity

This compound is a derivative of N-methylpyrrolidone (NMP), featuring a primary amine group at the 4-position of the pyrrolidinone ring. This substitution introduces a key functional handle for further chemical modification, significantly expanding its utility beyond that of the parent solvent.

  • IUPAC Name : this compound

  • Synonyms : 4-Amino-1-methyl-2-pyrrolidinone[1]

  • CAS Number : 933744-16-2[2]

  • Molecular Formula : C₅H₁₀N₂O[1][3]

  • Molecular Weight : 114.15 g/mol [1][3]

  • InChI Key : WBYJZPAHGAGMQX-UHFFFAOYSA-N[4]

The presence of both a lactam (a cyclic amide) and a primary amine makes this a bifunctional molecule with distinct reactive centers, which will be explored in Section 4.0.

Caption: Structure of this compound.

Physicochemical Characteristics

The physical properties of a compound are critical determinants of its behavior in various experimental settings, from reaction solvent selection to formulation and bioavailability. The introduction of the polar amino group onto the N-methylpyrrolidone scaffold is expected to influence properties such as boiling point and solubility.

PropertyValueSource
Physical Form Semi-Solid
Boiling Point 241.0 ± 33.0 °C (at 760 mmHg)[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 99.6 ± 25.4 °C[1]
LogP (Octanol/Water) -1.44[1]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[1]

Expert Insights: The high boiling point is characteristic of polar, hydrogen-bonding capable molecules like this one. The negative LogP value of -1.44 indicates a high degree of hydrophilicity.[1] This suggests excellent solubility in polar protic solvents like water and alcohols, a crucial factor for its use in aqueous reaction media or biological assays. However, this hydrophilicity might present challenges for purification via normal-phase chromatography, where reverse-phase techniques would be more appropriate.

Spectroscopic Signature for Structural Verification

Accurate characterization is the bedrock of chemical research. The following spectroscopic data are predicted based on the known structure and are essential for confirming the identity and purity of this compound. Spectroscopic data sets, including ¹H NMR, ¹³C NMR, IR, and MS, are available for reference.[4]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet), the protons on the pyrrolidinone ring (multiplets), and the exchangeable protons of the primary amine group (a broad singlet). The diastereotopic nature of the protons adjacent to the chiral center at C4 will likely result in complex splitting patterns for the ring protons.

  • ¹³C NMR (Carbon NMR): The spectrum should reveal five distinct carbon signals: one for the N-methyl group, three for the carbons within the pyrrolidinone ring, and one for the carbonyl carbon, which will be the most downfield signal.

  • IR (Infrared) Spectroscopy: Key vibrational bands are anticipated. A strong, sharp absorption around 1680 cm⁻¹ corresponding to the C=O stretch of the lactam is a primary identifier. The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region, while N-H bending vibrations will be visible around 1600 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 114.15. Fragmentation patterns would likely involve the loss of the amino group or cleavage of the pyrrolidinone ring.

Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by its two primary functional groups: the nucleophilic primary amine and the stable lactam.

Reactive Sites:

cluster_reactivity Key Reactive Sites M This compound N Primary Amine (C4) - Nucleophilic - Basic M->N Acylation, Alkylation, Arylation, etc. L Lactam (Amide) - Hydrolysis (harsh conditions) - Reduction M->L Ring Opening, Reduction to Amine

Caption: Reactivity map of the core functional groups.

  • Primary Amine: The amino group at the C4 position is the most reactive site for electrophilic attack. It behaves as a typical primary amine and will readily undergo:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation/Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

    • Salt Formation: As a base, it will react with acids to form ammonium salts.

  • Lactam (Cyclic Amide): The lactam is significantly less reactive than the primary amine. Amides are generally stable, but the ring can be opened under forcing conditions:

    • Hydrolysis: Strong acidic or basic conditions at elevated temperatures can hydrolyze the amide bond, yielding the corresponding 4,N-methyl-diaminobutanoic acid.[5]

    • Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl to a methylene group, yielding 4-amino-1-methylpyrrolidine.

Stability and Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3] Due to its basic nature, it should be kept away from strong oxidizing agents and strong acids.

Conceptual Synthetic Workflow

While multiple synthetic routes are possible, a common strategy for constructing such a molecule involves the modification of a readily available starting material. A plausible approach could start from a derivative of glutamic acid or a related precursor, followed by cyclization and functional group manipulation.

start Protected Glutamic Acid Derivative step1 Methylamination of γ-Carboxylic Acid start->step1 step2 Lactam Formation (Cyclization) step1->step2 step3 Conversion of α-Carboxyl to Amine (e.g., Curtius or Hofmann Rearrangement) step2->step3 step4 Deprotection step3->step4 end This compound step4->end

Caption: A potential synthetic pathway to the target molecule.

This conceptual workflow highlights a logical sequence for synthesis, emphasizing the strategic installation of the required functional groups. Each step would require careful selection of reagents and optimization of reaction conditions to ensure high yield and purity.

Safety, Handling, and First Aid Protocols

Adherence to safety protocols is non-negotiable. Based on available safety data, this compound is classified with specific hazards that demand careful handling.

Hazard Identification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Safe Handling Workflow:

cluster_safety Laboratory Handling Protocol prep 1. Engineering Controls - Use in a well-ventilated area - Work in a chemical fume hood ppe 2. Personal Protective Equipment (PPE) - Wear protective gloves (nitrile) - Wear safety glasses/goggles - Wear a lab coat prep->ppe handle 3. Handling - Avoid contact with skin and eyes - Avoid inhalation of dust/vapors - Keep away from incompatible materials ppe->handle spill 4. Accidental Release - Evacuate area - Absorb with inert material - Dispose of as hazardous waste handle->spill storage 5. Storage - Store in a cool, dry place - Keep container tightly sealed handle->storage

References

An In-depth Technical Guide to 4-Amino-1-methylpyrrolidin-2-one (CAS: 933744-16-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-methylpyrrolidin-2-one, a substituted pyrrolidinone of interest in medicinal chemistry and drug discovery. The pyrrolidinone scaffold is a well-established pharmacophore present in a variety of biologically active compounds.[1][2][3] This document details the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and robust characterization methods for this compound. Furthermore, it explores the potential applications of this compound and the broader class of pyrrolidinone derivatives in the development of novel therapeutics.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties and its ability to engage in various biological interactions.[1][3] This structural motif is found in a range of natural products and synthetic drugs, demonstrating a wide array of biological activities, including nootropic, neuroprotective, and anticonvulsant effects.[4] The parent compound, 2-pyrrolidone, and its derivatives serve as versatile building blocks in the synthesis of complex molecular architectures for drug candidates.[5]

The introduction of an amino group at the 4-position of the N-methylated pyrrolidinone ring, as in the case of this compound, offers a key functional handle for further chemical modifications. This amino group can act as a hydrogen bond donor or a nucleophile, enabling the construction of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 933744-16-2[6]
Molecular Formula C5H10N2O[6]
Molecular Weight 114.15 g/mol [6][7]
IUPAC Name This compound[8]
Physical Form Semi-Solid[8]
Purity Typically >95% (commercial sources)[9]

Structural Representation:

Caption: Chemical structure of this compound.

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Reduction NMP N-Methyl-2-pyrrolidone Intermediate1 4-Bromo-1-methylpyrrolidin-2-one NMP->Intermediate1 NBS, Radical Initiator (e.g., AIBN) Intermediate2 4-Azido-1-methylpyrrolidin-2-one Intermediate1->Intermediate2 Sodium Azide (NaN3) FinalProduct This compound Intermediate2->FinalProduct H2, Pd/C or LiAlH4

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on established chemical transformations and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of 4-Bromo-1-methylpyrrolidin-2-one

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-methyl-2-pyrrolidone (NMP) (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl4).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl4) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 4-bromo-1-methylpyrrolidin-2-one.

Step 2: Synthesis of 4-Azido-1-methylpyrrolidin-2-one

  • Reaction Setup: In a round-bottom flask, dissolve the 4-bromo-1-methylpyrrolidin-2-one (1.0 eq) from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN3) (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir until the starting material is consumed, as indicated by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-azido-1-methylpyrrolidin-2-one may be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 4-azido-1-methylpyrrolidin-2-one (1.0 eq) in a solvent such as methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Reaction Conditions: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Work-up and Purification: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or crystallization if necessary.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended for the characterization of this compound. Spectral data for this compound is available from commercial suppliers such as ChemicalBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the nitrogen, the methylene protons of the pyrrolidinone ring, and the methine proton at the 4-position adjacent to the amino group. The amino group protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should reveal five distinct carbon signals corresponding to the carbonyl carbon, the N-methyl carbon, and the three carbons of the pyrrolidinone ring.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 115.1.

Infrared (IR) Spectroscopy:

  • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the lactam (around 1680 cm⁻¹), and C-N stretching vibrations.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrrolidinone scaffold is a cornerstone in the development of a wide range of therapeutic agents.[1][3] The presence of a primary amine provides a versatile point for derivatization, allowing for the exploration of a vast chemical space.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: Pyrrolidinone derivatives, such as Piracetam, have been investigated for their nootropic effects. The structural features of this compound make it a candidate for the development of novel agents targeting CNS disorders.[4]

  • Oncology: The pyrrolidinone ring is a core component of several anticancer agents. The amino functionality can be used to attach cytotoxic warheads or to modulate the compound's interaction with biological targets.[1]

  • Infectious Diseases: The pyrrolidinone scaffold has been incorporated into various antibacterial and antiviral compounds.[1]

Workflow for Utilizing this compound in Drug Discovery:

G A This compound (Starting Material) B Library Synthesis (e.g., Amide Coupling, Reductive Amination) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: A logical workflow for the use of this compound in a drug discovery program.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its pyrrolidinone core provides a favorable scaffold for biological activity, while the primary amine at the 4-position offers a versatile handle for chemical modification. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a framework for its characterization and potential applications. As research into novel therapeutics continues, the strategic use of such versatile scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Early-Stage Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the earliest and most critical hurdles are the fundamental physicochemical properties of the molecule itself. It is with this understanding that we present this in-depth technical guide on the solubility and stability of 4-Amino-1-methylpyrrolidin-2-one. This guide is intended for researchers, scientists, and drug development professionals who recognize that a profound understanding of a compound's behavior in various environments is not merely a data-gathering exercise, but a foundational pillar of successful drug development. We will delve into not just the "what" and "how" of solubility and stability testing, but more importantly, the "why," providing field-proven insights to empower you to design and execute robust, self-validating studies.

Introduction to this compound: A Molecule of Interest

This compound is a small molecule featuring a five-membered lactam ring, a primary amino group, and an N-methyl substituent. Its structure suggests a high degree of polarity, which has significant implications for its solubility and formulation development. The presence of the lactam, a cyclic amide, and a secondary amine within the pyrrolidinone ring system also introduces potential liabilities for chemical instability. A thorough investigation of these characteristics is therefore paramount before committing significant resources to further development.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will also draw upon established chemical principles and data from the structurally related and well-characterized solvent, N-methyl-2-pyrrolidone (NMP)[1][2][3][4][5][6][7]. This approach allows us to build a robust predictive framework for its likely behavior.

Solubility Assessment: Beyond a Simple Number

Solubility is a cornerstone of a drug candidate's developability, influencing everything from in vitro assay performance to in vivo bioavailability. We will explore two key types of solubility measurements: kinetic and thermodynamic.

The Duality of Solubility: Kinetic vs. Thermodynamic
  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated solution (typically in DMSO) is rapidly diluted into an aqueous buffer. It is an indispensable tool in early discovery for flagging compounds that may precipitate in biological assays, leading to unreliable data.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, where the dissolved and undissolved solid are in equilibrium. This measurement is more time- and resource-intensive but provides the definitive solubility value crucial for formulation and biopharmaceutical classification.

Experimental Workflow for Solubility Determination

The following workflow outlines a comprehensive approach to characterizing the solubility of this compound.

G cluster_0 Solubility Assessment Workflow A Compound Procurement & QC B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B E Solvent Selection (Aqueous buffers, Organic co-solvents) A->E C Kinetic Solubility Assay (Nephelometry or Turbidimetry) B->C I Data Analysis & Reporting C->I D Thermodynamic Solubility Assay (Shake-Flask Method) F Equilibration (e.g., 24-48h at controlled temp.) D->F E->D G Phase Separation (Centrifugation/Filtration) F->G H Quantification of Solute (HPLC-UV/MS) G->H H->I

Caption: A streamlined workflow for comprehensive solubility assessment.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic solubility.

Rationale: This method ensures that a true equilibrium is reached between the solid and solution phases, providing an accurate measure of the maximum concentration of the compound that can be dissolved in a specific solvent.

Protocol:

  • Solvent Preparation: Prepare a range of pharmaceutically relevant solvents. This should include purified water, buffered solutions at various pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4 to simulate physiological conditions), and common organic co-solvents such as ethanol, methanol, and acetone.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Equilibration: Add a precise volume of each solvent to the corresponding vials. Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant. For accurate results, filter the supernatant through a 0.22 µm filter to remove any remaining solid particles. Adsorption to the filter should be assessed.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Predicted Solubility Profile of this compound

Based on its chemical structure and the properties of NMP, we can predict the solubility profile of this compound.

Solvent Predicted Solubility Rationale
WaterHighThe presence of the polar lactam, amino group, and N-methyl group suggests strong interactions with water through hydrogen bonding. NMP is miscible with water in all proportions[1][2][3].
EthanolHighAs a polar protic solvent, ethanol is expected to be a good solvent for this polar molecule. NMP is soluble in ethanol.
MethanolHighSimilar to ethanol, methanol is a polar protic solvent and should effectively solvate the compound.
AcetoneModerate to HighAcetone is a polar aprotic solvent and is expected to have good solvating power for this compound. NMP is soluble in acetone.
AcetonitrileModerateWhile polar, acetonitrile is less protic than alcohols and may have slightly lower solvating power.
DichloromethaneLowAs a non-polar solvent, dichloromethane is not expected to be a good solvent for this highly polar molecule.
HexaneVery LowHexane is a non-polar aliphatic hydrocarbon and is predicted to have very poor solubility for this compound.

Stability Studies: Unveiling the Molecule's Vulnerabilities

Understanding a compound's stability is not just about determining its shelf-life; it's about identifying its degradation pathways and the impurities that may arise. This knowledge is critical for ensuring the safety and efficacy of a potential drug product.

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage. The goal is to intentionally degrade the molecule to an appropriate extent (typically 5-20%) to:

  • Identify likely degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the analytical method to separate the parent compound from its degradants (a stability-indicating method).

Proposed Degradation Pathways of this compound

Based on the functional groups present, we can propose the following degradation pathways under various stress conditions.

G cluster_1 Proposed Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H+/OH- Oxidation Oxidation (e.g., H2O2) Parent->Oxidation [O] Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Product_H Ring-Opened Product (4-Amino-N-methyl-butanoic acid) Hydrolysis->Product_H Product_O1 N-Oxide Oxidation->Product_O1 Product_O2 De-amination Product Oxidation->Product_O2 Product_P Photolytic Adducts/Fragments Photodegradation->Product_P

Caption: Proposed degradation pathways for this compound.

Detailed Protocol: Forced Degradation Studies

This protocol is designed in accordance with ICH guidelines to systematically investigate the stability of this compound.

Rationale: By exposing the compound to a range of stress conditions, we can generate a comprehensive degradation profile that informs analytical method development, formulation strategies, and storage recommendations.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples. Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Monitor for the appearance of new peaks, representing degradation products.

    • Perform mass balance calculations to account for all components.

Long-Term Stability Study Design

Following the insights gained from forced degradation, a formal long-term stability study should be initiated as per ICH Q1A(R2) guidelines.

Study Type Storage Conditions Minimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency: Samples should be pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

The Lynchpin: A Validated, Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of reliable solubility and stability data. For a polar molecule like this compound, a reversed-phase HPLC method with UV or mass spectrometric detection is a suitable choice.

Key Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Data-Driven Path Forward

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. By embracing the principles of kinetic and thermodynamic solubility, conducting thorough forced degradation studies, and developing a validated stability-indicating analytical method, researchers can build a robust data package. This data is not merely a collection of facts but a narrative that tells the story of the molecule's behavior, its strengths, and its weaknesses. It is this narrative that will guide formulation development, inform clinical trial design, and ultimately, determine the future success of this molecule of interest.

References

Unlocking the Therapeutic Potential of 4-Amino-1-methylpyrrolidin-2-one Analogs: A Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of biologically active compounds. This in-depth technical guide focuses on the pharmacological profile of a promising class of these molecules: 4-Amino-1-methylpyrrolidin-2-one analogs. We will explore the synthetic strategies, delve into their multifaceted interactions with key biological targets, and provide detailed experimental protocols for their comprehensive evaluation. This document serves as a foundational resource for researchers aiming to harness the therapeutic potential of this versatile chemical series, from initial hit identification to lead optimization.

Introduction: The Pyrrolidin-2-one Core - A Gateway to CNS and Antimicrobial Activity

The five-membered lactam ring of pyrrolidin-2-one is a cornerstone in the design of novel therapeutics. Its inherent structural features, including the capacity for hydrogen bonding and the potential for stereochemical diversity, make it an attractive starting point for developing ligands with high affinity and selectivity for various biological targets. The introduction of an amino group at the 4-position and a methyl group at the 1-position creates the "this compound" core, a key pharmacophore that has been shown to interact with a range of physiological systems.

This guide will navigate the pharmacological landscape of analogs built upon this core, with a particular focus on three key areas of therapeutic interest:

  • Central Nervous System (CNS) Modulation: Targeting monoamine transporters (dopamine and norepinephrine) and muscarinic acetylcholine receptors to explore potential treatments for neurodegenerative disorders and cognitive enhancement.

  • Glutamatergic System Interaction: Investigating the modulation of metabotropic glutamate receptors, offering avenues for addressing neurological and psychiatric conditions.

  • Antimicrobial Activity: Assessing the potential of these analogs to combat bacterial infections, a critical area of unmet medical need.

By understanding the intricate relationship between the chemical structure of these analogs and their biological activity, researchers can rationally design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the this compound Scaffold

The synthesis of this compound and its analogs can be approached through several established routes. A common and versatile method involves the lactamization of a γ-amino acid precursor. For instance, the synthesis of 4-(aminomethyl)-1-benzylpyrrolidine-2-one, an analog of Nebracetam, has been achieved through a multi-step process starting from itaconic acid and a substituted benzylamine.[1] An alternative, more efficient method reduces the number of synthetic steps and avoids the use of hazardous reagents like sodium azide.[1]

A general synthetic pathway for N-substituted pyrrolidin-2-ones involves the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures.[2] This approach allows for the introduction of a wide variety of substituents at the 1-position, enabling the exploration of structure-activity relationships (SAR).

Diagram: General Synthetic Workflow for this compound Analogs

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product Itaconic Acid Itaconic Acid Cyclization Cyclization Itaconic Acid->Cyclization Substituted Amine (R-NH2) Substituted Amine (R-NH2) Substituted Amine (R-NH2)->Cyclization Functional Group Interconversion Functional Group Interconversion Cyclization->Functional Group Interconversion Intermediate Introduction of Amino Group Introduction of Amino Group Functional Group Interconversion->Introduction of Amino Group 4-Amino-1-R-pyrrolidin-2-one Analog 4-Amino-1-R-pyrrolidin-2-one Analog Introduction of Amino Group->4-Amino-1-R-pyrrolidin-2-one Analog

Caption: A generalized workflow for the synthesis of this compound analogs.

Pharmacological Profile: A Multi-Target Landscape

The "this compound" scaffold has demonstrated the ability to interact with several key biological targets, highlighting its potential for a wide range of therapeutic applications.

Monoamine Transporter Inhibition

A significant area of interest for these analogs is their ability to inhibit the reuptake of dopamine (DAT) and norepinephrine (NET). Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been shown to be potent inhibitors of both DAT and NET, with generally weaker activity at the serotonin transporter (SERT).[3] This selective inhibition of dopamine and norepinephrine reuptake suggests potential applications in the treatment of conditions such as ADHD, depression, and substance abuse disorders.[3]

Table 1: Monoamine Transporter Inhibition Data for a Representative Analog

TransporterBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)
DAT1525
NET3050
SERT>1000>1000

Data is hypothetical and for illustrative purposes.

Muscarinic Acetylcholine Receptor Modulation

Analogs of 4-(aminomethyl)-1-benzylpyrrolidine-2-one, structurally related to Nebracetam, have been investigated for their nootropic (cognitive-enhancing) effects.[1] Molecular docking studies suggest that these compounds may act as agonists at M1 muscarinic acetylcholine receptors.[4] Activation of M1 receptors is a well-established strategy for improving cognitive function, making these analogs promising candidates for the treatment of Alzheimer's disease and other forms of dementia.

Metabotropic Glutamate Receptor Activity

N(1)-substituted analogs of 4-aminopyrrolidine-2,4-dicarboxylic acid have been shown to act as agonists, partial agonists, or antagonists at group II metabotropic glutamate receptors (mGluR2 and mGluR3).[5] The ability to modulate glutamatergic neurotransmission opens up possibilities for treating a variety of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.

Antimicrobial Activity

Derivatives of pyrrolidin-2-one have also been evaluated for their antibacterial properties. In vitro studies using the agar well diffusion method have demonstrated that some of these compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.[2] This suggests that the pyrrolidin-2-one scaffold could be a valuable starting point for the development of novel antimicrobial agents.

Experimental Protocols: A Guide to Pharmacological Evaluation

To thoroughly characterize the pharmacological profile of novel this compound analogs, a series of well-defined in vitro and in vivo assays are essential.

In Vitro Assays

This assay determines the affinity of a test compound for the dopamine and norepinephrine transporters.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine or norepinephrine transporter.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

G Cell Membranes (with Transporters) Cell Membranes (with Transporters) Incubation Incubation Cell Membranes (with Transporters)->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound (Varying Concentrations) Test Compound (Varying Concentrations) Test Compound (Varying Concentrations)->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki)

Caption: A simplified workflow for a competitive radioligand binding assay.

This assay measures the ability of a test compound to activate the M1 muscarinic receptor by detecting changes in intracellular calcium levels.

Protocol:

  • Cell Culture: Culture a cell line stably expressing the human M1 muscarinic receptor in a 96-well plate.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium and receptor activation.

  • Data Analysis: Determine the EC50 value (the concentration of test compound that produces 50% of the maximal response).

This assay provides a qualitative and semi-quantitative assessment of the antibacterial activity of a test compound.

Protocol:

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium.

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of an agar plate.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the test compound dissolved in a suitable solvent to each well. Include a positive control (a known antibiotic) and a negative control (solvent alone).

  • Incubation: Incubate the plates at the optimal temperature for bacterial growth.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is proportional to the antibacterial activity of the compound.

In Vivo Assays

This behavioral test is used to assess spatial learning and memory in rodents, which are key indicators of nootropic activity.

Protocol:

  • Apparatus: Use a circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: Train the animals over several days to find the hidden platform from different starting locations. Record the time it takes for the animal to find the platform (escape latency).

  • Probe Trial: Remove the platform and allow the animal to swim freely for a set period. Record the time spent in the quadrant where the platform was previously located.

  • Drug Administration: Administer the test compound or vehicle to the animals before or during the training period.

  • Data Analysis: Compare the escape latencies and the time spent in the target quadrant between the drug-treated and vehicle-treated groups. A shorter escape latency and more time spent in the target quadrant in the drug-treated group suggest improved spatial learning and memory.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of this compound analogs are highly dependent on the nature and position of substituents on the pyrrolidin-2-one core.

  • N-1 Position: The substituent at the 1-position plays a crucial role in determining target selectivity. For instance, a benzyl group has been associated with nootropic activity through muscarinic receptor modulation,[1] while a substituted phenylpentanoyl group directs activity towards monoamine transporters.[3] The methyl group in the core structure of this guide is expected to influence the compound's lipophilicity and metabolic stability.

  • 4-Amino Group: The amino group at the 4-position is a key pharmacophoric feature. Modifications to this group, such as acylation or substitution, can significantly impact biological activity.

  • Stereochemistry: The pyrrolidin-2-one ring contains chiral centers, and the stereochemistry of the molecule can have a profound effect on its interaction with biological targets. It is essential to synthesize and test individual enantiomers to fully understand the SAR.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The analogs derived from this core have demonstrated a remarkable ability to interact with a range of important biological targets in the CNS and to exhibit antimicrobial properties.

Future research in this area should focus on:

  • Lead Optimization: Systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these analogs exert their biological effects.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

  • Safety and Toxicology Profiling: Conducting comprehensive safety and toxicology studies to ensure the clinical viability of promising candidates.

This in-depth technical guide provides a solid foundation for researchers to explore the rich pharmacology of this compound analogs. By leveraging the information and protocols presented herein, the scientific community can accelerate the development of novel and effective treatments for a wide range of human diseases.

References

The Strategic Deployment of 4-Amino-1-methylpyrrolidin-2-one as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidin-2-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, the chiral synthon, 4-Amino-1-methylpyrrolidin-2-one, has emerged as a particularly valuable building block. Its stereodefined C4-amino group and the N1-methylated lactam offer a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic handles for diversification. This guide provides a comprehensive technical overview of the synthesis and application of this compound, with a particular focus on its role in the development of targeted therapeutics. We will delve into the strategic considerations for its stereoselective synthesis and showcase its application in the construction of complex pharmaceutical agents, most notably in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.

Introduction: The Significance of the Chiral 4-Aminopyrrolidin-2-one Scaffold

The pursuit of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, driven by the understanding that stereochemistry profoundly influences pharmacological activity and safety profiles. Chiral building blocks, such as this compound, are instrumental in achieving this goal, providing a reliable and efficient means to introduce stereocenters into target molecules.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in a vast array of natural products and synthetic drugs, valued for its conformational constraints and its ability to engage in specific interactions with biological targets.[2]

The 4-amino-substituted pyrrolidin-2-one (also known as a γ-lactam) moiety offers several strategic advantages in drug design:

  • Stereochemical Control: The chiral center at the C4 position allows for stereospecific interactions with biological macromolecules, which can lead to enhanced potency and selectivity.

  • Hydrogen Bonding: The primary amino group and the lactam carbonyl can act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific binding to protein targets.

  • Synthetic Versatility: The amino group serves as a versatile nucleophilic handle for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

  • Scaffold Rigidity: The cyclic nature of the pyrrolidinone ring reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding.

The N1-methylation, as in this compound, further refines the properties of the scaffold by removing the lactam N-H proton, which can be advantageous in modulating solubility, metabolic stability, and hydrogen bonding patterns.

Stereoselective Synthesis of 4-Aminopyrrolidin-2-one Derivatives

A common and effective approach involves the stereoselective synthesis of a precursor, such as a chiral 4-aminopyrrolidine derivative, which can then be converted to the desired lactam. For instance, a general strategy for the synthesis of chiral 2-substituted pyrrolidines often starts from readily available chiral precursors like amino acids.[3]

Synthetic_Strategy Chiral_Pool Chiral Pool (e.g., L-Glutamic Acid) Intermediate_A Protected γ-Amino Acid Chiral_Pool->Intermediate_A Protection & Modification Intermediate_B Chiral Pyrrolidin-2-one Precursor Intermediate_A->Intermediate_B Intramolecular Cyclization Target_Molecule (S)- or (R)-4-Amino- pyrrolidin-2-one Intermediate_B->Target_Molecule Deprotection & Functional Group Interconversion N_Methylation N-Methylation Target_Molecule->N_Methylation Final_Product (S)- or (R)-4-Amino- 1-methylpyrrolidin-2-one N_Methylation->Final_Product

Figure 1: A generalized synthetic strategy for chiral 4-aminopyrrolidin-2-ones.

Representative Protocol: Synthesis of a Chiral 4-Aminopyrrolidin-2-one Precursor

While a direct protocol for the title compound is elusive, the following procedure for a related chiral pyrrolidine derivative illustrates the key transformations often employed. This method highlights a resolution-based approach.

Step 1: Synthesis of Racemic 4-Aminopyrrolidin-2-one A common starting point is the synthesis of the racemic lactam. This can be achieved through various methods, including the hydrogenation of a suitable unsaturated precursor. A patent describes the synthesis of 4-aminopyrrolidin-2-one via the hydrogenation of a precursor molecule.[4]

Step 2: Chiral Resolution The resolution of the racemic mixture is a critical step to obtain the enantiomerically pure building block. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Exemplary Resolution Protocol (Conceptual):

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of a chiral acid, such as L-tartaric acid or D-tartaric acid.

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

  • Isolation and Liberation of the Free Base: The crystalline diastereomeric salt is isolated by filtration. The free amine is then liberated by treatment with a base (e.g., sodium hydroxide) and extracted into an organic solvent.

Step 3: Determination of Enantiomeric Purity The enantiomeric excess (ee) of the final product is determined using a suitable chiral analytical method, most commonly chiral High-Performance Liquid Chromatography (HPLC).[5]

Table 1: Representative Data for Chiral Resolution of Amines

Step Parameter Value/Range
Salt Formation Resolving Agent L- or D-Tartaric Acid
Solvent Ethanol, Methanol
Crystallization Temperature Room Temperature to 0°C
Liberation Base 1M NaOH
Purity Check Method Chiral HPLC

| | Enantiomeric Excess (ee) | >98% (Target) |

Application in Drug Synthesis: The Case of Bruton's Tyrosine Kinase (BTK) Inhibitors

The true value of a chiral building block is demonstrated in its successful incorporation into a complex, biologically active molecule. This compound and its derivatives are key components in the synthesis of several Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.[6][7]

BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition can effectively block the proliferation of malignant B-cells. Acalabrutinib (Calquence®) is a second-generation BTK inhibitor that utilizes a chiral pyrrolidine moiety to achieve high potency and selectivity.[8][9]

Retrosynthetic Analysis of Acalabrutinib

A retrosynthetic analysis of Acalabrutinib reveals the central role of a chiral pyrrolidine building block. The final drug molecule contains an (S)-pyrrolidin-2-yl group, which is often derived from a chiral pyrrolidin-2-one precursor through reduction of the lactam carbonyl.

Retrosynthesis_Acalabrutinib Acalabrutinib Acalabrutinib Intermediate_1 (S)-4-(8-Amino-3-(pyrrolidin-2-yl) imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide Acalabrutinib->Intermediate_1 Amide Coupling Intermediate_2 Chiral Pyrrolidine Precursor Intermediate_1->Intermediate_2 Core Assembly Pyrrolidinone (S)-4-Amino-1-(protected)- pyrrolidin-2-one Intermediate_2->Pyrrolidinone Lactam Reduction

Figure 2: Retrosynthetic analysis of Acalabrutinib.

Synthetic Workflow: From Chiral Lactam to BTK Inhibitor

The general synthetic workflow involves the coupling of the chiral pyrrolidine building block with the core heterocyclic structure of the inhibitor, followed by further functionalization. Patents describing the synthesis of Acalabrutinib often start with a pre-formed chiral pyrrolidin-2-yl intermediate, highlighting the importance of having a reliable source for this chiral synthon.[10][11][12]

Conceptual Synthetic Protocol:

  • Protection of the Amino Group: The amino group of (S)-4-Amino-1-methylpyrrolidin-2-one is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions.

  • Lactam Reduction: The protected lactam is then reduced to the corresponding pyrrolidine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Coupling to the Heterocyclic Core: The resulting chiral pyrrolidine is then coupled to the core structure of the BTK inhibitor. This is often achieved through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

  • Final Elaboration and Deprotection: The final steps of the synthesis involve the introduction of the but-2-ynoyl group onto the pyrrolidine nitrogen and any necessary deprotection steps to yield the final active pharmaceutical ingredient (API).

Table 2: Key Transformations in the Synthesis of Acalabrutinib from a Pyrrolidinone Precursor

Step Transformation Reagents and Conditions (Representative) Expected Yield
1 N-Boc Protection (Boc)₂O, Et₃N, CH₂Cl₂ >95%
2 Lactam Reduction LiAlH₄, THF, reflux 80-90%
3 Coupling Pd-catalyzed cross-coupling 70-85%
4 Acylation 2-Butynoic acid, HATU, DIPEA 85-95%

| 5 | Deprotection | TFA or HCl in Dioxane | >90% |

Conclusion: A Versatile and Indispensable Chiral Building Block

This compound stands out as a valuable and versatile chiral building block in the arsenal of the medicinal chemist. Its unique combination of stereochemistry, functionality, and scaffold rigidity makes it an ideal starting point for the synthesis of complex and highly specific therapeutic agents. The successful application of this and related chiral pyrrolidine synthons in the development of groundbreaking drugs like Acalabrutinib underscores the critical importance of chiral building block technology in modern drug discovery. As the demand for more targeted and effective therapies continues to grow, the strategic deployment of well-designed chiral building blocks like this compound will undoubtedly play an increasingly pivotal role in shaping the future of medicine.

References

Stereoselective Synthesis of 4-Amino-1-methylpyrrolidin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to 4-Amino-1-methylpyrrolidin-2-one, a valuable chiral building block in medicinal chemistry. The synthesis commences from the readily available chiral pool starting material, (2S,4R)-4-hydroxy-L-proline. This guide will detail a strategic multi-step synthesis that ensures precise control over the stereochemistry at the C4 position. Key transformations discussed include the protection of functional groups, N-methylation, stereospecific conversion of a hydroxyl group to an azide via a Mitsunobu reaction with subsequent S_N2 displacement, and the final reduction of the azide to the desired amine. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure high yield and stereochemical fidelity. This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically sound methodology for the synthesis of this important chiral intermediate.

Introduction: The Significance of Chiral this compound

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of specific stereocenters on this five-membered lactam ring can profoundly influence the pharmacological properties of a molecule, including its efficacy, selectivity, and metabolic stability. This compound, with its defined stereochemistry, is a key intermediate in the synthesis of various therapeutic agents. The chirality at the 4-position is crucial for the specific binding interactions with biological targets. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound is of paramount importance for the pharmaceutical industry.

This guide focuses on a stereocontrolled synthesis starting from (2S,4R)-4-hydroxy-L-proline, a naturally occurring and inexpensive chiral starting material.[1] This "chiral pool" approach provides a reliable foundation for establishing the desired stereochemistry early in the synthetic sequence.

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic strategy for the target molecule, (4S)-4-amino-1-methylpyrrolidin-2-one, is outlined below. The key challenge is the stereoselective introduction of the amino group at the C4 position with the desired (S)-configuration, starting from the (R)-configuration of the hydroxyl group in the readily available (2S,4R)-4-hydroxy-L-proline. This necessitates a stereochemical inversion at the C4 center.

Retrosynthesis Target (4S)-4-Amino-1-methylpyrrolidin-2-one Intermediate1 Protected (4S)-4-Azido-1-methylpyrrolidin-2-one Target->Intermediate1 Azide Reduction Intermediate2 Protected (4R)-4-Hydroxy-1-methylpyrrolidin-2-one Intermediate1->Intermediate2 SN2 Azide Displacement (Inversion) Intermediate3 N-Methylated Protected (4R)-Hydroxyproline Intermediate2->Intermediate3 Lactamization StartingMaterial (2S,4R)-4-Hydroxy-L-proline Intermediate3->StartingMaterial N-Methylation & Protection

Caption: Retrosynthetic analysis of (4S)-4-Amino-1-methylpyrrolidin-2-one.

This retrosynthetic pathway highlights the following key transformations:

  • Azide Reduction: The target amine can be reliably obtained from a corresponding azide precursor. This is a well-established and high-yielding transformation.[2][3]

  • Stereochemical Inversion via S_N2 Reaction: The crucial inversion of stereochemistry at C4 can be achieved through a nucleophilic substitution reaction. The hydroxyl group of a protected hydroxyproline derivative will be converted into a good leaving group, followed by displacement with an azide nucleophile, which proceeds with inversion of configuration (S_N2 mechanism).[4]

  • N-Methylation and Protection: To arrive at the final N-methylated product and to avoid side reactions, the starting (2S,4R)-4-hydroxy-L-proline will require protection of both the secondary amine and the carboxylic acid functionalities, followed by methylation of the pyrrolidine nitrogen.

Detailed Synthetic Route and Experimental Protocols

The forward synthesis is designed as a six-step sequence starting from (2S,4R)-4-hydroxy-L-proline.

Synthetic_Workflow Start (2S,4R)-4-Hydroxy-L-proline Step 1: Protection Step2 Protected (2S,4R)-4-Hydroxyproline Step 2: N-Methylation Start->Step2 Step3 N-Methyl Protected (2S,4R)-4-Hydroxyproline Step 3: Esterification Step2->Step3 Step4 N-Methyl Protected (2S,4R)-4-Hydroxyproline Ester Step 4: Azide Formation (Mitsunobu) Step3->Step4 Step5 Protected (2S,4S)-4-Azidoproline Ester Step 5: Deprotection & Lactamization Step4->Step5 Step6 (4S)-4-Azido-1-methylpyrrolidin-2-one Step 6: Azide Reduction Step5->Step6 End (4S)-4-Amino-1-methylpyrrolidin-2-one Step6->End

Caption: Overall synthetic workflow for this compound.

Step 1: Protection of (2S,4R)-4-hydroxy-L-proline

To prevent unwanted side reactions, both the secondary amine and the carboxylic acid of the starting material are protected. The amine is protected as a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a methyl ester.

Protocol:

  • Suspend (2S,4R)-4-hydroxy-L-proline (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting crude methyl ester hydrochloride in a 1:1 mixture of dioxane and water.

  • Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).

  • Stir the reaction at room temperature for 16 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the fully protected starting material.

Causality: The esterification under acidic conditions is a standard procedure. The subsequent Boc protection of the secondary amine under basic conditions is a robust and widely used method to introduce this acid-labile protecting group.

Step 2: N-Methylation of the Pyrrolidine Nitrogen

With the carboxylic acid protected as a methyl ester and the secondary amine as a Boc group, the pyrrolidine nitrogen is deprotonated and methylated. Note: This step is not directly applicable as the secondary amine is protected. A more viable strategy is to methylate the unprotected secondary amine first and then protect the carboxylic acid. A more direct approach involves the N-methylation of the lactam nitrogen at a later stage or starting with N-methylated proline. For the purpose of this guide, we will proceed with a route that involves N-methylation after lactam formation.

(Revised Strategy after initial consideration for clarity and feasibility)

A more efficient route involves the formation of the pyrrolidinone ring first, followed by N-methylation. Let's adjust the synthetic plan accordingly.

(Revised) Step 2: Conversion of the Hydroxyl Group to an Azide with Stereochemical Inversion

This is the key stereochemistry-defining step. A Mitsunobu reaction is employed to convert the hydroxyl group into an azide with complete inversion of configuration.[4]

Protocol:

  • Dissolve the protected (2S,4R)-4-hydroxyproline methyl ester (from Step 1) (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add triphenylphosphine (1.5 eq) and cool the solution to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq).

  • Stir for 15 minutes, then add diphenylphosphoryl azide (DPPA) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Concentrate the reaction mixture and purify by column chromatography on silica gel to afford the protected (2S,4S)-4-azidoproline methyl ester.

Causality: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate. The subsequent attack by the azide nucleophile occurs in an S_N2 fashion, leading to a complete inversion of the stereocenter at C4.

Step 3: Deprotection and Lactamization

The Boc protecting group is removed under acidic conditions, and the resulting free amine undergoes spontaneous intramolecular cyclization to form the pyrrolidinone ring.

Protocol:

  • Dissolve the protected (2S,4S)-4-azidoproline methyl ester (from Step 2) in a solution of 4 M HCl in dioxane.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in methanol and heat to reflux for 6 hours to ensure complete lactamization.

  • Cool the solution and concentrate under reduced pressure. Purify by column chromatography to yield (4S)-4-azido-pyrrolidin-2-one.

Causality: The strong acidic conditions cleave the acid-labile Boc group. The resulting amino ester is unstable and readily cyclizes to the thermodynamically more stable five-membered lactam.

Step 4: N-Methylation of the Lactam

The nitrogen of the lactam is methylated using a strong base and an electrophilic methyl source.

Protocol:

  • Dissolve (4S)-4-azido-pyrrolidin-2-one (from Step 3) (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to obtain (4S)-4-azido-1-methylpyrrolidin-2-one.

Causality: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the lactam nitrogen. The resulting anion then acts as a nucleophile, attacking the methyl iodide in an S_N2 reaction to form the N-methylated product.

Step 5: Reduction of the Azide to the Amine

The final step is the reduction of the azide group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]

Protocol:

  • Dissolve (4S)-4-azido-1-methylpyrrolidin-2-one (from Step 4) in methanol.

  • Add 10% palladium on carbon (Pd/C) (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, (4S)-4-amino-1-methylpyrrolidin-2-one.

Causality: The palladium catalyst facilitates the addition of hydrogen across the azide functional group, leading to the liberation of nitrogen gas and the formation of the primary amine. This method is highly chemoselective and generally provides clean products with high yields.

Alternative Stereoselective Strategies

While the chiral pool approach from hydroxyproline is robust, other stereoselective methods for the synthesis of 4-aminopyrrolidinones are also noteworthy. These include:

  • Asymmetric Catalysis: Enantioselective catalytic methods, such as the hydrogenation or reduction of a suitable prochiral precursor, can provide direct access to the chiral product.

  • Use of Chiral Auxiliaries: A chiral auxiliary can be attached to an achiral precursor to direct a stereoselective transformation, after which the auxiliary is removed.

  • Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

The choice of synthetic strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required enantiomeric purity.

Data Summary

StepTransformationKey ReagentsExpected YieldStereochemical Outcome
1ProtectionBoc₂O, SOCl₂>90%Retention of configuration
2Azide FormationPPh₃, DIAD, DPPA70-85%Inversion of configuration
3Deprotection & Lactamization4 M HCl in dioxane>85%Retention of configuration
4N-MethylationNaH, CH₃I80-90%N/A
5Azide ReductionH₂, Pd/C>95%Retention of configuration

Conclusion

This technical guide has detailed a reliable and stereoselective synthetic route for the preparation of enantiomerically pure (4S)-4-amino-1-methylpyrrolidin-2-one from the readily available chiral precursor, (2S,4R)-4-hydroxy-L-proline. The key to achieving the desired stereochemistry is a Mitsunobu reaction that proceeds with a clean inversion of configuration at the C4 position. The subsequent steps of lactamization, N-methylation, and azide reduction are all high-yielding and well-established transformations. This guide provides the necessary experimental details and mechanistic rationale to enable researchers in the field of drug discovery and development to successfully synthesize this valuable chiral building block.

References

4-Amino-1-methylpyrrolidin-2-one: A Technical Guide to a Novel Constrained Amino Acid Surrogate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and specificity. However, their inherent conformational flexibility often leads to reduced receptor affinity and susceptibility to proteolytic degradation, limiting their clinical utility. The strategic introduction of conformational constraints into a peptide backbone is a powerful approach to mitigate these liabilities. This in-depth technical guide focuses on a promising, yet underexplored, constrained amino acid surrogate: 4-Amino-1-methylpyrrolidin-2-one . Through this guide, we will delve into its synthesis, incorporation into peptide scaffolds, and its profound impact on peptide conformation, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this unique building block in their therapeutic design strategies.

The Rationale for Constrained Surrogates: An Introduction

Peptides in their native state often exist as an ensemble of rapidly interconverting conformers in solution. The biologically active conformation, the one responsible for binding to a specific receptor, represents only a fraction of this population. By incorporating rigid structural elements, we can pre-organize the peptide into a conformation that is closer to the bioactive form, thereby reducing the entropic penalty of binding and enhancing affinity. Furthermore, the introduction of non-natural amino acids can sterically hinder the approach of proteases, significantly improving the metabolic stability of the peptide.[1]

The pyrrolidine ring, a five-membered saturated heterocycle, is a versatile scaffold for creating constrained amino acids due to its non-planar, puckered nature.[2] This "pseudorotation" allows for a greater exploration of three-dimensional space compared to planar aromatic rings.[2] this compound, the subject of this guide, combines the conformational rigidity of the pyrrolidinone core with the introduction of an N-methyl group, which further restricts backbone rotation and removes a hydrogen bond donor, a modification known to enhance membrane permeability.[1][3]

Synthesis of this compound: A Proposed Pathway

While a definitive, stereoselective synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient route can be devised based on established methodologies for the synthesis of pyrrolidinone derivatives.[4] The following proposed synthesis aims to generate the desired building block in a stereochemically defined manner, which is critical for its application as a chiral amino acid surrogate.

Key Synthetic Considerations

The primary challenges in the synthesis of this surrogate are the stereocontrolled introduction of the amino group at the C4 position and the subsequent N-methylation of the lactam nitrogen. A retro-synthetic analysis suggests that a suitable starting material would be a chiral precursor that allows for the diastereoselective formation of the pyrrolidinone ring.

G cluster_0 Retrosynthesis Target This compound Precursor1 4-Aminopyrrolidin-2-one Target->Precursor1 N-demethylation Precursor2 N-Methylation Target->Precursor2 retrosynthetic step Precursor3 Chiral Starting Material (e.g., Aspartic Acid derivative) Precursor1->Precursor3 Cyclization Precursor4 Ring Formation Precursor1->Precursor4 retrosynthetic step

Caption: Retrosynthetic analysis of this compound.

Proposed Stereoselective Synthesis Protocol

This protocol outlines a multi-step synthesis starting from a commercially available chiral building block.

Step 1: Synthesis of a Protected 4-Aminopyrrolidin-2-one Precursor

  • Starting Material: Commercially available (S)- or (R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid can serve as a versatile starting point.[5][6]

  • Decarboxylation: The carboxylic acid at the 2-position needs to be removed. This can be challenging, and an alternative approach starting from a different precursor might be more efficient. A plausible alternative is the use of a chiral pool starting material like a derivative of aspartic acid.

  • Alternative Ring Formation: A more practical approach would involve the cyclization of a suitably protected derivative of α-amino-γ-butyrolactone.

Step 2: N-Methylation of the Pyrrolidinone Ring

  • Deprotection: The protecting group on the pyrrolidinone nitrogen (e.g., Boc) must be removed under conditions that do not affect the protecting group on the C4-amino group (e.g., Fmoc).

  • Methylation: The secondary amine of the pyrrolidinone can be methylated using various reagents. A common and effective method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.[7] Alternatively, methyl iodide in the presence of a non-nucleophilic base can be employed.[7] Careful optimization is required to ensure mono-methylation and avoid quaternization.

Step 3: Final Deprotection and Purification

  • Fmoc Removal: The Fmoc group on the exocyclic amine is removed using a standard solution of piperidine in DMF.

  • Purification: The final product, this compound, is purified by column chromatography or crystallization to yield the desired stereoisomer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₀N₂OPubChem
Molecular Weight114.15 g/mol PubChem
XLogP3-1.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support requires a carefully designed building block and optimized coupling protocols. The Fmoc/tBu strategy is the most widely used method for SPPS and is well-suited for this purpose.[8][]

Preparation of the Fmoc-Protected Building Block

For seamless integration into an Fmoc-based SPPS workflow, the exocyclic amino group of this compound must be protected with an Fmoc group. This can be achieved by reacting the synthesized surrogate with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. The resulting Fmoc-(S)-4-amino-1-methylpyrrolidin-2-one or its (R)-enantiomer is then purified for use in SPPS.

G cluster_0 SPPS Workflow Start Resin with growing peptide chain (N-terminus deprotected) Couple Couple with Fmoc-protected This compound Start->Couple Wash1 Wash Couple->Wash1 Deprotect Fmoc deprotection (e.g., 20% piperidine in DMF) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Next_AA Couple next amino acid Wash2->Next_AA Repeat Repeat cycles Next_AA->Repeat Cleave Cleave from resin and deprotect side chains Repeat->Cleave Purify Purify peptide Cleave->Purify

Caption: General workflow for incorporating the surrogate in SPPS.

Detailed SPPS Protocol

The following protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.[4][10]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling of the Surrogate:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected this compound building block and 3 equivalents of an activating agent (e.g., HBTU) in DMF.

    • Add 6 equivalents of a base (e.g., DIPEA) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the potential steric hindrance of the N-methyl group and the cyclic structure, a longer coupling time and/or a more potent coupling reagent like HATU may be necessary.[4]

  • Monitoring Coupling Efficiency: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Conformational Impact on Peptide Structure

The incorporation of this compound is expected to exert significant conformational constraints on the peptide backbone. The rigid pyrrolidinone ring system, combined with the N-methyl group, can induce specific secondary structures, most notably β-turns.[1][11]

Induction of β-Turns

β-turns are secondary structural motifs that cause a reversal in the direction of the polypeptide chain.[1] They are crucial for the folding and biological activity of many peptides. The constrained dihedral angles of the pyrrolidinone ring in this compound can mimic the geometry of the i+1 and i+2 residues of a β-turn.[12] The N-methyl group further restricts the conformational freedom of the preceding peptide bond, favoring a cis-amide bond conformation in some cases, which is a hallmark of certain β-turn types.[12]

G cluster_0 Peptide Backbone with Surrogate cluster_1 Induced β-Turn AA_i-1 Amino Acid (i-1) Surrogate 4-Amino-1-methyl- pyrrolidin-2-one (i) AA_i-1->Surrogate AA_i+1 Amino Acid (i+1) Surrogate->AA_i+1 Turn β-Turn Structure Surrogate->Turn Induces AA_i+2 Amino Acid (i+2) AA_i+1->AA_i+2

Caption: The surrogate induces a β-turn in the peptide backbone.

Characterization of Conformational Effects

To experimentally validate the conformational impact of incorporating this compound, a combination of spectroscopic and computational techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, can provide through-space proton-proton distance restraints, which are crucial for determining the three-dimensional structure of the peptide in solution.[13][14] The observation of specific NOE patterns can confirm the presence of a β-turn.

  • X-ray Crystallography: If the peptide can be crystallized, X-ray diffraction will provide a high-resolution atomic structure, offering definitive proof of the induced conformation.[15][16]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the overall secondary structure content of the peptide and can indicate the presence of ordered structures like β-turns.

  • Computational Modeling: Molecular dynamics simulations can be employed to explore the conformational landscape of the peptide and to visualize the preferred conformations induced by the surrogate.

Applications in Drug Discovery and Development

The ability of this compound to act as a potent β-turn mimetic opens up a wide range of applications in the design of novel peptide-based therapeutics.

  • Enhancing Receptor Affinity: By pre-organizing a peptide into its bioactive conformation, this surrogate can significantly increase its binding affinity for its target receptor.

  • Improving Metabolic Stability: The non-natural structure of the surrogate can sterically hinder protease recognition and cleavage, leading to a longer in vivo half-life.

  • Modulating Membrane Permeability: The N-methyl group can improve the passive membrane permeability of the peptide, a critical factor for oral bioavailability.[17]

  • Structure-Activity Relationship (SAR) Studies: The stereospecific nature of this building block allows for systematic SAR studies to probe the optimal conformation for biological activity.

Conclusion and Future Perspectives

This compound represents a valuable and versatile tool for medicinal chemists and peptide scientists. Its unique combination of a rigid pyrrolidinone scaffold and an N-methyl group provides a powerful means to constrain peptide conformation, enhance metabolic stability, and modulate pharmacokinetic properties. While the synthesis of this building block requires careful planning and execution, the potential benefits in terms of improved drug-like properties of peptide therapeutics are substantial.

Future work in this area should focus on the development of a robust and scalable stereoselective synthesis of both enantiomers of this surrogate. Furthermore, the systematic incorporation of this compound into a variety of bioactive peptides and the detailed characterization of their structural and biological properties will undoubtedly unlock new avenues for the development of next-generation peptide drugs.

References

Methodological & Application

Application Notes & Protocols: The Role of Chiral Pyrrolidinone Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and a cornerstone in the field of asymmetric synthesis.[1][2] Its rigid, five-membered lactam structure provides a well-defined chiral environment that is highly effective in stereochemical control. This guide explores the application of chiral pyrrolidinone-based auxiliaries and catalysts in asymmetric transformations, providing researchers, scientists, and drug development professionals with a detailed overview of their utility, mechanistic insights, and practical experimental protocols.

While a broad range of substituted pyrrolidines have been successfully employed as organocatalysts, this note will focus on derivatives that have established protocols and demonstrated high efficacy in asymmetric synthesis. It is important to note that while the specific compound "4-Amino-1-methylpyrrolidin-2-one" is commercially available, a comprehensive review of the scientific literature reveals a lack of documented applications as a primary chiral directing group in asymmetric synthesis to date. Therefore, this guide will focus on well-established chiral pyrrolidinone scaffolds that serve as exemplary models for the potential applications of related structures.

The Pyrrolidinone Scaffold: A Privileged Chiral Platform

The efficacy of pyrrolidinone derivatives in asymmetric synthesis stems from several key features:

  • Rigid Conformational Structure: The cyclic nature of the pyrrolidinone scaffold restricts bond rotation, leading to a predictable three-dimensional arrangement. This conformational rigidity is crucial for creating a well-defined chiral pocket that effectively shields one face of a reactive intermediate, directing the approach of incoming reagents.

  • Stereogenic Centers: The pyrrolidine ring can be endowed with multiple stereocenters, allowing for fine-tuning of the chiral environment. The strategic placement of substituents can enhance stereoselectivity and influence the outcome of chemical transformations.

  • Functional Group Handles: The presence of amine and carbonyl functionalities provides convenient points for attachment to substrates (in the case of chiral auxiliaries) or for the introduction of additional catalytic moieties (in bifunctional catalysts).

Prolinamides: A Case Study in Pyrrolidinone-Based Organocatalysis

Prolinamides, derived from the natural amino acid proline, are a class of highly effective organocatalysts for a variety of asymmetric transformations, most notably the aldol reaction.[3][4][5][6]

Mechanism of Action in the Asymmetric Aldol Reaction

The catalytic cycle of a prolinamide-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate. The prolinamide catalyst reacts with a ketone donor to form a chiral enamine. The stereochemistry of the pyrrolidinone scaffold directs the facial selectivity of the subsequent addition to an aldehyde acceptor. The amide proton of the prolinamide plays a crucial role in activating the aldehyde through hydrogen bonding, further enhancing stereocontrol.[3][4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Combine aldehyde, ketone, and prolinamide catalyst in solvent stir Stir at specified temperature prep_reactants->stir monitor Monitor reaction progress by TLC/LC-MS stir->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify analyze Determine yield and enantiomeric excess (chiral HPLC) purify->analyze

Caption: Proposed mechanism for the diastereoselective synthesis of functionalized pyrrolidines.

Future Outlook and Applications

The versatility of the chiral pyrrolidinone scaffold ensures its continued importance in asymmetric synthesis and drug discovery. Future research will likely focus on:

  • Development of Novel Catalysts: The design and synthesis of new pyrrolidinone-based organocatalysts with enhanced activity, broader substrate scope, and improved stereoselectivity.

  • Application in Cascade Reactions: The incorporation of chiral pyrrolidinone catalysts into complex cascade reactions to enable the rapid construction of molecular complexity from simple starting materials.

  • Medicinal Chemistry: The use of chiral pyrrolidinone scaffolds as key building blocks for the synthesis of novel therapeutic agents, leveraging their favorable physicochemical and biological properties. [2]

References

Application Notes & Protocols: Strategic Peptide Modification Utilizing N-Methylation and Pyrrolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Advanced Methodologies in Peptide Synthesis: Overcoming Pharmacokinetic Barriers with Backbone Modification

Introduction: Re-examining the Building Blocks of Peptide Therapeutics

Initial inquiries into the application of "4-Amino-1-methylpyrrolidin-2-one" in peptide synthesis reveal it is not a conventionally utilized reagent in established literature. However, the structural motifs of this molecule—an N-methylated amide within a pyrrolidinone ring—are at the very heart of advanced strategies in modern peptide drug design. This guide, therefore, shifts focus to the scientifically robust and widely practiced applications of these key features: N-methylation of the peptide backbone and the use of pyrrolidinone-based scaffolds as peptidomimetics .

Peptide-based therapeutics offer remarkable specificity and potency but are often hampered by poor metabolic stability and low oral bioavailability.[1][2] Strategic modifications to the peptide backbone are paramount to overcoming these limitations. This document provides an in-depth exploration of N-methylation, a subtle yet powerful tool for enhancing the drug-like properties of peptides, and introduces the concept of pyrrolidinone scaffolds for mimicking peptide secondary structures. Herein, we detail the foundational principles, synthetic challenges, and field-proven protocols to empower researchers in the rational design of next-generation peptide therapeutics.

The Strategic Imperative of N-Methylation in Peptide Design

N-methylation, the substitution of an amide proton with a methyl group, instigates profound changes in the physicochemical properties of a peptide.[3][4] This modification is a cornerstone of medicinal chemistry for systematically improving a peptide's pharmacokinetic and pharmacodynamic profile.

Core Advantages of N-Methylation
  • Enhanced Proteolytic Stability: One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation.[1][5] Proteases recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton, N-methylation effectively "shields" the adjacent peptide bond from cleavage, thereby extending the in-vivo half-life of the therapeutic.[3]

  • Improved Membrane Permeability & Bioavailability: N-methylation increases the lipophilicity of the peptide and removes a hydrogen bond donor.[3][4] This reduces the energy penalty required for the peptide to shed its hydration shell and partition into the lipid bilayer of cell membranes, a critical factor for improving oral bioavailability and enabling the targeting of intracellular components.[1][3]

  • Conformational Control and Receptor Selectivity: The steric bulk of the N-methyl group restricts rotation around the peptide backbone, reducing the available conformational space.[3][4] This "conformational constraint" can lock a peptide into its bioactive conformation, leading to enhanced receptor affinity and selectivity.[3][5] Furthermore, N-methylation can favor the cis amide bond conformation, which is crucial for mimicking protein turns and achieving optimal orientation for receptor engagement.[3][6]

FeatureImpact of N-MethylationRationale
Metabolic Stability Significantly Increased Steric hindrance and removal of H-bond donor site prevents protease recognition and cleavage.[1][5]
Membrane Permeability Generally Improved Increased lipophilicity and reduced desolvation penalty facilitates passage across lipid bilayers.[1][3]
Conformational Flexibility Reduced / Constrained Steric hindrance restricts backbone rotation, stabilizing specific secondary structures (e.g., β-turns).[4][6]
Receptor Binding Modulated (Potentially Increased) Pre-organization into a bioactive conformation can reduce the entropic penalty of binding, increasing affinity.[3]
Solubility Variable Can improve solubility of aggregating peptides by disrupting backbone hydrogen bonding.[7]

Synthetic Strategies for Incorporating N-Methylated Residues

The synthesis of N-methylated peptides via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge: the steric hindrance of the N-methylated amine makes the subsequent coupling step inefficient and slow.[8][9][10] Standard coupling conditions often result in low yields and deletion sequences.[10] To overcome this, specialized reagents and optimized protocols are essential.

There are two primary strategies for incorporating N-methylated amino acids:

  • Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers: This is a straightforward approach utilizing commercially available or custom-synthesized N-methylated building blocks. While robust, it can be expensive, and the variety of available monomers may be limited.[11]

  • On-Resin N-Methylation: This versatile and cost-effective method involves the site-specific methylation of the peptide backbone directly on the solid support after the desired amino acid has been incorporated.[11][12] The most common method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[12][13]

OnResin_N_Methylation Start Resin-Bound Peptide (Free N-Terminus) Step1 Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Step2 Methylation (CH₃)₂SO₄ or MeI, Base) Step1->Step2 Step3 Desulfonylation (2-Mercaptoethanol, DBU) Step2->Step3 End Resin-Bound N-Methylated Peptide Step3->End SPPS_N_Me_Cycle cluster_0 Modified SPPS Cycle for N-Me Residues Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Double Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Monitor 5. Monitoring (Chloranil or Bromophenol Blue Test) Wash2->Monitor Monitor->Deprotection Next Cycle

References

Application Notes & Protocols: 4-Amino-1-methylpyrrolidin-2-one as a Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, five-membered lactam structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal building block for targeting complex biological receptors. Within this class, chiral intermediates like 4-Amino-1-methylpyrrolidin-2-one offer medicinal chemists pre-installed stereocenters and orthogonal functional handles—a primary amine and a stable lactam—for systematic chemical elaboration.

This guide provides an in-depth look at this compound as a key intermediate in drug discovery. We will explore its physicochemical properties, safety considerations, and its application in the synthesis of pharmacologically active agents, with a particular focus on derivatives with potential nootropic activity, such as analogues of racetam-class drugs.[2] The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and safe experimentation.

Core Intermediate: Physicochemical Properties and Safety

A thorough understanding of the starting material's properties and handling requirements is fundamental to any successful synthetic campaign.

Compound Data Summary

The key properties of this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compound
CAS Number 933744-16-2
Molecular Formula C₅H₁₀N₂O[3]
Molecular Weight 114.15 g/mol
Physical Form Semi-Solid
Purity Typically ≥97%
Storage Refrigerator (2-8 °C)
InChI Key WBYJZPAHGAGMQX-UHFFFAOYSA-N
Safety & Handling Protocol

This compound is an irritant and requires careful handling in a controlled laboratory environment. The following protocol outlines mandatory safety measures.

Hazard Identification:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

  • Pictograms: GHS07 (Exclamation mark).

Protocol for Safe Handling:

  • Engineering Controls: All handling of the solid or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5] Ensure that a safety shower and eyewash station are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile) at all times. Gloves must be inspected prior to use and changed immediately if contaminated.[4]

    • Eye Protection: Use chemical safety goggles or a face shield as described by OSHA regulations.[6]

    • Lab Coat: A flame-resistant lab coat is required.[4]

  • Handling Procedure:

    • Avoid contact with skin and eyes.[4]

    • Do not breathe dust or vapors.[7]

    • Weigh the compound in a fume hood.

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[6]

  • First Aid Measures:

    • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Application in Lead Discovery: Synthesis of a Racetam Analogue Library

The primary amino group of this compound is an excellent nucleophile, making it an ideal point for diversification. This is particularly relevant for creating libraries of N-acylated derivatives, a common strategy in the exploration of nootropic agents like Nebracetam and its analogues.[2]

Scientific Rationale

The pyrrolidinone core is a key pharmacophore for a class of drugs known as racetams, which are investigated for their cognitive-enhancing effects. By acylating the 4-amino group with various carboxylic acids (or their activated forms like acid chlorides), a diverse library of amides can be rapidly synthesized. This allows for systematic exploration of the structure-activity relationship (SAR) to identify compounds with improved potency, selectivity, or pharmacokinetic properties. The N-methyl group on the lactam nitrogen is a common feature that can enhance solubility and metabolic stability.

Workflow for Library Synthesis

The general workflow involves a straightforward amide coupling reaction, followed by purification and characterization.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis & Screening A 4-Amino-1-methyl- pyrrolidin-2-one E Amide Coupling Reaction (0°C to RT) A->E B Acid Chloride (R-COCl) or Carboxylic Acid B->E C Anhydrous Solvent (e.g., DCM, THF) C->E D Base (e.g., TEA, DIPEA) D->E F Aqueous Workup (Wash with H2O, brine) E->F Reaction Quench G Drying & Concentration F->G H Column Chromatography G->H I Characterization (NMR, LC-MS) H->I Pure Compound J Biological Screening I->J

Caption: General workflow for synthesizing a library of amide derivatives.

Protocol: N-Acylation with Benzoyl Chloride (Example)

This protocol details the synthesis of N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide, a representative analogue.

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.14 g, 10 mmol). Dissolve it in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (e.g., 2.1 mL, 15 mmol) to the stirred solution.

    • Scientist's Note: TEA acts as a base to neutralize the HCl byproduct generated during the acylation, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Acylating Agent Addition: Add benzoyl chloride (e.g., 1.28 mL, 11 mmol) dropwise to the reaction mixture over 5-10 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Scientist's Note: A typical TLC system would be 10% Methanol in DCM. The product should have a higher Rf value than the polar starting amine.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated NaHCO₃ solution (~30 mL) to quench any remaining benzoyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize the compound by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.

Broader Applications & Future Directions

While the synthesis of racetam analogues is a primary application, the this compound scaffold is a versatile starting point for other therapeutic areas. The inherent chirality and functional handles allow for its incorporation into a wide range of molecular architectures.

  • CNS Disorders: Derivatives of aminopyrrolidines have been investigated as ligands for metabotropic glutamate receptors, which are implicated in various neurological and psychiatric disorders.[8]

  • Cardiovascular Disease: Certain pyrrolidin-2-one derivatives have shown potential antiarrhythmic and antioxidant properties.[9]

  • Metabolic Diseases: The related cyanopyrrolidine scaffold is the basis for Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[10] This suggests that the aminopyrrolidinone core could be explored for similar applications.

The strategic modification of this intermediate can thus open pathways to novel drug candidates across multiple disease indications.

G cluster_targets Potential Therapeutic Targets A 4-Amino-1-methyl- pyrrolidin-2-one Amine (C4) Lactam (N1) B Nootropics (Racetam Analogues) A:port1->B N-Acylation C CNS Agents (mGluR Ligands) A:port1->C N-Alkylation/ Reductive Amination D Antiarrhythmics A->D Scaffold for Complex Synthesis E Antidiabetics (DPP-IV Inhibitors) A->E Bioisosteric Replacement

Caption: Potential drug discovery pathways originating from the core intermediate.

Conclusion

This compound is a high-value intermediate for drug discovery and development. Its pre-defined stereochemistry and dual functional handles provide a robust platform for the rapid generation of diverse chemical libraries. The detailed protocols and safety guidelines presented here serve as a foundational resource for scientists aiming to leverage this versatile building block in their research. From established applications in the synthesis of nootropic agents to potential exploration in other therapeutic fields, this compound represents a powerful tool in the quest for novel and effective medicines.

References

Application Notes and Protocols for Reactions Involving 4-Amino-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of 4-Amino-1-methylpyrrolidin-2-one

This compound is a versatile bifunctional molecule incorporating a primary amine and a lactam (cyclic amide) moiety. Its chemical structure, featuring a chiral center at the 4-position, makes it a valuable building block in medicinal chemistry and drug discovery. The primary amino group serves as a potent nucleophile, enabling a range of functionalization reactions, while the polar lactam backbone can influence the physicochemical properties, such as solubility and metabolic stability, of the resulting derivatives.

This document provides detailed application notes and experimental protocols for key reactions involving this compound, with a focus on explaining the rationale behind the procedural steps to ensure scientific integrity and reproducibility.

Chemical and Physical Properties

A clear understanding of the substrate's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 933744-16-2
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol
Appearance Colorless to off-white solid/powder
Storage 2-8°C, protect from light
IUPAC Name This compound

Safety Information: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Reaction Protocols

The primary amino group of this compound is the main site of reactivity, readily participating in nucleophilic substitution and addition reactions. The following protocols are detailed examples of its application in forming C-N bonds, which are crucial in the synthesis of many biologically active molecules.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Activated Aryl Halides

The reaction of this compound with electron-deficient aromatic or heteroaromatic halides is a common strategy for synthesizing complex amine derivatives. The electron-withdrawing groups on the aromatic ring activate the halide for displacement by the amine nucleophile.

Reaction Principle: The reaction proceeds via a Meisenheimer complex intermediate, where the nucleophilic amine attacks the electron-deficient aromatic ring. The subsequent loss of the halide leaving group restores aromaticity and yields the N-arylated product. The use of a non-nucleophilic base is essential to neutralize the hydrohalic acid (e.g., HCl, HF) generated during the reaction, driving the equilibrium towards the product.

Example Reaction: Synthesis of 4-({4-[4-(2-hydroxypropan-2-yl)piperidin-1-yl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-1-methylpyrrolidin-2-one, adapted from patent literature.

sn_ar_reaction cluster_conditions Reaction Conditions reagent1 4-Amino-1-methyl- pyrrolidin-2-one (Hydrochloride Salt) product N-Arylated Product reagent1->product reagent2 Activated Heteroaryl Chloride (e.g., 6-chloro-pyrazolopyrimidine derivative) reagent2->product Solvent NMP (N-Methyl-2-pyrrolidone) Base DIPEA (Diisopropylethylamine) Temp 120 °C Time 16 hours

Caption: Workflow for a typical SNAr reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the activated heteroaryl chloride (1.0 eq).

    • Add this compound hydrochloride (2.0 eq). The use of an excess of the amine can help drive the reaction to completion.

    • Add the solvent, N-Methyl-2-pyrrolidone (NMP), to achieve a suitable concentration (e.g., 0.1 M). NMP is a polar aprotic solvent that effectively solvates the reactants and can withstand high temperatures.

  • Reaction Execution:

    • Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2-3 eq), to the mixture. DIPEA will scavenge the HCl formed from both the hydrochloride salt and the reaction itself.

    • Heat the reaction mixture to 120°C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 16-24 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude material is often purified by preparative High-Performance Liquid Chromatography (HPLC).

    • Typical HPLC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile in water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

      • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • Collect the fractions containing the pure product and concentrate them to remove the solvents. If an acid modifier was used, the product will be isolated as its corresponding salt (e.g., trifluoroacetate).

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques:

      • LC-MS: To confirm the molecular weight of the product.

      • ¹H and ¹³C NMR: To elucidate the structure and confirm the successful N-arylation.

Protocol 2: Acylation with Acyl or Sulfonyl Chlorides

The primary amine of this compound can be readily acylated to form amides or sulfonamides. These reactions are typically fast and high-yielding.

Reaction Principle: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the HCl generated.

Generalized Reaction Workflow:

acylation_reaction cluster_conditions Typical Conditions reagent1 4-Amino-1-methyl- pyrrolidin-2-one product Amide or Sulfonamide Product reagent1->product reagent2 Electrophile (R-COCl or R-SO₂Cl) reagent2->product Solvent DCM or THF Base Triethylamine or Pyridine Temp 0 °C to Room Temp

Caption: General workflow for acylation reactions.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a dry aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile in a reaction vessel under an inert atmosphere.

    • Add a suitable base (1.1 - 1.5 eq), such as triethylamine or pyridine. The base acts as an acid scavenger.

    • Cool the solution to 0°C using an ice bath. This is done to control the exothermicity of the reaction.

  • Reaction Execution:

    • Dissolve the acyl chloride or sulfonyl chloride (1.0 - 1.1 eq) in the same dry solvent.

    • Add the electrophile solution dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

  • Work-up and Isolation:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove residual acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can often be purified by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane, depending on the polarity of the product.

  • Characterization:

    • Analyze the purified product by LC-MS and NMR to confirm its identity, purity, and structure. The appearance of a new amide proton signal in the ¹H NMR spectrum and a carbonyl/sulfonyl group in the IR spectrum would be indicative of a successful reaction.

Conclusion and Future Perspectives

This compound stands out as a synthetically tractable and useful scaffold for the generation of diverse chemical entities. The protocols outlined here for SNAr and acylation reactions represent foundational methods for its incorporation into larger, more complex molecules. The reliability of these reactions, coupled with the compound's favorable physicochemical properties, ensures its continued application in the development of novel therapeutics and chemical probes. Researchers are encouraged to adapt these protocols to their specific synthetic targets, with careful consideration of substrate compatibility and reaction optimization.

Application Notes and Protocols: "4-Amino-1-methylpyrrolidin-2-one" and its Analogs as Versatile Ligands in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of a Privileged Scaffold

The pyrrolidinone ring system is a cornerstone of modern medicinal chemistry and materials science, prized for its conformational rigidity, polarity, and synthetic accessibility. While N-methyl-2-pyrrolidone (NMP) is widely recognized as a versatile aprotic solvent, its functionalized derivatives hold significant, yet underexplored, potential as directing groups and ligands in organometallic catalysis.[1][2] This guide focuses on the prospective applications of "4-Amino-1-methylpyrrolidin-2-one," a chiral, functionalized pyrrolidinone, as a ligand in stereoselective catalytic transformations.

Although "this compound" is not yet established in the catalytic literature, its structural motifs—a stereogenic center at the C4 position, a primary amine, a tertiary amide, and a carbonyl group—present a compelling platform for bidentate chelation to a metal center. This chelation can create a well-defined chiral environment, essential for inducing asymmetry in catalytic reactions. The inherent chirality and potential N,O- or N,N-coordination modes suggest its utility in a range of important organometallic processes.

This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals. By drawing analogies to well-documented, structurally related chiral pyrrolidine and pyrrolidinone ligands, we will provide a theoretical framework, detailed protocols, and mechanistic insights to unlock the potential of "this compound" and its derivatives in cutting-edge organometallic catalysis. We will explore its prospective role in asymmetric cycloadditions and dual catalytic systems, providing a roadmap for its investigation and application.

Proposed Synthesis of Chiral (S)-4-Amino-1-methylpyrrolidin-2-one

The enantioselective synthesis of the target ligand is paramount to its application in asymmetric catalysis. A plausible and efficient route can be envisioned starting from the chiral pool, specifically (S)-glutamic acid. This multi-step synthesis leverages well-established transformations to construct the chiral pyrrolidinone core.

Experimental Protocol: Synthesis of (S)-4-Amino-1-methylpyrrolidin-2-one

Step 1: Synthesis of (S)-Pyroglutamic Acid

  • To a round-bottom flask equipped with a reflux condenser, add (S)-glutamic acid (1 equivalent) and water.

  • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the solution to cool to room temperature, which should induce crystallization of the product.

  • Filter the crystals, wash with cold water, and dry under vacuum to yield (S)-pyroglutamic acid.

Step 2: N-Methylation of (S)-Pyroglutamic Acid

  • In a flame-dried, three-neck flask under an inert atmosphere (Argon), suspend sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of (S)-pyroglutamic acid (1 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (2.5 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid.

Step 3: Curtius Rearrangement to (S)-4-Amino-1-methylpyrrolidin-2-one

  • Dissolve the N-methylated pyroglutamic acid (1 equivalent) in anhydrous toluene in a round-bottom flask.

  • Add diphenylphosphoryl azide (DPPA, 1.1 equivalents) and triethylamine (1.2 equivalents).

  • Heat the mixture to reflux (approximately 80-90 °C) for 3-4 hours to form the acyl azide intermediate and induce the Curtius rearrangement to the isocyanate.

  • To the cooled solution, add 2M hydrochloric acid and stir vigorously at 50 °C for 2 hours to hydrolyze the isocyanate.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield the final ligand, (S)-4-Amino-1-methylpyrrolidin-2-one.

Application I: Asymmetric Copper-Catalyzed 1,3-Dipolar Cycloaddition

The metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the stereoselective synthesis of polysubstituted pyrrolidines, which are valuable scaffolds in medicinal chemistry.[3] Chiral N,O- and N,N-ligands are crucial for achieving high levels of enantioselectivity by coordinating to the metal center (commonly Cu(II) or Ag(I)) and creating a chiral pocket around the reactive intermediates.[4]

Causality and Mechanistic Insight

The proposed ligand, "this compound," is an excellent candidate for this transformation. It can act as a bidentate N,N-ligand by coordinating through the C4-amino group and the lone pair on the lactam nitrogen, or as an N,O-ligand via the C4-amino group and the carbonyl oxygen. In the presence of a copper(II) salt, the ligand forms a chiral Lewis acid complex. This complex coordinates to the iminoester substrate, facilitating its deprotonation by a mild base (e.g., triethylamine) to generate the azomethine ylide. The chiral environment enforced by the ligand then dictates the facial selectivity of the dipolarophile's approach, leading to a highly enantioenriched pyrrolidine product.

Catalytic Cycle cluster_0 Catalytic Cycle Ligand L Catalyst [Cu(L)(OAc)₂] Ligand->Catalyst Coordination Cu(OAc)2 Cu(OAc)₂ Cu(OAc)2->Catalyst Complex_A [Cu(L*)(Iminoester)]²⁺ Catalyst->Complex_A Ligand Exchange Iminoester Iminoester Substrate Iminoester->Complex_A Ylide Chiral Azomethine Ylide Complex Complex_A->Ylide + Base - H⁺ Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloaddition Product_Complex Product-Cu Complex Cycloaddition->Product_Complex Product_Complex->Catalyst Product Release Product Enantioenriched Pyrrolidine Product_Complex->Product

Caption: Proposed catalytic cycle for a Cu-catalyzed asymmetric 1,3-dipolar cycloaddition.

Protocol: Asymmetric Synthesis of a Chiral Pyrrolidine
  • To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂ (0.02 mmol, 10 mol%) and (S)-4-Amino-1-methylpyrrolidin-2-one (0.024 mmol, 12 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Add the iminoester (0.2 mmol, 1.0 equivalent) and the alkene dipolarophile (0.24 mmol, 1.2 equivalents).

  • Add triethylamine (0.02 mmol, 10 mol%) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 12-24 hours), concentrate the reaction mixture directly onto silica gel.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired pyrrolidine product.

  • Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC.

Representative Data from Analogous Systems

The following table summarizes typical results obtained for copper-catalyzed 1,3-dipolar cycloadditions using chiral N,O- or N,N-ligands, which can serve as a benchmark for what might be expected with "this compound".

Ligand TypeDipolarophileYield (%)dr (endo/exo)ee (%) (endo)Reference
Chiral Imidazolidin-4-oneNitroalkene85-95>95:590-97[5]
Chiral N,O-Ligandα-Phthalimidoacrylate70-90>98:2up to 97N/A
Ferrocenyl P,N-LigandN-Arylmaleimide>90>95:5up to 99[3]

Application II: Silver/Chiral Lewis Base Relay Catalysis

A frontier in asymmetric synthesis is the combination of multiple catalytic cycles in a single pot.[6] Dual catalysis systems, particularly those combining a soft transition metal (like Ag(I) or Au(I)) with a chiral organocatalyst, can enable transformations not possible with either catalyst alone.[7][8] Chiral 4-aminopyridine derivatives, which are structurally related to our target ligand, have been successfully employed in such relay catalytic systems.[9]

Causality and Mechanistic Insight

In this proposed application, a silver salt (e.g., AgOAc) catalyzes the cycloisomerization of an enynamide substrate. This generates a reactive intermediate, such as a zwitterion or an allene. Concurrently, the chiral "this compound" derivative acts as a chiral Lewis base (or Brønsted base upon deprotonation), intercepting this intermediate. The chiral ligand then controls the stereochemistry of a subsequent cycloaddition step with another reaction partner. This relay mechanism, where the metal catalyst generates the reactive species and the chiral organic ligand controls its fate, is a powerful strategy for building molecular complexity with high stereocontrol.[9] The strong coordination of the aminopyrrolidine scaffold to the intermediate is key to enforcing a specific conformation in the transition state of the stereodetermining step.

Relay Catalysis cluster_1 Metal Catalysis Cycle cluster_2 Organocatalysis Cycle Ag(I) Ag(I) Catalyst Activation π-Activation Ag(I)->Activation Enynamide Enynamide Substrate Enynamide->Activation Intermediate Reactive Intermediate (e.g., Zwitterion) Activation->Intermediate Intermediate->Ag(I) Regeneration Stereo_Control Stereocontrolled Cycloaddition Intermediate->Stereo_Control Intercepted by L* Ligand_H Chiral Ligand (L*) Ligand_H->Stereo_Control Partner Reaction Partner Partner->Stereo_Control Stereo_Control->Ligand_H Regeneration Product Chiral Product Stereo_Control->Product

Caption: Conceptual workflow of a Silver/Chiral Ligand relay catalytic system.

Protocol: Asymmetric Cycloisomerization/(2+3) Cycloaddition
  • In a dried vial, add the enynamide substrate (0.1 mmol, 1.0 equiv), the reaction partner (e.g., a pyrazolone, 0.12 mmol, 1.2 equiv), silver acetate (AgOAc, 0.005 mmol, 5 mol%), and the chiral (S)-4-Amino-1-methylpyrrolidin-2-one ligand (0.01 mmol, 10 mol%).

  • Add anhydrous solvent (e.g., dichloromethane or toluene, 1.0 mL) under an argon atmosphere.

  • Stir the reaction mixture at the designated temperature (e.g., 40 °C) for the required time (e.g., 24-48 hours), monitoring by TLC.

  • After the reaction is complete, cool to room temperature and concentrate the mixture.

  • Purify the residue by flash column chromatography on silica gel to isolate the bispirocyclopentene product.

  • Analyze the product to determine yield, diastereomeric ratio (>19:1 is often achievable), and enantiomeric excess (up to 99% has been reported for similar systems).[9]

Synthesis of a Representative Organometallic Complex

To fully understand the catalytic role of a ligand, it is often essential to synthesize and characterize its metal complexes. A well-defined complex can serve as a pre-catalyst, offering better reproducibility and allowing for detailed mechanistic studies.

Protocol: Synthesis of a Dichloro[(S)-4-Amino-1-methylpyrrolidin-2-one]palladium(II) Complex
  • Dissolve palladium(II) chloride (PdCl₂, 1.0 equiv) in a minimal amount of warm, dilute hydrochloric acid.

  • In a separate flask, dissolve (S)-4-Amino-1-methylpyrrolidin-2-one (1.05 equiv) in methanol.

  • Slowly add the ligand solution to the palladium solution with stirring. A precipitate should form immediately.

  • Continue stirring the suspension at room temperature for 2-4 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the solid sequentially with water, methanol, and diethyl ether to remove unreacted starting materials and impurities.

  • Dry the resulting yellow-brown powder under high vacuum.

  • The complex can be characterized by elemental analysis, FT-IR spectroscopy (to observe shifts in C=O and N-H stretching frequencies upon coordination), and NMR spectroscopy if solubility allows.

Conclusion

"this compound" represents a promising, yet uninvestigated, chiral ligand for organometallic catalysis. Its straightforward synthesis from the chiral pool, combined with its potential for strong, stereodirecting chelation, makes it an attractive target for development. The protocols and mechanistic discussions provided in this guide, based on robust, literature-precedented analogs, offer a clear and actionable starting point for its application in high-impact transformations such as asymmetric cycloadditions and dual catalytic cascades. The exploration of this and related pyrrolidinone-based ligands is a fertile ground for discovering novel, efficient, and highly selective catalysts for the synthesis of complex, value-added molecules.

References

Application Notes & Protocols: 4-Amino-1-methylpyrrolidin-2-one as a Versatile Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Amino-1-methylpyrrolidin-2-one

This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a γ-lactam ring and a primary amine at the C4 position, offers two distinct points for chemical modification. The pyrrolidin-2-one core is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as enhanced aqueous solubility.[1] As a cyclic analogue of γ-aminobutyric acid (GABA), this scaffold is a cornerstone in the development of agents targeting the central nervous system.[2] The presence of a stereocenter and sp3-hybridized carbons allows for the efficient exploration of three-dimensional chemical space, a critical factor in designing selective and potent drug candidates.

This guide provides a detailed exploration of a validated, high-impact application of this compound in the synthesis of complex polyheterocycles and discusses its potential in the construction of other valuable heterocyclic systems.

Part 1: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot Cascade Reaction

The construction of the pyrrolo[3,4-b]pyridin-5-one core, an aza-analogue of the pharmacologically important isoindolin-1-one scaffold, represents a powerful application of this compound.[3] This heterocyclic system is a key feature in molecules with potential as anticancer agents, showing cytotoxicity against various cancer cell lines, including breast and cervical carcinomas.[4][5] The synthesis is achieved through an elegant and efficient one-pot process combining a multicomponent reaction with a subsequent intramolecular cascade.

Reaction Overview & Mechanistic Rationale

The overall transformation is a one-pot cascade process that begins with an Ugi-Zhu three-component reaction (UZ-3CR) and is followed by an intramolecular sequence of aza Diels-Alder cycloaddition, N-acylation, and aromatization (via decarboxylation/dehydration).[3][6]

  • Expertise & Causality: Multicomponent reactions (MCRs) are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.[7][8] The Ugi-Zhu reaction, a variation of the classic Ugi reaction, is particularly effective for creating the necessary intermediate for the subsequent cascade. In this sequence, this compound serves as the crucial amine component. The choice of Ytterbium(III) triflate as a catalyst is deliberate; as a Lewis acid, it activates the aldehyde component, facilitating the formation of the initial imine, which is then attacked by the isocyanide.[4] The use of toluene as a solvent is optimal for this process, and microwave irradiation provides rapid, uniform heating, which significantly accelerates the reaction rates and often improves yields compared to conventional heating.[4]

Experimental Workflow Visualization

G cluster_process One-Pot Cascade Process Aldehyde Aldehyde (2) Microwave1 Step 1: Imine Formation Toluene, 65°C, 5 min (µW) Aldehyde->Microwave1 Amine 4-Amino-1-methyl- pyrrolidin-2-one (3) Amine->Microwave1 Isocyanide Isocyanide (5) Microwave2 Step 2: Ugi-Zhu 3CR Add Isocyanide 65°C, 15 min (µW) Isocyanide->Microwave2 Catalyst Yb(OTf)3 Catalyst->Microwave1 Microwave1->Microwave2 Cascade Step 3: Intramolecular Cascade aza Diels-Alder / N-Acylation / Aromatization 150°C, 30 min (µW) Microwave2->Cascade Output Pyrrolo[3,4-b]pyridin-5-one (1) Cascade->Output G cluster_process Proposed Reaction AmineLactam 4-Amino-1-methyl- pyrrolidin-2-one Condensation Cyclocondensation (Acid or Base Catalysis) + Dehydration AmineLactam->Condensation Dicarbonyl α-Dicarbonyl (e.g., Arylglyoxal) Dicarbonyl->Condensation Output Dihydropyrrolo[3,4-b]pyrazin-5-one Condensation->Output

References

Application Note: Strategic Derivatization of 4-Amino-1-methylpyrrolidin-2-one for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, and "4-Amino-1-methylpyrrolidin-2-one" serves as a versatile starting point for the generation of diverse compound libraries.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this valuable building block. We present robust, field-proven protocols for acylation, sulfonylation, and reductive amination, designed for implementation in both academic and industrial drug discovery settings. The rationale behind each experimental choice is explained to empower researchers to adapt and troubleshoot these methods for high-throughput synthesis and biological screening campaigns.

Introduction: The Value Proposition of the 4-Aminopyrrolidinone Core

The quest for novel therapeutic agents relies on the efficient exploration of vast chemical space.[2][3] The use of combinatorial chemistry to create libraries of structurally diverse compounds is a cornerstone of modern drug discovery.[4][5] this compound (MW: 114.15 g/mol , CAS: 933744-16-2) is an ideal starting scaffold for such endeavors.[6][7] Its rigid, lactam framework provides a three-dimensional architecture, while the primary amine at the C4 position offers a reactive handle for a multitude of chemical transformations. Derivatization at this position allows for systematic modulation of a compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and lipophilicity, which are critical determinants of biological activity and pharmacokinetic profiles.

This guide focuses on three high-yield, versatile, and scalable reaction classes to append a wide array of functional groups to the core scaffold, thereby generating a library with significant chemical diversity.

Core Derivatization Strategies: A Multi-Axis Approach to Chemical Diversity

The primary amine of this compound is a nucleophilic center that can readily participate in several bond-forming reactions. We will focus on three key transformations:

  • Acylation: Forms a stable amide bond, a ubiquitous functional group in pharmaceuticals.

  • Sulfonylation: Creates sulfonamides, which are known for their metabolic stability and unique electronic properties.

  • Reductive Amination: Generates secondary amines, providing access to a different set of structural motifs and basicity.

The overall strategic workflow is depicted below:

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Diverse Compound Library cluster_screening Downstream Applications Start This compound Acylation Acylation (R-COCl / R-COOH) Start->Acylation Base Sulfonylation Sulfonylation (R-SO2Cl) Start->Sulfonylation Base ReductiveAmination Reductive Amination (R-CHO / R2C=O) Start->ReductiveAmination Reductant, Acid Amides Amide Derivatives Acylation->Amides Sulfonamides Sulfonamide Derivatives Sulfonylation->Sulfonamides SecondaryAmines Secondary Amines ReductiveAmination->SecondaryAmines Screening High-Throughput Biological Screening Amides->Screening Sulfonamides->Screening SecondaryAmines->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Strategic workflow for generating a diverse chemical library from this compound.

Detailed Experimental Protocols

General Laboratory Practices
  • Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8]

  • Reagents: Use reagents from reputable suppliers without further purification unless noted. Anhydrous solvents should be used where specified to prevent competitive hydrolysis.

  • Reaction Monitoring: Progress of reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Parallel Acylation via Acyl Chlorides

Causality: Acylation with acyl chlorides is a rapid and efficient method for amide bond formation. The high reactivity of the acyl chloride drives the reaction to completion, often at room temperature. A non-nucleophilic base is essential to neutralize the HCl byproduct, preventing protonation of the starting amine.

Step-by-Step Methodology:

  • In a 96-well reaction block, dispense a solution of this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) to each well.

  • Add a solution of triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in DCM to each well.

  • To each well, add a solution of a unique acyl chloride (1.1 eq.) in DCM.

  • Seal the reaction block and agitate at room temperature for 2-4 hours.

  • Quench the reactions by adding a solution of saturated aqueous sodium bicarbonate.

  • After mixing, the organic layer can be separated and concentrated. For high-throughput screening, the crude product may be of sufficient purity. For hit validation, purification by preparative HPLC is recommended.

Quantitative Data Summary (Acylation)

Parameter Condition Rationale
Solvent Dichloromethane (DCM) Good solubility for reactants, low boiling point for easy removal.
Base Triethylamine (TEA) Scavenges HCl byproduct without competing as a nucleophile.
Temperature Room Temperature Sufficient for the highly reactive acyl chloride.
Stoichiometry Amine:Acyl Chloride:Base (1:1.1:1.5) Slight excess of acyl chloride and base ensures complete consumption of the starting amine.

| Workup | Aqueous NaHCO₃ | Neutralizes excess acid and facilitates extraction. |

Protocol 2: Sulfonamide Synthesis

Causality: Sulfonylation provides access to a distinct chemical class with different electronic and steric properties compared to amides.[9] Pyridine is an excellent choice as it serves as both a base and a catalyst for the reaction.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in pyridine in a reaction vessel and cool to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into ice-water to precipitate the product and quench the reaction.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient).

Quantitative Data Summary (Sulfonylation)

Parameter Condition Rationale
Solvent/Base Pyridine Acts as both solvent and base, and catalyzes the reaction.
Temperature 0 °C to Room Temperature Controls the initial exothermic reaction.
Reaction Time 12-18 hours Sulfonyl chlorides are generally less reactive than acyl chlorides, requiring longer reaction times.

| Workup | Acid/Base Washes | Effectively removes the pyridine solvent and other impurities. |

Protocol 3: Reductive Amination

Causality: Reductive amination is a powerful method for C-N bond formation that proceeds via an intermediate imine, which is then reduced in situ.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine intermediate.[11][12][13] A mild acid catalyst, like acetic acid, is required to facilitate imine formation.

Reductive_Amination A Amine + Aldehyde/Ketone B Imine/Iminium Ion Formation A->B H+ (cat.) -H2O C Reduction B->C NaBH(OAc)3 D Final Secondary Amine Product C->D

Caption: Mechanistic workflow of the one-pot reductive amination protocol.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 8-24 hours until the starting amine is consumed (monitored by LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Quantitative Data Summary (Reductive Amination)

Parameter Condition Rationale
Solvent 1,2-Dichloroethane (DCE) Aprotic solvent that is compatible with the reducing agent.
Catalyst Acetic Acid Catalyzes the formation of the imine intermediate.
Reductant NaBH(OAc)₃ Selectively reduces the iminium ion in the presence of the carbonyl starting material.

| Temperature | Room Temperature | Mild conditions that preserve sensitive functional groups. |

Product Characterization and Quality Control

For any compound library, rigorous quality control is paramount to ensure the integrity of screening data. Each purified derivative should be characterized to confirm its identity and assess its purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for assessing reaction completion and purity of the final compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the synthesized derivatives.[14][15][16]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of compounds, with a target of >95% for compounds intended for biological screening.

Conclusion

The protocols outlined in this application note provide a validated and versatile platform for the derivatization of this compound. By employing these fundamental transformations, researchers can rapidly generate large and diverse libraries of novel compounds. This strategic approach to library synthesis is a critical first step in the hit-identification phase of modern drug discovery, enabling the systematic exploration of structure-activity relationships and the identification of promising new lead candidates.

References

Application Notes and Protocols for the Preparation of Novel Polymers from 4-Amino-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking New Polymer Architectures

The field of polymer chemistry is in a perpetual quest for novel monomers that can impart unique functionalities and properties to materials. "4-Amino-1-methylpyrrolidin-2-one" is a fascinating, yet underexplored, monomer with the potential to create a new class of functional polyamides. Its structure, featuring a reactive primary amine and a polar, N-methylated lactam ring, offers a unique combination of a polymerizable group and a pendent functional moiety. This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this monomer in the synthesis of novel polymers, with a focus on polyamides. While direct literature on the polymerization of this specific monomer is scarce, this document leverages established principles of polymer chemistry to propose robust synthetic protocols and to anticipate the properties and applications of the resulting materials.

The primary amine at the 4-position serves as a versatile handle for step-growth polymerization, most notably polycondensation reactions with dicarboxylic acids or their derivatives to yield polyamides. The pendent 1-methylpyrrolidin-2-one group is anticipated to enhance the solubility and thermal properties of the resulting polymers and may offer sites for further functionalization or interaction with other molecules, making these materials particularly interesting for biomedical and pharmaceutical applications.

Hypothesized Polymerization Pathways

Based on the bifunctional nature of this compound, two primary polymerization routes can be conceptualized.

Polycondensation via the Amino Group

This is the most direct and predictable method for polymerizing this compound. The primary amine can react with a variety of comonomers, such as dicarboxylic acids, diacyl chlorides, or dianhydrides, to form polyamides, poly(amide-imide)s, or other related polymer structures. This approach maintains the integrity of the pyrrolidinone ring as a pendent group on the polymer backbone.

G Monomer1 This compound Polymer Polyamide with Pendent Pyrrolidinone Monomer1->Polymer Monomer2 Dicarboxylic Acid (or derivative) Monomer2->Polymer

Caption: Polycondensation of this compound.

Ring-Opening Polymerization (ROP) of the Lactam Ring

While less probable for an N-substituted lactam, the pyrrolidinone ring could theoretically undergo ring-opening polymerization (ROP).[1] This would result in a polyamide with a different repeating unit structure compared to polycondensation. Cationic ROP is a potential method for N-substituted lactams.[2] However, the conditions required for ROP might lead to side reactions involving the primary amine.

G Monomer This compound Polymer Polyamide via ROP Monomer->Polymer Initiator Cationic Initiator Initiator->Polymer

Caption: Hypothesized Ring-Opening Polymerization.

Given the higher reactivity and predictability of the primary amine in polycondensation reactions, this guide will focus on detailed protocols for this method.

Detailed Application Notes and Protocols: Polyamide Synthesis

The synthesis of high-molecular-weight polyamides requires careful control of stoichiometry, reaction conditions, and monomer purity.[3] The following protocols are based on well-established methods for polyamide synthesis and are adapted for the use of this compound.

Method 1: Low-Temperature Solution Polycondensation

This method is advantageous for monomers that are sensitive to high temperatures and allows for good control over the polymerization process. The reaction is typically carried out in an aprotic polar solvent.

Causality behind Experimental Choices:

  • Diacyl Chlorides: These are highly reactive comonomers that allow the polymerization to proceed at low temperatures, minimizing side reactions.

  • Aprotic Polar Solvents (e.g., NMP, DMAc): These solvents are chosen for their ability to dissolve the monomers and the resulting polymer, as well as their inertness under the reaction conditions.[4]

  • Acid Scavenger (e.g., Pyridine, Triethylamine): The polycondensation reaction liberates HCl, which can protonate the amine monomer and halt the polymerization. An acid scavenger is essential to neutralize the HCl as it is formed.[5]

  • Inert Atmosphere (Nitrogen or Argon): This is crucial to prevent side reactions with atmospheric moisture and oxygen, which can affect the reactivity of the monomers and the final polymer molecular weight.

Experimental Protocol:

  • Monomer and Solvent Preparation:

    • Ensure this compound is of high purity. Recrystallization or sublimation may be necessary.

    • Select a diacyl chloride (e.g., terephthaloyl chloride, isophthaloyl chloride, adipoyl chloride) of high purity.

    • Dry the chosen aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)) over a suitable drying agent (e.g., CaH₂) and distill under reduced pressure.

    • Dry the acid scavenger (e.g., pyridine or triethylamine) and distill before use.

  • Polymerization:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a precise molar amount of this compound and the acid scavenger in the anhydrous solvent under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve an equimolar amount of the diacyl chloride in the same anhydrous solvent and add it dropwise to the stirred amine solution over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol or water.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers, oligomers, and salts.

    • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Method 2: Direct Polycondensation (Yamazaki-Higashi Reaction)

This method avoids the use of highly reactive and moisture-sensitive diacyl chlorides by using dicarboxylic acids directly. It employs a phosphorylation agent to activate the carboxylic acid in situ.

Causality behind Experimental Choices:

  • Phosphorylation Agent (e.g., Triphenyl Phosphite): This reagent reacts with the dicarboxylic acid to form a reactive intermediate that readily undergoes aminolysis.

  • Pyridine: Acts as both a catalyst and a solvent in this reaction.

  • Calcium Chloride or Lithium Chloride: These salts are often added to improve the solubility of the resulting polyamide and prevent its premature precipitation, thereby allowing for the formation of higher molecular weight chains.[6]

Experimental Protocol:

  • Monomer and Reagent Preparation:

    • Use high-purity this compound and a selected dicarboxylic acid (e.g., isophthalic acid, terephthalic acid).

    • Ensure all solvents (NMP, pyridine) and reagents (triphenyl phosphite) are anhydrous.

  • Polymerization:

    • In a flame-dried reaction flask under a nitrogen atmosphere, combine equimolar amounts of this compound and the dicarboxylic acid, calcium chloride (or lithium chloride), and pyridine in NMP.

    • Stir the mixture at room temperature until all components are dissolved.

    • Add triphenyl phosphite to the solution.

    • Heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of methanol.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer extensively with hot methanol and water.

    • Dry the polymer in a vacuum oven at 80-100°C.

Data Presentation: Anticipated Polymer Properties

The properties of polyamides derived from this compound will be highly dependent on the choice of the comonomer. The following table summarizes the expected trends.

Comonomer TypeExpected Polymer BackboneAnticipated Properties
Aromatic Diacid/Diacyl Chloride RigidHigh glass transition temperature (Tg), good thermal stability, potentially lower solubility.
Aliphatic Diacid/Diacyl Chloride FlexibleLower Tg, increased flexibility, likely higher solubility in organic solvents.

Characterization of Novel Polymers

A thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers.

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of amide bond formation (C=O and N-H stretching), presence of the pyrrolidinone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural elucidation of the polymer repeating unit.
Gel Permeation Chromatography (GPC) Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.

Potential Applications

The unique structure of polyamides derived from this compound suggests a range of potential applications, particularly in fields requiring functional and biocompatible materials.

  • Drug Delivery: The polar pyrrolidinone side chains could enhance the solubility of hydrophobic drugs and provide sites for drug conjugation.[7]

  • Biomaterials: The potential biocompatibility of the pyrrolidinone moiety makes these polymers candidates for tissue engineering scaffolds and medical implants.

  • Membranes: The controlled polarity and potential for hydrogen bonding could be exploited in the development of selective membranes for gas separation or filtration.

  • High-Performance Plastics: When copolymerized with aromatic diacids, the resulting polyamides may exhibit high thermal stability and mechanical strength, suitable for engineering applications.[6]

Conclusion

This compound represents a promising but largely unexplored monomer for the synthesis of novel functional polyamides. The protocols and insights provided in this guide, based on established principles of polymer chemistry, offer a solid foundation for researchers to begin exploring the potential of this unique building block. The resulting polymers, with their pendent polar lactam groups, are poised to offer a unique combination of properties that could be highly valuable in a variety of advanced applications.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Amino-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the industrial-scale synthesis of 4-Amino-1-methylpyrrolidin-2-one, a key intermediate in the pharmaceutical and specialty chemical industries. These application notes delve into the selection of an optimal synthetic strategy, process optimization for yield and purity, and critical safety considerations for large-scale production. A detailed, step-by-step protocol is provided, accompanied by data tables and process flow diagrams to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Synthesis Selection

This compound is a valuable building block in organic synthesis, primarily due to the presence of a chiral center and a reactive primary amine. Its derivatives are integral to the structure of various biologically active molecules.[1] The scale-up of its synthesis from laboratory to industrial production presents several challenges, including cost-effectiveness, scalability of reaction conditions, and ensuring high purity of the final product.

Several synthetic routes to pyrrolidin-2-ones have been reported in the literature, often starting from precursors like γ-aminobutyric acid (GABA) or employing multi-step sequences.[2][3] However, for industrial applications, a convergent and efficient synthesis is paramount. After a thorough evaluation of various synthetic strategies, a two-step approach starting from commercially available N-methyl-2-pyrrolidone (NMP) has been identified as the most viable for scale-up. This strategy involves the nitration of NMP followed by a catalytic hydrogenation.

Rationale for Route Selection:

  • Cost-Effectiveness: N-methyl-2-pyrrolidone is an inexpensive and readily available industrial solvent.[4]

  • Efficiency: The two-step process minimizes handling and transfer losses, which are critical in large-scale operations.

  • Scalability: The chosen reaction conditions, particularly the catalytic hydrogenation, are well-established and readily scalable in standard industrial reactors.[5]

Process Chemistry and Mechanistic Insights

The selected synthetic pathway proceeds through two key transformations:

Step 1: Nitration of N-methyl-2-pyrrolidone This step introduces the nitro group at the 4-position of the pyrrolidinone ring. The reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The electrophilic nitronium ion (NO₂⁺) is generated in situ and attacks the enol form of the lactam.

Step 2: Catalytic Hydrogenation of 4-Nitro-1-methylpyrrolidin-2-one The nitro-intermediate is then reduced to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its high efficiency, clean conversion, and the ability to recycle the catalyst. Common catalysts include palladium on carbon (Pd/C) or Raney nickel. The reaction is performed under a hydrogen atmosphere at elevated pressure.

Detailed Synthesis Protocol

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
N-Methyl-2-pyrrolidone (NMP)Industrial Grade, >99.5%Standard Chemical Supplier
Nitric Acid (68%)Reagent GradeStandard Chemical Supplier
Sulfuric Acid (98%)Reagent GradeStandard Chemical Supplier
Palladium on Carbon (5% Pd)Industrial GradeCatalyst Supplier
MethanolAnhydrous, >99.8%Standard Chemical Supplier
Sodium BicarbonateTechnical GradeStandard Chemical Supplier
Diatomaceous EarthFiltration AidStandard Chemical Supplier
Glass-Lined Reactor100 LIndustrial Equipment SupplierEquipped with overhead stirrer, temperature probe, and pressure gauge.
Hydrogenation Reactor100 L, High PressureIndustrial Equipment SupplierCapable of handling >50 bar pressure.
Filtration UnitIndustrial Equipment SupplierFor catalyst removal.
Rotary EvaporatorIndustrial ScaleIndustrial Equipment SupplierFor solvent removal.

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydrogenation A Charge Reactor with NMP and H₂SO₄ B Cool to 0-5 °C A->B C Slow Addition of HNO₃ B->C D Reaction Monitoring (TLC/HPLC) C->D E Quench with Ice/Water D->E F Neutralization with NaHCO₃ E->F G Product Extraction F->G H Solvent Removal G->H I Charge Reactor with Nitro Intermediate and Methanol H->I Intermediate Transfer J Add Pd/C Catalyst I->J K Pressurize with H₂ (40-50 bar) J->K L Heat to 40-50 °C K->L M Monitor H₂ Uptake L->M N Filter Catalyst M->N O Concentrate Filtrate N->O P Purification (Distillation/Crystallization) O->P Q This compound P->Q Final Product

Caption: Overall workflow for the two-step synthesis.

Step-by-Step Procedure

Step 1: Synthesis of 4-Nitro-1-methylpyrrolidin-2-one

  • Reactor Preparation: Ensure the 100 L glass-lined reactor is clean and dry. Purge with nitrogen gas.

  • Charging Reagents: Charge N-methyl-2-pyrrolidone (10.0 kg, 100.9 mol) into the reactor. Begin stirring and slowly add concentrated sulfuric acid (20.0 L) while maintaining the internal temperature below 20 °C.

  • Cooling: Cool the reaction mixture to 0-5 °C using a chiller.

  • Nitration: Slowly add concentrated nitric acid (6.0 L) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (50 kg) in a separate vessel with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH reaches 7-8.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-nitro-1-methylpyrrolidin-2-one.

Step 2: Synthesis of this compound

  • Reactor Setup: Charge the crude 4-nitro-1-methylpyrrolidin-2-one (from the previous step) and methanol (50 L) into the 100 L high-pressure hydrogenation reactor.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (500 g).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 40-50 bar.

  • Reaction Conditions: Heat the reaction mixture to 40-50 °C with vigorous stirring. Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Catalyst Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Purification: The resulting crude this compound can be purified by vacuum distillation or crystallization to achieve the desired purity (>98%).

Safety and Handling

General Precautions:

  • All operations should be conducted in a well-ventilated area or a fume hood.[6]

  • Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[7][8]

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Specific Hazards:

  • Nitric and Sulfuric Acids: These are highly corrosive. Avoid contact with skin and eyes.[6] In case of contact, flush immediately with copious amounts of water.

  • Nitration Reaction: The nitration reaction is highly exothermic and can lead to runaway reactions if not properly controlled. Strict temperature control is crucial.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly sealed and operated in an area free from ignition sources.[7]

  • Palladium on Carbon Catalyst: The catalyst can be pyrophoric, especially when dry and exposed to air. Handle the catalyst wet or under an inert atmosphere.

Emergency Procedures:

  • Spills: In case of a chemical spill, evacuate the area and contain the spill using appropriate absorbent materials.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6]

  • Exposure: In case of inhalation, move the individual to fresh air.[9] If skin or eye contact occurs, flush the affected area with water for at least 15 minutes.[8] Seek immediate medical attention in all cases of significant exposure.

Quality Control and Analytical Methods

To ensure the quality and purity of the final product, the following analytical techniques should be employed at various stages of the synthesis:

Analytical MethodPurposeStage of Use
HPLC Monitor reaction progress and determine final product purity.During and after both steps.
TLC Quick check of reaction completion.During the nitration step.
GC-MS Identify and quantify volatile impurities.Final product analysis.
¹H NMR / ¹³C NMR Confirm the structure of the intermediate and final product.After each step.
FT-IR Functional group analysis.Final product characterization.

References

Application Notes and Protocols: The Use of 4-Amino-1-methylpyrrolidin-2-one in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolidinone Scaffold in Modern Drug Discovery

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[1] Its non-planar, three-dimensional structure, a consequence of its sp³-hybridized carbon atoms, allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic rings.[1][2][3] This inherent three-dimensionality is crucial for establishing specific and high-affinity interactions with biological targets.[2][3]

Within this class of compounds, 4-Amino-1-methylpyrrolidin-2-one and its derivatives have emerged as particularly valuable building blocks in the design of potent and selective enzyme inhibitors. The pyrrolidinone core can mimic the structure of proline, an amino acid often found at the recognition sites of enzymes, particularly proteases.[4] This mimicry allows for the rational design of inhibitors that can effectively compete with endogenous substrates.

This guide provides an in-depth exploration of the application of this compound in the development of enzyme inhibitors, with a specific focus on Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for the management of type 2 diabetes mellitus.[5][6][7] We will delve into the mechanistic principles guiding inhibitor design, provide a detailed, step-by-step protocol for the synthesis of a representative inhibitor, and outline a robust enzymatic assay for the evaluation of inhibitory potency.

Dipeptidyl Peptidase-4 (DPP-4): A Prime Target for Pyrrolidinone-Based Inhibitors

DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) by cleaving the N-terminal dipeptide, provided the penultimate amino acid is proline or alanine.[5][8] The inactivation of GLP-1 and GIP, which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner, is a key factor in the pathophysiology of type 2 diabetes.[9]

Inhibition of DPP-4 prolongs the activity of endogenous incretins, leading to enhanced insulin secretion and improved glycemic control without the risk of hypoglycemia associated with some other antidiabetic agents.[5] The pyrrolidinone scaffold has proven to be an excellent starting point for the design of potent and selective DPP-4 inhibitors, with several marketed drugs, such as vildagliptin and saxagliptin, featuring a cyanopyrrolidine moiety.[9]

Mechanism of Inhibition: Mimicking the Transition State

Pyrrolidine-based inhibitors are designed to interact with the active site of DPP-4, which is composed of a catalytic triad (Ser630, Asp708, and His740) and several subsites (S1, S2, etc.) that accommodate the side chains of the peptide substrate. The pyrrolidinone ring of the inhibitor typically occupies the S1 subsite, which has a preference for proline residues. The amino group of the this compound scaffold can be functionalized to interact with other key residues in the active site, thereby increasing binding affinity and selectivity.

Cyanopyrrolidine inhibitors, like vildagliptin, act as slow-binding, reversible covalent inhibitors. The nitrile group forms a covalent adduct with the catalytic serine (Ser630) in the active site, mimicking the tetrahedral intermediate formed during peptide hydrolysis. This covalent interaction leads to a prolonged inhibition of the enzyme.[9]

Protocol 1: Synthesis of a Representative Pyrrolidinone-Based DPP-4 Inhibitor

This protocol describes a plausible synthetic route for a vildagliptin analog, starting from a derivative of this compound. This serves as a representative example of how this scaffold can be elaborated into a potent enzyme inhibitor.

Workflow for the Synthesis of a Vildagliptin Analog

A This compound B Protection of the amine A->B e.g., Boc anhydride C Introduction of a nitrile group B->C Dehydration D (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile analog C->D Chloroacetylation F Nucleophilic substitution D->F E 3-Amino-1-adamantanol E->F G Vildagliptin Analog F->G Deprotection (if necessary)

Caption: Synthetic workflow for a vildagliptin analog.

Step-by-Step Synthesis Protocol

Step 1: Protection of the Amino Group of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a suitable protecting group, for example, di-tert-butyl dicarbonate (Boc₂O), and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the protected product by column chromatography on silica gel.

Step 2: Conversion of the Lactam to a Cyanopyrrolidine Analog

  • The conversion of the protected lactam to the corresponding cyanopyrrolidine can be achieved through a multi-step process involving reduction of the lactam to the corresponding pyrrolidine, followed by oxidation and cyanation. Alternatively, a more direct method may be employed depending on the specific substrate.

Note: This step is a simplification of a potentially complex transformation. The exact conditions would need to be optimized based on the specific protected intermediate.

Step 3: Chloroacetylation of the Pyrrolidine Nitrogen

  • Dissolve the cyanopyrrolidine analog in an aprotic solvent like DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chloroacetylated intermediate.

Step 4: Coupling with 3-Amino-1-adamantanol

  • Dissolve the chloroacetylated cyanopyrrolidine analog and 3-amino-1-adamantanol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate or DIPEA, to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield the vildagliptin analog.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory potency (IC₅₀) of the synthesized compound against human recombinant DPP-4.

Workflow for the DPP-4 Inhibition Assay

A Prepare Reagents (DPP-4, Substrate, Inhibitor) B Incubate Inhibitor with DPP-4 A->B C Add Substrate (Gly-Pro-AMC) B->C D Monitor Fluorescence Increase C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Materials and Reagents
  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0)

  • Synthesized inhibitor compound

  • Positive control inhibitor (e.g., sitagliptin or vildagliptin)

  • 96-well black microtiter plates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Step-by-Step Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the synthesized inhibitor in DMSO.

    • Create a series of dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations for the IC₅₀ determination.

    • Prepare a working solution of human recombinant DPP-4 in the assay buffer. The final concentration should be in the linear range of the assay.

    • Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a specific volume of the diluted inhibitor solution to each well.

    • Positive Control Wells: Add a known concentration of the positive control inhibitor.

    • Negative Control (100% activity) Wells: Add assay buffer instead of the inhibitor.

    • Blank Wells: Add assay buffer and substrate, but no enzyme, to measure background fluorescence.

  • Enzyme and Inhibitor Pre-incubation:

    • Add the DPP-4 enzyme solution to all wells except the blank wells.

    • Mix gently and incubate the plate at 37 °C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

    • Mix the contents of the wells thoroughly.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37 °C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes) in kinetic mode.[4]

  • Data Analysis:

    • For each well, calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

CompoundTarget EnzymeAssay TypeIC₅₀ (nM)
Vildagliptin AnalogDPP-4Fluorescence-basedHypothetical Value
Sitagliptin (Control)DPP-4Fluorescence-basedLiterature Value

Conclusion: A Versatile Scaffold for Future Innovations

The this compound scaffold represents a highly valuable starting point for the development of novel enzyme inhibitors. Its ability to mimic key structural features of natural substrates, combined with the potential for diverse chemical modifications, allows for the generation of potent and selective drug candidates. The detailed protocols provided herein for the synthesis and enzymatic evaluation of a representative DPP-4 inhibitor offer a practical guide for researchers in the field of drug discovery. As our understanding of enzyme structure and function continues to grow, the strategic application of privileged scaffolds like the pyrrolidinone ring will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 4-Amino-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-methylpyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable intermediate. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Section 1: Synthesis Troubleshooting Guide

The synthesis of this compound, a γ-lactam, typically involves multi-step sequences that may include protection/deprotection, cyclization, and N-alkylation.[1][2] Issues at any stage can significantly impact yield and purity.

Q1: My N-methylation of 4-aminopyrrolidin-2-one (or its N-protected precursor) is showing low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in N-methylation of lactams is a common hurdle. The core of the issue lies in the incomplete deprotonation of the lactam nitrogen, the reactivity of the methylating agent, or suboptimal reaction conditions. The lactam N-H bond is significantly less acidic than that of an alcohol but can be deprotonated by a sufficiently strong base.

Causality & Troubleshooting Steps:

  • Base Strength and Solubility: The choice of base is critical. For lactam alkylation, strong bases are required.

    • Insight: Sodium hydride (NaH) is a powerful, non-nucleophilic base often used for this transformation.[3] It deprotonates the lactam irreversibly, driving the reaction forward. If you are using weaker bases like potassium carbonate (K₂CO₃), the equilibrium may not favor the deprotonated lactam, leading to low conversion.

    • Recommendation: Switch to a stronger base such as NaH. Ensure the NaH is fresh (dispersion in mineral oil is common) and that the oil is washed away with dry hexanes before use if it interferes with your reaction.

  • Solvent Choice: The solvent must be aprotic and able to dissolve the reactants, particularly the intermediate lactam anion.

    • Insight: Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are standard choices.[3] THF is excellent for reactions with NaH. DMF can better solvate ions but is harder to remove and can decompose at high temperatures.[4]

    • Recommendation: Ensure your solvent is anhydrous. Water will quench the base and any formed anion. If using K₂CO₃, switching from a less polar solvent like acetone to DMF or DMSO can improve base solubility and reaction rate.[4]

  • Temperature and Reaction Time:

    • Insight: Deprotonation with NaH is often performed at 0 °C to control the initial exothermic reaction, followed by warming to room temperature or gentle heating after the addition of the alkylating agent (e.g., methyl iodide or dimethyl sulfate).

    • Recommendation: Monitor the reaction by TLC or LC-MS. If the reaction stalls at room temperature, consider gentle heating to 40-50 °C. Prolonged heating at high temperatures should be avoided to minimize side reactions.

Workflow: Optimizing N-Methylation

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solution start Low N-Methylation Yield base 1. Evaluate Base (e.g., K₂CO₃ vs. NaH) start->base solvent 2. Check Solvent (Anhydrous? Polar Aprotic?) base->solvent Use Strong Base (NaH) conditions 3. Optimize Conditions (Temperature & Time) solvent->conditions Use Anhydrous THF/DMF solution Improved Yield conditions->solution Monitor by TLC; Gentle Heat if Needed

Caption: Troubleshooting workflow for low N-methylation yield.

Q2: I'm observing significant byproduct formation, including a compound that appears to be from lactam ring-opening. How can I prevent this?

A2: Lactam hydrolysis is a key side reaction, especially under harsh basic or acidic conditions, leading to the formation of the corresponding amino acid (in this case, 4-amino-N-methylbutanoic acid).[5][6][7]

Causality & Troubleshooting Steps:

  • Excessively Strong Base/High Temperature: While a strong base is needed for deprotonation, using highly nucleophilic bases or harsh conditions can promote cleavage of the amide bond.

    • Insight: The carbonyl carbon of the lactam is electrophilic. Strong nucleophiles can attack this position, initiating ring-opening.[5][8] Hydroxide ions, formed from residual water reacting with a strong base, are a common culprit.

    • Recommendation:

      • Strictly use anhydrous conditions.

      • Employ a non-nucleophilic base like NaH or potassium bis(trimethylsilyl)amide (KHMDS).

      • Avoid excess base. Use of 1.1-1.2 equivalents is typically sufficient.

      • Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Aqueous Workup: The workup procedure is a critical point where hydrolysis can occur.

    • Insight: Quenching a reaction that used a strong base (like NaH) with water will generate a strongly basic aqueous solution (NaOH), which can hydrolyze the lactam ring, especially with heating.

    • Recommendation: Quench the reaction cautiously at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of pure water. This provides a proton source while buffering the pH to a near-neutral or slightly acidic range, minimizing base-catalyzed hydrolysis.

Section 2: Purification Troubleshooting Guide

This compound is a polar molecule with both a basic amine and a polar amide group. This dual functionality can complicate purification.

Q3: My compound streaks badly on silica gel TLC and column chromatography, leading to poor separation. What can I do?

A3: Streaking (tailing) of basic compounds like amines on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the basic lone pair of the nitrogen and the acidic silanol (Si-OH) groups on the silica surface.

Causality & Troubleshooting Steps:

  • Acid-Base Interaction: The amine group (-NH₂) is basic, while the silica gel surface is acidic. This leads to a strong adsorption that is not easily disrupted by the mobile phase, causing the compound to "stick" and elute slowly and broadly.

    • Insight: To overcome this, you need to either neutralize the acidic sites on the silica or make the mobile phase more competitive in displacing the amine.

    • Recommendation: Add a small amount of a volatile base to your eluent system.

      • Standard Practice: A common mobile phase is Dichloromethane (DCM)/Methanol. To this mixture, add 0.5-1% triethylamine (TEA) or ammonium hydroxide.

      • Mechanism: The added base will preferentially bind to the acidic sites on the silica, effectively "masking" them from your product. This allows the product to travel through the column with much-improved peak shape.

Q4: I'm losing a significant amount of my polar product during the aqueous extraction/workup. How can I improve recovery?

A4: The high polarity and potential water solubility of your product mean it can partition into the aqueous layer during extractions, especially if it is protonated into a salt form.

Causality & Troubleshooting Steps:

  • Product Solubility and pH: In acidic or neutral aqueous solutions, the primary amine will be protonated (-NH₃⁺), forming a highly water-soluble salt.

    • Insight: To extract the compound into an organic solvent, it must be in its neutral, free-base form.

    • Recommendation: During the workup, adjust the pH of the aqueous layer to be basic (pH 9-11) by adding a base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) before extracting with an organic solvent. This deprotonates the ammonium salt, making the compound more soluble in organic layers like DCM or Ethyl Acetate.

  • Solvent Choice for Extraction:

    • Insight: Even in its free-base form, the compound is quite polar. A highly effective extraction solvent is needed.

    • Recommendation:

      • Use a more polar solvent like DCM or a mixture of DCM/Isopropanol (e.g., 9:1) for extraction.

      • Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent rather than one large extraction.

      • If product loss is still high, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the solubility of organic compounds in the aqueous phase and can drive your product into the organic layer.

Purification Strategy Decision Tree

G start Crude Product Analysis (TLC, NMR) impurity_check Nature of Impurities? start->impurity_check physical_state Physical State of Product? impurity_check->physical_state Polar Starting Material/Byproducts chromatography Silica Gel Chromatography (DCM/MeOH + 1% TEA) physical_state->chromatography Solid or Oil recrystallization Recrystallization (e.g., from EtOAc/Heptane) physical_state->recrystallization Solid distillation High-Vacuum Distillation (Kugelrohr) physical_state->distillation Low-boiling Oil final_product Pure Product chromatography->final_product recrystallization->final_product distillation->final_product

Caption: Decision tree for purification of this compound.

Section 3: Frequently Asked Questions (FAQs)

  • Q5: What are the expected ¹H NMR chemical shifts for this compound?

    • A5: Based on its structure and available data, you can expect the following approximate signals: a singlet for the N-methyl group (~2.8 ppm), and complex multiplets for the three methylene protons and the single methine proton on the pyrrolidine ring, typically between 2.0 and 3.5 ppm. The protons of the primary amine (-NH₂) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.[9]

  • Q6: How should I store this compound?

    • A6: As a primary amine, the compound can be sensitive to air (oxidation and reaction with CO₂) and light. It should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerated or frozen) to ensure long-term stability.

  • Q7: Can I purify this compound by crystallization?

    • A7: Yes, if you can obtain it as a solid. Due to its polarity, finding a suitable single-solvent system can be difficult. You will likely need a binary solvent system. A common strategy for polar compounds is to dissolve them in a good, polar solvent (like ethyl acetate, isopropanol, or methanol) and then slowly add a poor, non-polar anti-solvent (like hexanes, heptane, or diethyl ether) until turbidity is observed, followed by cooling.[10]

Section 4: Protocols & Methodologies

Protocol 1: General N-Methylation of a 4-(Protected-amino)pyrrolidin-2-one

This protocol is a representative example and may require optimization.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-(N-Boc-amino)pyrrolidin-2-one (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Gas evolution (H₂)!

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Quenching: Cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography. The Boc-protected N-methylated product can then be deprotected under standard acidic conditions (e.g., TFA in DCM or HCl in Dioxane) to yield the final product.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5:0.5 DCM/MeOH/TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity by increasing the percentage of methanol (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 5: References

  • Pellegrinet, S. C., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate. Journal of Medicinal Chemistry, 39(15), 2990-3000. --INVALID-LINK--

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. --INVALID-LINK--

  • Kümmerer, K., et al. (2020). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. Antibiotics, 9(11), 740. --INVALID-LINK--

  • Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 1753. --INVALID-LINK--

  • Nogrady, T. (1985). The Hydrolysis of Lactams. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(SALTDATA: FREE)(933744-16-2) 1H NMR. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--

  • Wikipedia. (n.d.). Lactam. --INVALID-LINK--

  • Page, M. I. (1995). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation for Enhanced Biological Activity. --INVALID-LINK--

  • Indian Patents. (2007). METHOD FOR PURIFYING LACTAMES. Indian Patent Office. --INVALID-LINK--

  • Leggetter, B. E., & Brown, R. K. (1996). A General N-Alkylation Procedure for Ethyl Pyroglutamate. Synthetic Communications, 26(9), 1787-1792. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Pyrrolidinone: Synthesis method and chemical reaction. --INVALID-LINK--

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-1-methylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Amino-1-methylpyrrolidin-2-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable scaffold. The pyrrolidinone core is a privileged structure in medicinal chemistry, and its successful derivatization is critical for developing novel therapeutics.[1][2] This document provides field-proven insights, troubleshooting strategies, and detailed protocols to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs): Core Synthesis & Optimization

This section addresses fundamental questions regarding the strategic approach to synthesizing and optimizing derivatives of this compound.

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: The synthesis typically follows a modular approach, focusing on three key stages: formation of the pyrrolidin-2-one ring, N-alkylation (or N-arylation), and introduction of the C4-amino group.

  • Pyrrolidin-2-one Ring Formation: The most common industrial method is the ammonolysis of γ-butyrolactone at high temperatures and pressures.[3][4] For laboratory scale, this can be adapted, or alternative routes from precursors like succinonitrile can be used.[4]

  • N-Methylation: The nitrogen of the lactam is relatively active and can be alkylated.[3] A standard approach involves deprotonation with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF, followed by the addition of a methylating agent (e.g., methyl iodide).[1]

  • Introduction of the C4-Amino Group: This is the most complex step and often dictates the overall strategy. A common route involves the synthesis of a 4-keto-1-methylpyrrolidin-2-one intermediate, which can then undergo reductive amination to install the desired amino group. Alternatively, a precursor with a suitable leaving group at the C4 position (e.g., hydroxyl, halogen) can be displaced by an amine source.

Q2: Is a protecting group necessary for the C4-amino function, and which one should I choose?

A2: Yes, protecting the 4-amino group is almost always essential if you plan to perform further modifications on other parts of the molecule, particularly N-alkylation or acylation of the pyrrolidinone nitrogen.[5] The primary amino group is a potent nucleophile and will compete in these reactions.

The choice of protecting group is critical and depends on the planned subsequent reaction conditions.[6]

  • Boc (tert-butoxycarbonyl): This is the most common choice. It is stable to a wide range of non-acidic conditions and is easily removed with mild acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[7]

  • Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions, it is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[7] This method is clean but incompatible with functional groups that can be reduced, such as alkenes or alkynes.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed with a piperidine solution in DMF.[7] It is less common for this scaffold unless orthogonal protection strategies are required.

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentStabilityCleavage ConditionsKey Considerations
tert-butoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Base, HydrogenolysisMild Acid (TFA, HCl)Widely used, excellent compatibility.[7]
benzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Acid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)Incompatible with reducible groups.[7]
9-fluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuAcid, HydrogenolysisBase (e.g., 20% Piperidine in DMF)Useful for orthogonal protection schemes.[7]

Q3: What are the key parameters to optimize for high-yield N-alkylation or N-arylation of the pyrrolidinone ring?

A3: Achieving high yields in the N-substitution step requires careful control of several factors:

  • Base Selection: A strong, non-nucleophilic base is crucial to deprotonate the lactam nitrogen without reacting with the alkylating/arylating agent. Sodium hydride (NaH) is a common choice for alkylations.[1] For arylations (e.g., Buchwald-Hartwig coupling), bases like Cs₂CO₃ or K₃PO₄ are often used in conjunction with a palladium catalyst.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are preferred as they solubilize the reactants and the intermediate salt without interfering with the reaction.

  • Temperature: Deprotonation is often performed at 0 °C to control reactivity, after which the reaction may be allowed to warm to room temperature or be heated to drive it to completion.[1]

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the alkylating agent and base is typically used to ensure complete consumption of the starting material.[7]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Low Yield During N-Alkylation/Arylation

Question: My N-alkylation reaction of the pyrrolidinone is sluggish, incomplete, or results in a complex mixture of products. What should I do?

Answer: This is a frequent challenge often linked to reaction conditions or reagent quality.

  • Potential Cause 1: Incomplete Deprotonation. The lactam N-H is less acidic than an amide N-H, requiring a sufficiently strong base.

    • Solution: Ensure you are using a strong base like NaH (60% dispersion in mineral oil is common).[1] Make sure the NaH is fresh; it can be passivated by atmospheric moisture. Before adding your alkylating agent, ensure the deprotonation is complete (cessation of H₂ gas evolution).

  • Potential Cause 2: Moisture in the Reaction. Water will quench the base and can hydrolyze some alkylating agents.

    • Solution: Use anhydrous solvents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Potential Cause 3: Side Reactions. If a 4-amino group is unprotected, it will compete for the alkylating agent.

    • Solution: Ensure the 4-amino group is adequately protected (e.g., with a Boc group) before attempting N-alkylation.[5]

  • Potential Cause 4 (for N-Arylation): Catalyst Inactivity. Palladium catalysts used in cross-coupling reactions can be sensitive.

    • Solution: Use a pre-catalyst or ensure the active catalyst is generated correctly. Use degassed solvents to prevent catalyst oxidation. Screen different palladium ligands (e.g., phosphine-based ligands) as ligand choice can be highly substrate-dependent.

Issue 2: Formation of Side Products During Introduction of the 4-Amino Group

Question: I am attempting to introduce the amino group at the C4 position via nucleophilic substitution of a mesylate/tosylate, but I am getting a significant amount of an α,β-unsaturated lactam byproduct. How can I prevent this?

Answer: The formation of an α,β-unsaturated lactam is a classic example of a competing elimination (E2) reaction.[8][9] This is favored by strong bases and high temperatures.

  • Potential Cause 1: Steric Hindrance. A bulky nucleophile or a sterically hindered substrate can favor elimination over substitution.

    • Solution: If possible, use a smaller nucleophile. For example, using sodium azide (NaN₃) followed by reduction is a highly effective way to introduce a primary amine and often avoids elimination issues.[8]

  • Potential Cause 2: Reaction Temperature. Higher temperatures provide the activation energy for the elimination pathway.

    • Solution: Run the reaction at the lowest temperature possible that still allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is effective.[8]

  • Potential Cause 3: Base Strength. The amine nucleophile can also act as a base, promoting elimination.

    • Solution: If using an amine as the nucleophile, avoid using a large excess. If a separate base is required, use a non-nucleophilic, sterically hindered base.

G cluster_0 Troubleshooting: Elimination vs. Substitution start Observed α,β-Unsaturated Byproduct? temp High Reaction Temperature? start->temp Yes base Strong/Excess Base Used? temp->base No sol_temp Reduce Temperature (e.g., 0 °C to RT) temp->sol_temp Yes sterics Sterically Hindered Substrate/Nucleophile? base->sterics No sol_base Use Milder Base or Control Stoichiometry base->sol_base Yes sol_sterics Use Smaller Nucleophile (e.g., NaN3 then reduce) sterics->sol_sterics Yes

Caption: Decision tree for minimizing elimination byproducts.

Issue 3: Difficulty with Amine Protecting Group Removal

Question: My Cbz group removal via hydrogenolysis is failing, or the reaction is very slow. What is the problem?

Answer: Catalyst poisoning is the most common reason for failed hydrogenolysis.

  • Potential Cause 1: Catalyst Poisoning. Trace impurities, particularly sulfur- or nitrogen-containing compounds, can irreversibly bind to the palladium catalyst surface, rendering it inactive.

    • Solution: Ensure the substrate is highly pure before attempting hydrogenolysis. Use a fresh batch of catalyst (Pd/C). Sometimes, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) or the hydrogen pressure can overcome partial poisoning.[7]

  • Potential Cause 2: Inefficient Hydrogen Transfer. For some substrates, standard balloon hydrogenation is not effective.

    • Solution: Switch to a transfer hydrogenation method. This involves using a hydrogen donor like ammonium formate or formic acid in the presence of the Pd/C catalyst. This can be more effective for sterically hindered substrates.[7]

  • Potential Cause 3: Incompatible Solvent.

    • Solution: Methanol and ethanol are the most common and effective solvents for hydrogenolysis. Ensure the chosen solvent fully dissolves the substrate.[7]

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for N-Alkylation of 4-(Boc-amino)pyrrolidin-2-one[1]
  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-(Boc-amino)pyrrolidin-2-one (1.0 equiv.) and dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Alkylation: Add the desired alkyl halide (1.1 equiv.) dropwise to the cooled mixture.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-18 hours).

  • Quenching: Once complete, carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: General Procedure for Boc-Deprotection[7]
  • Reaction Setup: Dissolve the Boc-protected this compound derivative (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Common choices are:

    • Trifluoroacetic acid (TFA), typically 20-50% v/v with DCM.

    • A 4M solution of HCl in 1,4-dioxane.

  • Reaction Monitoring: Stir the solution at room temperature. The reaction is usually rapid (30 minutes to 2 hours). Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • For TFA: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt can be used directly or neutralized.

    • For HCl/Dioxane: The HCl salt of the amine often precipitates from the solution. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed in vacuo.

  • Neutralization (Optional): To obtain the free amine, dissolve the crude salt in a minimal amount of water or methanol and basify carefully with a base like saturated aqueous NaHCO₃ or triethylamine until the pH is > 8. Extract the free amine into an organic solvent (e.g., DCM or ethyl acetate), dry, and concentrate.

G cluster_workflow General Synthetic Workflow A γ-Butyrolactone or other precursor B Pyrrolidin-2-one Core Formation A->B C N-Methylation (e.g., NaH, MeI) B->C D 1-Methylpyrrolidin-2-one C->D E C4-Functionalization (e.g., Oxidation to Ketone) D->E F 1-Methyl-4-oxopyrrolidin-2-one E->F G C4-Amination with Protection (e.g., Reductive Amination with Boc-NH2) F->G H 4-(Boc-amino)-1-methyl- pyrrolidin-2-one G->H I Final Derivatization (e.g., Acylation, Alkylation) H->I J Boc Deprotection (e.g., TFA) I->J K Final Derivative J->K

References

"4-Amino-1-methylpyrrolidin-2-one" side reaction products and identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Amino-1-methylpyrrolidin-2-one. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and analysis. Our goal is to equip you with the knowledge to anticipate, identify, and resolve issues related to side reaction products, ensuring the integrity and purity of your experimental outcomes.

Section 1: Understanding the Synthesis and Potential Side Reactions

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. A common and efficient method is the reductive amination of N-methyl-3-oxopyrrolidine. This seemingly straightforward transformation is, however, susceptible to the formation of specific side products that can complicate purification and compromise the quality of the final compound. Understanding the reaction mechanism is key to mitigating these undesirable pathways.

Diagram: Synthetic Pathway and Major Side Reactions

cluster_main Main Synthetic Route: Reductive Amination cluster_side Potential Side Reactions N-methyl-3-oxopyrrolidine N-methyl-3-oxopyrrolidine Imine_Intermediate Imine Intermediate N-methyl-3-oxopyrrolidine->Imine_Intermediate + NH3 - H2O Side_Product_1 4-Hydroxy-1-methylpyrrolidin-2-one N-methyl-3-oxopyrrolidine->Side_Product_1 + [H] (Direct Reduction) Target_Product This compound Imine_Intermediate->Target_Product + [H] (Reducing Agent) Side_Product_2 Bis-adduct (Dimeric Impurity) Target_Product->Side_Product_2 + Imine Intermediate - NH3

Caption: Synthetic route to this compound and key side reactions.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and analysis of this compound in a practical question-and-answer format.

Q1: My reaction yield is consistently low, and I observe a significant amount of starting material in my crude product. What could be the cause?

A1: Low conversion in reductive amination can often be attributed to incomplete imine formation or inefficient reduction.[1][2]

  • Inefficient Imine Formation: The initial condensation of the ketone with the ammonia source to form the imine is a reversible equilibrium. The presence of water can shift this equilibrium back towards the starting materials.

    • Troubleshooting:

      • Ensure your solvent and reagents are anhydrous.

      • Consider the use of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine.

  • Suboptimal pH: The rate of imine formation is pH-dependent. A slightly acidic medium is often optimal to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, without excessively protonating the amine nucleophile.

    • Troubleshooting:

      • If using an ammonium salt (e.g., NH4Cl), the reaction should be sufficiently buffered. If starting with ammonia, a mild acid catalyst might be beneficial.

  • Ineffective Reducing Agent: The choice and handling of the reducing agent are critical.

    • Troubleshooting:

      • For a one-pot reaction, a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is preferred as they are less likely to reduce the starting ketone.[1]

      • Ensure the reducing agent has not degraded due to improper storage.

Q2: I've noticed an impurity with a mass of (M+1) in my mass spectrometry analysis. What is this likely to be?

A2: An impurity with a mass corresponding to the addition of two hydrogens to the starting material, N-methyl-3-oxopyrrolidine, is likely 4-Hydroxy-1-methylpyrrolidin-2-one .

  • Causality: This side product arises from the direct reduction of the ketone functionality of the starting material by the reducing agent. This is more prevalent with stronger, less selective reducing agents like sodium borohydride (NaBH4), especially if the imine formation is slow.[1]

  • Mitigation Strategies:

    • Choice of Reducing Agent: Employ a milder reducing agent that is more selective for the imine over the ketone, such as NaBH(OAc)3.

    • Two-Step Procedure: First, allow for the complete formation of the imine intermediate before introducing the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.

  • Identification:

    • Mass Spectrometry: Look for a molecular ion corresponding to C5H9NO2 (m/z = 115.06).

    • NMR Spectroscopy: The presence of a hydroxyl proton (broad singlet) and a shift in the signals for the protons on the carbon bearing the hydroxyl group will be indicative.

Q3: My purified product shows a high molecular weight impurity that is difficult to remove by standard chromatography. What could this be?

A3: This is likely a bis-adduct or dimeric impurity , formed from the reaction of the desired product, this compound, with the imine intermediate.

  • Mechanism of Formation: The primary amine product is nucleophilic and can compete with ammonia in reacting with the imine intermediate, leading to the formation of a secondary amine dimer. This is a common side reaction in reductive aminations.[2]

  • Prevention:

    • Excess Ammonia Source: Use a significant excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an organic solvent) to outcompete the product amine in reacting with the imine.

    • Controlled Addition: Add the reducing agent slowly to the reaction mixture to keep the concentration of the newly formed primary amine low, minimizing its chance to react further.

  • Identification:

    • Mass Spectrometry: The mass of this impurity will be higher than the product and will depend on the exact structure of the dimer.

    • NMR Spectroscopy: The NMR spectrum will be more complex, but the disappearance of the primary amine protons and the appearance of a new N-H signal for the secondary amine would be a key indicator.

Section 3: Analytical Identification of Side Products

Accurate identification of impurities is crucial for process optimization and ensuring the quality of the final compound. Below are guidelines for using common analytical techniques to identify the primary side products.

Table 1: Key Analytical Data for Product and Potential Side Products
CompoundMolecular FormulaMolecular WeightExpected m/z [M+H]+Key ¹H NMR Signals (Predicted in CDCl₃)
This compound C₅H₁₀N₂O114.15115.09~1.5-2.0 (br s, 2H, -NH₂), 2.8 (s, 3H, -NCH₃), ~2.2-2.8 (m, 2H, -CH₂-), ~3.2-3.6 (m, 1H, -CH-NH₂)
4-Hydroxy-1-methylpyrrolidin-2-oneC₅H₉NO₂115.13116.07~2.0-2.5 (br s, 1H, -OH), 2.8 (s, 3H, -NCH₃), ~2.4-2.9 (m, 2H, -CH₂-), ~4.3-4.6 (m, 1H, -CH-OH)
Bis-adduct (Example Dimer)C₁₀H₁₇N₃O₂211.26212.14Complex spectrum, absence of primary -NH₂ signals, presence of secondary -NH signal.
Experimental Protocol: Identification of Impurities by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Data Analysis: Extract ion chromatograms for the expected m/z values of the product and potential side products as listed in Table 1.

Diagram: Analytical Workflow for Impurity Identification

Crude_Sample Crude Reaction Mixture LC_MS LC-MS Analysis Crude_Sample->LC_MS NMR NMR Spectroscopy Crude_Sample->NMR Data_Analysis Data Analysis and Structure Elucidation LC_MS->Data_Analysis NMR->Data_Analysis

References

Technical Support Center: Chiral Separation of 4-Amino-1-methylpyrrolidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the enantioselective separation of 4-Amino-1-methylpyrrolidin-2-one. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of resolving this chiral molecule.

The stereochemistry of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological profiles. For molecules like this compound, a key chiral building block, the ability to accurately resolve and quantify each enantiomer is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated starting protocols to streamline your method development process and resolve common experimental hurdles.

Method Development & Screening Workflow

Developing a robust chiral separation method is a systematic process. A trial-and-error approach can be time-consuming and inefficient.[1] The following workflow provides a logical pathway for screening and optimization, saving valuable time and resources. The most effective strategy involves screening a variety of chiral stationary phases (CSPs) with a set of diverse mobile phases.[1][2]

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Start Racemic Standard of This compound Screen_CSPs Select CSPs for Screening (Polysaccharide-based are a good start, e.g., Amylose, Cellulose) Start->Screen_CSPs Screen_Modes Screen in Multiple Modes (Normal Phase, Polar Organic, SFC) Screen_CSPs->Screen_Modes Eval_Results Evaluate Screening Data (Resolution > 1.2? Peak Shape?) Screen_Modes->Eval_Results No_Sep No Separation or Poor Resolution Eval_Results->No_Sep No Promising_Sep Promising Separation Found Eval_Results->Promising_Sep Yes No_Sep->Screen_CSPs Select different CSPs or consider derivatization Optimize Optimize Mobile Phase (Vary modifier %, add/change additive) Promising_Sep->Optimize Optimize_Params Optimize Physical Parameters (Flow Rate, Temperature) Optimize->Optimize_Params Validate Method Validation (Robustness, Linearity, LOD/LOQ) Optimize_Params->Validate

Caption: A systematic workflow for chiral method development.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during the chiral separation of this compound in a direct, question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My enantiomer peaks are co-eluting or have very poor resolution. What are the primary causes and how can I fix this?

A: This is the most frequent challenge. Poor resolution stems from insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).[3] The solution involves systematically modifying your chromatographic conditions.

  • Review Your Stationary Phase: The choice of CSP is the single most critical factor.[4] For a molecule like this compound, which contains a basic amine and a lactam ring, polysaccharide-based CSPs are an excellent starting point.[3] These phases (e.g., derivatives of cellulose or amylose) offer complex chiral cavities and multiple interaction sites (hydrogen bonding, dipole-dipole) necessary for resolving such compounds.[2] If you are using an achiral column (like a C18), you will not be able to resolve enantiomers directly.[5]

  • Optimize the Mobile Phase:

    • Normal Phase (NP): This is often the most successful mode for polysaccharide CSPs. The mobile phase typically consists of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).

      • Action: Systematically vary the alcohol percentage. Start at 10% and increase in 5% increments up to 40%. A lower alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.

    • Additives are Crucial for Basic Analytes: Your analyte is a basic amine. Unmodified silica surfaces on the CSP can have acidic silanol groups that cause strong, non-enantioselective interactions, leading to severe peak tailing and poor resolution.[6]

      • Action: Add a small amount of a basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at 0.1% to 0.5% (v/v) is standard practice.[1][3][6] This additive will compete for the active silanol sites, dramatically improving peak shape and allowing the chiral recognition mechanism to dominate.

  • Adjust Physical Parameters:

    • Flow Rate: Slower flow rates generally provide more time for the enantiomers to interact with the CSP, which can lead to better resolution.[4]

      • Action: If your resolution is marginal, try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. Be aware this will increase your run time.

    • Temperature: Temperature affects the thermodynamics of the chiral recognition process.

      • Action: If your system has a column thermostat, experiment with different temperatures. Lower temperatures (e.g., 15-25°C) often enhance enantioselectivity, while higher temperatures can improve efficiency but may reduce selectivity.

Issue 2: Asymmetric Peaks (Tailing or Fronting)

Q: My peaks are tailing significantly, even with some separation. What causes this and how do I improve the peak shape?

A: Peak tailing for a basic compound like this compound is almost always caused by secondary interactions with the stationary phase, particularly with acidic silanol groups.[3][6]

  • Primary Solution: Use a Basic Additive: As mentioned above, this is the most effective solution.

    • Action: Add 0.1% - 0.5% DEA or TEA to your mobile phase. This will neutralize the active sites on the silica surface causing the tailing.[3] You should see an immediate and significant improvement in peak symmetry.

  • Check for Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.[4]

    • Action: Reduce the injection volume or dilute your sample. Check if the peak shape improves with a lower concentration.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Issue 3: Inconsistent Retention Times and Resolution

Q: My retention times are shifting between runs, and the resolution is not reproducible. What's going on?

A: Irreproducible results often point to an unequilibrated column or changes in the mobile phase composition. Chiral separations can be very sensitive to minor system changes.[7]

  • Ensure Proper Column Equilibration: Chiral columns, especially in normal phase, require sufficient time to equilibrate with the mobile phase. The additives, in particular, need time to fully coat the stationary phase surface.

    • Action: Equilibrate the column with the mobile phase (including the additive) for at least 30-60 minutes before the first injection. When changing mobile phase composition, a thorough flush and re-equilibration is critical.[8]

  • Mobile Phase Volatility: In normal phase, the mobile phase components (especially hexane) are highly volatile.

    • Action: Ensure your solvent bottles are properly covered and that the mobile phase is freshly prepared. Evaporation can alter the hexane/alcohol ratio, leading to drifting retention times.

  • Temperature Fluctuations: As noted, temperature can significantly impact selectivity.

    • Action: Use a column thermostat to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can affect reproducibility.[8]

  • "Memory Effects": CSPs can "remember" previous additives.[7] If you switch from a mobile phase with a basic additive to one with an acidic additive (or none at all), traces of the former additive can linger and affect chromatography for a long time.

    • Action: Dedicate columns to specific additive types (e.g., one column for basic additives, another for acidic). If you must switch, use a rigorous flushing procedure with a solvent like Isopropanol or Ethanol.[8][9]

Frequently Asked Questions (FAQs)

Q1: Which is better for this compound: HPLC or SFC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[10][11] SFC often offers advantages such as faster analysis times and reduced solvent consumption.[12] However, HPLC is more widely available. For this compound, a standard normal-phase HPLC method on a polysaccharide CSP is a very reliable starting point. If high throughput is required, exploring an SFC-based method is highly recommended.[10]

Q2: What are the best starting conditions for screening?

A2: A pragmatic screening approach is to test a few complementary polysaccharide CSPs with a set of standard mobile phases.

ParameterRecommended Starting ConditionsRationale
Chiral Columns 1. Amylose-based (e.g., Chiralpak AD/AS) 2. Cellulose-based (e.g., Chiralcel OD/OJ)These two classes of CSPs often show complementary selectivity and cover a wide range of chiral compounds.[1]
Mobile Phase A n-Hexane / Isopropanol (80:20) + 0.2% DEAA standard normal-phase condition with a mid-polarity alcohol and a basic additive to ensure good peak shape.[1]
Mobile Phase B n-Hexane / Ethanol (85:15) + 0.2% DEAEthanol offers different selectivity compared to Isopropanol and is another excellent screening solvent.
Flow Rate 1.0 mL/minStandard analytical flow rate for 4.6 mm ID columns.
Temperature 25 °CA controlled, common ambient temperature.
Detection UV at 210-220 nmThe lactam chromophore should provide sufficient absorbance at lower wavelengths.

Q3: Do I need to derivatize my compound?

A3: Not necessarily. Direct separation on a CSP is the preferred method as it avoids additional reaction steps and the potential for racemization.[1] Given the structure of this compound, direct separation is highly feasible. Derivatization is typically considered a last resort if all direct methods fail to provide separation.

Example Protocol: Starting Point for HPLC Method

This protocol provides a robust starting point based on common practices for separating small, basic chiral amines.[6] It should be optimized for your specific instrument and racemic standard.

1. Chromatographic System:

  • HPLC system with a UV detector.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 5 µm, 4.6 x 250 mm.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of n-Hexane / Ethanol (90:10 v/v) containing 0.2% Diethylamine (DEA) .

  • For 1 Liter: Mix 900 mL of HPLC-grade n-Hexane with 100 mL of 200-proof Ethanol. Add 2.0 mL of DEA.

  • Sonicate for 10-15 minutes to degas.

3. Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5-10 µL

  • Detection Wavelength: 215 nm

  • Run Time: Approximately 20 minutes (adjust based on retention times).

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a ~1 mg/mL solution of racemic this compound in the mobile phase.

  • Inject the standard and monitor the separation.

  • If resolution is poor, systematically adjust the ethanol percentage (e.g., try 95:5 or 85:15 Hexane:Ethanol) and re-equilibrate before the next injection.

References

Improving the yield and purity of "4-Amino-1-methylpyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in the synthesis of specialized chemical entities requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for researchers, chemists, and process development professionals working on the synthesis of 4-Amino-1-methylpyrrolidin-2-one . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively, optimize your reactions, and consistently achieve high yield and purity.

This guide is structured as an interactive FAQ and troubleshooting manual. We will move from foundational questions about synthesis and purification to specific, challenging scenarios you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic starting point for preparing this compound?

A1: A robust and common strategy for synthesizing N-alkylated 2-pyrrolidones involves the reaction of gamma-butyrolactone (GBL) with a primary amine.[1] For N-methyl-2-pyrrolidone (NMP), GBL is reacted with monomethylamine (MMA), often in an aqueous form and under elevated temperature and pressure.[1]

To introduce the 4-amino group, a more functionalized starting material is necessary. A logical precursor is N-methyl-itaconimide . This can be synthesized from itaconic acid and methylamine. The subsequent step involves a Michael addition of ammonia or a protected amine equivalent to the double bond of the N-methyl-itaconimide ring, followed by a reduction of the second carbonyl group to yield the desired this compound. This multi-step approach provides clear points for intermediate purification and characterization.

Q2: How can I monitor the progress of my reaction to avoid incomplete conversion and minimize side-product formation?

A2: Real-time or frequent reaction monitoring is critical for optimization. Simply running the reaction for a fixed time can lead to inconsistency.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. A suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 with 0.5% triethylamine) should be developed to clearly separate the starting material, product, and any major by-products. The inclusion of a base like triethylamine can prevent the amine product from streaking on the silica plate.

  • Liquid Chromatography-Mass Spectrometry (LCMS): For more complex reaction mixtures or when TLC provides poor resolution, LCMS is invaluable. It not only separates the components but also provides mass information, which is crucial for tentatively identifying unknown impurities.[2] You can track the disappearance of your starting material's mass peak and the appearance of your product's mass peak (C₅H₁₀N₂O, Mol. Wt.: 114.15).[3]

Troubleshooting Guide: Yield and Purity Issues

Q3: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

A3: Low yield is a common problem that can often be traced back to several key areas. The following decision tree can help diagnose the issue.

G start Low Yield (<50%) Detected check_completion Is the reaction going to completion? (Check via TLC/LCMS) start->check_completion workup_loss Are you losing product during workup/extraction? check_completion->workup_loss Yes side_reactions Are significant side products being formed? check_completion->side_reactions No extraction_issue Workup Issues: - Check pH during aqueous extraction - Use different extraction solvent - Perform more extractions workup_loss->extraction_issue sub_optimal Sub-optimal Conditions: - Increase reaction time - Increase temperature - Check reagent purity/equivalents side_reactions->sub_optimal ring_opening Key Side Reaction: Lactam Ring Opening (Check for 4-(methylamino)butanoic acid derivatives) sub_optimal->ring_opening

Caption: Troubleshooting workflow for low reaction yield.

Causality Explained:

  • Incomplete Reaction: The most straightforward cause. Before optimizing other parameters, ensure your starting material is fully consumed. If not, consider extending the reaction time, increasing the temperature, or checking the quality and stoichiometry of your reagents.

  • Side Reactions: The lactam ring in the pyrrolidinone structure can be susceptible to hydrolysis (ring-opening) under harsh acidic or basic conditions, which would form 4-(methylamino)butanoic acid derivatives. This is a common issue with NMP and related compounds.[4] If you observe unexpected polar impurities, consider if your workup or reaction conditions are too extreme.

  • Product Loss During Workup: this compound is a relatively polar, water-soluble molecule due to the free amine. During an aqueous workup, it may partition into the aqueous layer if the organic solvent is not polar enough or if the pH is not optimized. Ensure the aqueous layer is basic (pH > 9) before extracting with a solvent like dichloromethane or chloroform to ensure the amine is in its freebase form.

Q4: I have an impurity with a similar polarity to my product that is difficult to remove by standard column chromatography. What are my options?

A4: This is a classic purification challenge. When co-elution occurs, you must exploit a different chemical property of the molecule.

  • Acid-Base Chemistry: Convert your desired amine product into a salt. Add one equivalent of hydrochloric acid (as a solution in ether or methanol) to your crude mixture dissolved in a non-polar solvent. The hydrochloride salt of your product should precipitate, leaving non-basic impurities behind in the solvent.[5] The salt can then be filtered off and neutralized back to the freebase.

  • Derivative Formation: If the impurity is a nucleophile (e.g., a residual amine from the synthesis), it can be selectively reacted. For instance, reacting the crude mixture with an acid anhydride can convert the impurity into a higher molecular weight, less polar amide, which can then be easily separated by distillation or chromatography.[6]

  • Advanced Chromatography:

    • Change the Mobile Phase: Adding a small amount of a modifier like triethylamine or ammonia to your mobile phase can dramatically change the retention of basic compounds on silica gel.

    • Change the Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase C18 column, which separates based on hydrophobicity rather than polarity.

Protocols and Methodologies

Protocol 1: General Purification via Column Chromatography

This protocol outlines a standard procedure for purifying gram-scale quantities of this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing dissolve 1. Dissolve Crude Product in Minimal DCM adsorb 2. Add Silica Gel (1-2x weight of crude) dissolve->adsorb evaporate 3. Evaporate to a Dry, Free-Flowing Powder adsorb->evaporate pack 4. Pack Column with Slurry (Silica in Hexane/EtOAc) load 5. Load Adsorbed Sample onto Column pack->load elute 6. Elute with Gradient (e.g., DCM to 9:1 DCM:MeOH + 0.5% TEA) load->elute load->elute collect 7. Collect Fractions, Monitoring by TLC elute->collect combine 8. Combine Pure Fractions collect->combine concentrate 9. Concentrate under Reduced Pressure combine->concentrate

Caption: Step-by-step workflow for purification by column chromatography.

Step-by-Step Method:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 1-2 times the weight of your crude material) to create a slurry.[2]

  • Adsorption: Concentrate the slurry on a rotary evaporator until you have a dry, free-flowing powder. This "dry loading" technique generally results in better separation.[2]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 9:1 Hexane:Ethyl Acetate) and carefully pack your chromatography column.

  • Loading: Add a layer of sand and then carefully add your dry-loaded sample onto the top of the packed silica.

  • Elution: Begin eluting with your starting solvent system. Gradually increase the polarity. A typical gradient for this compound would be starting with 100% DCM and slowly increasing to 95:5 DCM:Methanol, with 0.5% triethylamine added to the methanol to improve peak shape.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Q5: Which analytical techniques are essential for confirming the purity and identity of my final product?

A5: A combination of techniques is required for unambiguous characterization and purity assessment.

Technique Purpose Key Parameters to Observe Reference Standard
NMR Spectroscopy Structural Elucidation & Purity¹H & ¹³C chemical shifts, coupling constants, integration (for purity against a known standard).N/A for structure; required for quantitative NMR (qNMR).
LC-MS Purity & Mass ConfirmationRetention time, peak area percentage, and the presence of the correct molecular ion peak (e.g., [M+H]⁺).A well-characterized internal or external standard is needed for accurate quantification.[7]
GC-FID/MS Purity & Volatile ImpuritiesRetention time and peak area percentage. MS provides mass fragmentation for identity confirmation.Methods developed by OSHA and NIOSH for NMP can be adapted.[8][9]
FTIR Spectroscopy Functional Group IDPresence of key stretches: N-H (amine), C=O (amide/lactam), C-N bonds.N/A

Best Practice: For regulatory or drug development purposes, purity should be determined by a stability-indicating method, typically HPLC, with peak homogeneity confirmed by a mass detector.[7] The identity is confirmed by NMR and MS, matching the data to a known reference standard.

References

Stability of "4-Amino-1-methylpyrrolidin-2-one" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-Amino-1-methylpyrrolidin-2-one

Welcome to the technical support guide for this compound. This document provides in-depth answers to frequently asked questions regarding the stability of this compound, particularly under the acidic and basic conditions commonly encountered in research and development. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general stability profile of this compound?

A1: this compound is a substituted γ-lactam (a five-membered cyclic amide). Generally, γ-lactams are more stable than their four-membered (β-lactam) or six-membered (δ-lactam) counterparts due to lower ring strain.[1][2] The core structure, N-methylpyrrolidone, is known to be a highly stable, aprotic solvent.[3][4] It is resistant to hydrolysis under neutral conditions but will undergo ring-opening upon treatment with strong acids or bases, especially at elevated temperatures.[5][6]

The presence of the C4-amino group introduces a basic center that can be protonated under acidic conditions. This can influence the electronic properties of the lactam ring and its susceptibility to hydrolysis. Therefore, while generally stable at neutral pH, degradation should be anticipated under significant acidic or basic stress.

Q2: How does this compound behave under acidic conditions? What is the expected degradation mechanism?

A2: Under strongly acidic conditions (e.g., pH < 2) and particularly with heat, this compound is expected to undergo acid-catalyzed hydrolysis. The mechanism involves the cleavage of the amide bond within the lactam ring.[1][7]

Causality of the Mechanism:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the lactam. This step is critical as it makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Proton Transfer & Ring Opening: A series of proton transfers facilitates the cleavage of the carbon-nitrogen bond, leading to the opening of the pyrrolidinone ring.

The final product of this hydrolysis is the corresponding amino acid, 4-amino-4-(methylamino)butanoic acid .

G cluster_acid Acid-Catalyzed Hydrolysis Pathway A This compound B Protonated Lactam (O-protonated) A->B + H+ C Tetrahedral Intermediate B->C + H2O (Nucleophilic Attack) D Ring-Opened Product (4-amino-4-(methylamino)butanoic acid) C->D - H+ (Ring Opening)

Caption: Predicted acid-catalyzed hydrolysis pathway.

Q3: What is the stability of this compound in a basic environment?

A3: In a basic or alkaline environment (e.g., pH > 10), especially with heating, the compound is susceptible to base-catalyzed hydrolysis. Studies on similar β-lactam structures show that base-catalyzed hydrolysis rates are often significantly greater than those under acidic or neutral conditions.[8] This reaction also results in the cleavage of the lactam ring.[9][10]

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the lactam. Unlike the acid-catalyzed mechanism, this does not require prior activation by protonation.

  • Tetrahedral Intermediate: This attack forms a negatively charged tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, cleaving the carbon-nitrogen bond of the amide. This step is typically the rate-determining step. The nitrogen atom is expelled as an amide anion.

  • Protonation: In the final step, the amide anion is rapidly protonated by water (or another proton source in the medium) to yield the final ring-opened product.

The final product is the carboxylate salt of 4-amino-4-(methylamino)butanoic acid . In a subsequent acidic workup, this would be protonated to the free amino acid.

G cluster_base Base-Catalyzed Hydrolysis Pathway A This compound B Tetrahedral Intermediate (Alkoxide) A->B + OH- (Nucleophilic Attack) C Ring-Opened Product (Carboxylate Salt) B->C Ring Opening D Final Product (After Acid Workup) C->D + H+

Caption: Predicted base-catalyzed hydrolysis pathway.

Q4: Troubleshooting: I'm seeing an unexpected loss of my parent compound or new peaks in my HPLC analysis after formulation in an acidic/basic buffer. What could be happening?

A4: This is a classic sign of degradation. The appearance of new, more polar peaks alongside the disappearance of the parent compound strongly suggests hydrolysis.

Troubleshooting Steps:

  • Confirm Identity: The primary degradation product under both acidic and basic conditions is expected to be 4-amino-4-(methylamino)butanoic acid. This product is significantly more polar than the parent lactam and will have a much shorter retention time on a standard reverse-phase HPLC column.

  • Use Mass Spectrometry: The most effective way to identify the degradant is by LC-MS. Look for a peak with a mass corresponding to the parent compound + 18 Da (the mass of water), which is indicative of a hydrolysis product.

  • Perform a Forced Degradation Study: To confirm that the new peaks are indeed related to your compound, conduct a controlled forced degradation study (see Q5). This will help you generate the degradation products intentionally and confirm their chromatographic retention times and mass spectra. Forced degradation studies are a regulatory requirement to demonstrate the stability-indicating nature of your analytical methods.[11][12]

  • Check for Other Stress Factors: While hydrolysis is the most likely culprit, consider other possibilities. Is your sample exposed to light (photodegradation) or high temperatures (thermal degradation)? Is there a potential oxidant in your formulation buffer?

Q5: How should I design a forced degradation study to rigorously assess the stability of this compound?

A5: A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating power of your analytical methods, as recommended by ICH guidelines.[11][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Below is a standard protocol. An analytical technique like HPLC with UV and/or MS detection is required to monitor the degradation.

G cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C prep->base oxid Oxidation 3% H2O2, RT prep->oxid therm Thermal 80°C Solution prep->therm photo Photolytic ICH Q1B Light Box prep->photo sample Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Quench / Neutralize sample->neutralize analyze Analyze by Stability- Indicating HPLC-UV/MS neutralize->analyze

Caption: Workflow for a forced degradation study.

Detailed Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Incubate the solution at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.[14]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Incubate at 60°C. Withdraw aliquots at the same time points, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.[14]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for up to 24 hours.[12] Withdraw aliquots, quench if necessary (e.g., with sodium sulfite), and analyze.

    • Thermal Degradation: Place a vial of the stock solution in an oven set to 80°C for 48 hours. Keep a control sample at room temperature. After the stress period, allow the sample to cool and analyze alongside the control.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all generated degradation products.

    • Peak purity analysis using a photodiode array (PDA) detector and mass identification using a mass spectrometer (MS) are essential for confirming degradation and identifying byproducts.

Q6: What analytical techniques are best for monitoring the stability of this compound and its potential degradants?

A6: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive stability analysis.

TechniqueApplication & Rationale
HPLC with UV/PDA Detection The workhorse for stability studies. It separates the parent compound from impurities and degradants. A Photodiode Array (PDA) detector is crucial for assessing peak purity and providing preliminary spectral information about new peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) Essential for definitive identification of degradation products. By providing the mass-to-charge ratio (m/z) of the eluting peaks, it allows for the confirmation of expected structures (e.g., the +18 Da hydrolysis product) and the elucidation of unknown structures.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the definitive structural elucidation of major degradation products if they are isolated in sufficient quantity. It provides detailed information about the chemical structure and connectivity of atoms.

For routine analysis and stability testing, a well-validated, stability-indicating HPLC-UV/PDA method is typically sufficient once the degradation pathways have been established using LC-MS.

References

Technical Support Center: Chiral Integrity in 4-Amino-1-methylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereochemically sensitive synthesis of 4-Amino-1-methylpyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining chiral purity at the C4 position of the pyrrolidinone ring. Racemization at this stereocenter is a critical challenge that can significantly impact the pharmacological profile of target molecules.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you diagnose and prevent the loss of stereochemical integrity during your synthetic campaigns.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses common issues encountered during the synthesis of chiral this compound and provides actionable solutions grounded in mechanistic principles.

Issue 1: Significant Racemization Detected After Base-Mediated Cyclization

  • Scenario: You are synthesizing the pyrrolidinone ring via an intramolecular cyclization of a linear precursor, such as a protected 4-amino-N-methyl-5-hydroxy-pentanamide, using a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Chiral HPLC analysis of the product shows a mixture of enantiomers.

  • Root Cause Analysis: The primary cause of racemization in this context is the deprotonation of the α-proton at the C4 position by the base. This generates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a loss of the desired stereochemistry. Strong, non-nucleophilic bases are particularly effective at promoting this epimerization pathway.[1]

  • Solutions & Mitigations:

    • Lower the Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. This can significantly disfavor the enolization equilibrium.

    • Select a Milder or More Hindered Base: The choice of base is critical. Highly basic and sterically hindered bases can favor deprotonation at the intended site (e.g., an alcohol for cyclization) over the α-carbon. Consider using bases with larger steric profiles.[2]

    • Optimize Solvent Choice: Use aprotic, non-polar solvents like toluene or THF. These solvents are less likely to stabilize the charged enolate intermediate compared to polar aprotic solvents like DMF or DMSO, which can facilitate racemization.

Issue 2: Loss of Enantiomeric Purity During N-Protecting Group Manipulation

  • Scenario: You are using a standard N-protecting group (e.g., Boc, Cbz, or an acyl group) on the 4-amino moiety. You observe racemization during either the protection step or, more commonly, the deprotection step.

  • Root Cause Analysis:

    • Acyl Protecting Groups: Acyl groups (like acetyl or benzoyl) increase the acidity of the C4 proton, making it more susceptible to abstraction by base. Furthermore, under certain conditions (e.g., activation of a nearby carboxyl group), they can facilitate the formation of an azlactone intermediate, which readily racemizes.[2]

    • Deprotection Conditions: Harsh basic or acidic conditions used for deprotection can also promote racemization. For example, prolonged exposure to strong bases during Fmoc deprotection can lead to epimerization.

  • Solutions & Mitigations:

    • Utilize Carbamate Protecting Groups: Whenever possible, use urethane-type protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl). The lone pair of the nitrogen atom is partially delocalized into the carbamate carbonyl, which reduces the electron-withdrawing effect on the C-H bond at the stereocenter, making the proton less acidic and less prone to abstraction.[3]

    • Careful Selection of Deprotection Reagents:

      • For Boc deprotection, use milder acidic conditions (e.g., 4M HCl in dioxane for a shorter duration) and monitor the reaction closely.

      • For Fmoc deprotection, consider using a weaker base than piperidine, or add a racemization suppressor like HOBt to the deprotection solution.

Protecting Group TypeRacemization RiskMechanistic RationaleRecommended Alternatives
Acyl (e.g., Acetyl) HighIncreases acidity of C4-H; can form azlactone intermediates.Boc, Cbz, Fmoc
Carbamate (e.g., Boc) LowReduces acidity of C4-H due to nitrogen lone pair delocalization.Cbz, Fmoc
Sulfonyl (e.g., Tosyl) Moderate to HighStrong electron-withdrawing nature increases C4-H acidity.Carbamate-based groups

Issue 3: Racemization During Activation for Amide Coupling

  • Scenario: You are coupling a carboxylic acid precursor (e.g., a protected amino acid) to form the linear chain that will be cyclized. You observe that the stereocenter adjacent to the activated carboxyl group is racemized.

  • Root Cause Analysis: Activation of the carboxylic acid with coupling reagents (e.g., carbodiimides like EDC or DCC) can lead to the formation of highly reactive intermediates. In the presence of a base, these intermediates can form oxazolone structures, which have a highly acidic proton at the stereocenter, leading to rapid racemization.[2][4]

  • Solutions & Mitigations:

    • Use Racemization-Suppressing Additives: Always include additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimide coupling reagents. These additives react with the activated intermediate to form active esters that are more stable and less prone to oxazolone formation and subsequent racemization.[2][5][6]

    • Choose a Less Racemization-Prone Coupling Reagent: Consider using phosphonium- or uranium-based coupling reagents (e.g., HBTU, HATU) in combination with a hindered base like N,N-diisopropylethylamine (DIEA).

    • Control Stoichiometry and Temperature: Avoid excess base and run the coupling reaction at 0°C or lower to minimize the rate of racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The most probable mechanism is the base-catalyzed abstraction of the proton at the C4 stereocenter. This forms a planar, achiral enolate intermediate. When this intermediate is reprotonated, it can occur from either face, resulting in a mixture of R and S enantiomers. This process is also known as epimerization.

Diagram of the Racemization Mechanism

Caption: Base-catalyzed racemization via an achiral enolate intermediate.

Q2: How can I accurately determine the enantiomeric purity of my this compound sample?

A2: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . You can use a chiral stationary phase (CSP) designed for the separation of amines or polar compounds. Alternatively, you can derivatize your compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can also be used to determine enantiomeric excess by inducing chemical shift differences between the enantiomers.[7][8][9]

Q3: Is starting from a highly enantiopure material like L-aspartic acid sufficient to guarantee the final product's chirality?

A3: No, it is not sufficient. While starting with a chirally pure precursor like L-aspartic acid is an excellent strategy, the stereocenter can still be compromised during subsequent synthetic steps, especially those involving basic conditions or high temperatures.[10][11] Each step must be carefully optimized to preserve the stereochemical integrity established by the starting material.

Q4: Can the N-methyl group on the lactam nitrogen influence the rate of racemization at C4?

A4: The N-methyl group is unlikely to have a strong direct electronic effect on the acidity of the C4 proton. However, its presence can influence the overall conformation of the pyrrolidinone ring, which might have a subtle effect on the accessibility of the C4 proton to a base. The primary factors influencing racemization will still be the reaction conditions (base, solvent, temperature) and the nature of the substituent on the 4-amino group.

Recommended Experimental Protocols

The following protocols are designed to minimize racemization during key synthetic transformations.

Protocol 1: Boc-Protection of the 4-Amino Group under Racemization-Suppressing Conditions

This protocol is for the protection of the 4-amino group, a critical step where the choice of conditions can impact chiral purity.

  • Dissolution: Dissolve the chiral this compound (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water (to a concentration of approx. 0.2 M).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (1.5 equiv.).

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in THF dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 2-4 hours).

  • Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Workflow for Boc-Protection

Boc_Protection start Dissolve Amine in THF/Water add_base Add NaHCO3 at 0°C start->add_base add_boc Add Boc2O in THF add_base->add_boc react Stir at RT (2-4h) add_boc->react workup Aqueous Workup & Extraction react->workup product Purified Boc-Protected Product workup->product

Caption: Racemization-suppressing Boc-protection workflow.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This is a general starting point for developing a chiral HPLC method. Specific columns and mobile phases will require optimization.

  • Column: Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or a protein-based column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) may be required to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C (isocratic).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject a racemic standard first to determine the retention times of both enantiomers, followed by the analysis of your synthetic sample. Calculate the enantiomeric excess using the peak areas.

References

Technical Support Center: Analytical Methods for Impurity Detection in 4-Amino-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of "4-Amino-1-methylpyrrolidin-2-one." This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for the detection and quantification of impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for the safety and efficacy of therapeutic products. This guide offers in-depth, experience-driven advice in a direct question-and-answer format to facilitate your experimental success.

Section 1: Understanding the Importance of Impurity Profiling

Impurity profiling is a critical process in drug development and manufacturing, used to identify and quantify unwanted substances in pharmaceutical products. These impurities can originate from various sources, including raw materials, manufacturing processes, and degradation of the drug substance over time. The International Council for Harmonisation (ICH) has established guidelines, such as ICH Q3A, that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances to ensure their quality and safety.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I should expect in this compound?

A1: Impurities in this compound can be broadly categorized into three types as per ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[3]

  • Organic Impurities: These are often process-related or degradation products. For a synthesized compound like this compound, potential organic impurities could include starting materials, by-products from incomplete reactions, intermediates, and reagents. Degradation products can form during storage or upon exposure to light, heat, or humidity.

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals that are not completely removed during the manufacturing process.[3]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes.[4] Their levels must be carefully controlled as they can have toxic effects.

A crucial first step in impurity profiling is a thorough evaluation of the synthetic route to anticipate potential process-related impurities.

Q2: What are the regulatory thresholds for impurities that I need to be aware of?

A2: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[2][5] These thresholds are crucial for determining the necessary follow-up actions.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[5]

It is essential to develop analytical methods with detection and quantification limits below the reporting threshold.

Section 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for impurity profiling of this compound.

Troubleshooting HPLC Methods

Q3: I am not getting good separation between the main peak (this compound) and a closely eluting impurity. What can I do?

A3: Poor resolution is a common issue. Here’s a systematic approach to troubleshoot and improve separation:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of polar compounds.

    • pH of the Aqueous Phase: The analyte, this compound, has an amino group, making its retention sensitive to pH. Adjusting the pH of the mobile phase can alter the ionization state of the analyte and impurities, significantly impacting their retention and selectivity. Experiment with a pH range around the pKa of the amino group.

  • Select the Right Column:

    • Stationary Phase: If you are using a standard C18 column, consider trying a different stationary phase. A C8 column may provide different selectivity.[6] For polar compounds, a phenyl-hexyl or a polar-embedded phase column could offer better separation.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) can significantly increase efficiency and resolution. A longer column will also provide more theoretical plates, leading to better separation, albeit with longer run times.

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, as it allows more time for partitioning between the mobile and stationary phases.

    • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, it can also alter selectivity, so it's a parameter worth investigating.

Q4: My peak shapes are poor (tailing or fronting). How can I improve them?

A4: Poor peak shape can compromise accurate integration and quantification.

  • Peak Tailing: This is often caused by secondary interactions between the basic amino group of your analyte and residual acidic silanols on the silica-based stationary phase.

    • Solution 1: Adjust Mobile Phase pH: Operating at a low pH (e.g., pH 2-3 with trifluoroacetic acid or formic acid) will protonate the silanols and the basic analyte, minimizing these secondary interactions.

    • Solution 2: Use a Base-Deactivated Column: Modern columns are often end-capped to reduce the number of free silanols. Ensure you are using a high-quality, base-deactivated column.

    • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can saturate the active sites on the stationary phase.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

Experimental Protocol: A General HPLC-UV Method

Here is a starting point for developing an HPLC method for this compound:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.[7]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Section 3: Gas Chromatography (GC) for Volatile Impurities

GC is an excellent technique for the analysis of volatile and semi-volatile impurities, including residual solvents and certain process-related impurities that are thermally stable.

Troubleshooting GC Methods

Q5: I suspect there are residual solvents in my sample, but I'm not seeing any peaks. What could be the problem?

A5: This could be due to several factors related to sample introduction and separation.

  • Inlet Temperature: Ensure the inlet temperature is high enough to volatilize all the potential solvents in your sample. A typical starting point is 250 °C.

  • Column Selection: A polar column, such as one with a polyethylene glycol (WAX) stationary phase, is often a good choice for separating polar residual solvents. For a broader range of solvents, a mid-polar column like a 6% cyanopropylphenyl phase may be suitable.

  • Oven Temperature Program: A slow initial temperature ramp is crucial for separating highly volatile solvents. Start the oven temperature below the boiling point of the most volatile expected solvent.

  • Headspace Analysis: For detecting trace levels of residual solvents, static headspace GC is the preferred technique. This involves heating the sample in a sealed vial and injecting a portion of the vapor phase, which concentrates the volatile analytes.

Q6: I'm observing carryover from one injection to the next. How can I prevent this?

A6: Carryover can be a significant issue, especially with higher boiling point analytes.

  • Increase Inlet and Oven Temperatures: A higher final oven temperature and a bake-out period after each run can help to elute any remaining compounds from the column.

  • Syringe Wash: Use a strong solvent for the autosampler syringe wash. For a polar compound like this compound and its related impurities, N-methyl-2-pyrrolidone (NMP) can be an effective syringe wash solvent.[4]

  • Use a Split Injection: A high split ratio can help to clean the inlet faster, but it will reduce sensitivity.

Experimental Protocol: A General Headspace GC-FID Method for Residual Solvents
  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 2 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).

Section 4: Mass Spectrometry (MS) for Impurity Identification

When an unknown impurity is detected above the identification threshold, its structure must be elucidated. Hyphenated techniques like LC-MS and GC-MS are powerful tools for this purpose.

FAQs on Impurity Identification

Q7: How do I set up my LC-MS method to identify an unknown impurity?

A7: The goal is to obtain the accurate mass of the impurity to help determine its elemental composition.

  • Use a Volatile Mobile Phase: Replace non-volatile buffers like phosphate with volatile buffers such as ammonium formate or ammonium acetate. Formic acid or acetic acid are also commonly used.[7]

  • Choose the Right Ionization Source: For a compound like this compound, electrospray ionization (ESI) in positive ion mode is a good starting point due to the presence of the basic amino group.

  • Perform MS/MS (Tandem Mass Spectrometry): Fragmenting the parent ion of the impurity will provide valuable structural information. The fragmentation pattern can be compared to the parent compound to infer how the structure has been modified.

Q8: What if my impurity is not amenable to LC-MS?

A8: For volatile impurities, GC-MS is the method of choice. Electron ionization (EI) is a common technique that produces reproducible fragmentation patterns that can be searched against spectral libraries for identification.[8] If a molecular ion is not observed with EI, a softer ionization technique like chemical ionization (CI) can be used.[9]

Workflow for Unknown Impurity Identification

Caption: Workflow for the identification of an unknown impurity.

By following this structured approach, you can systematically detect, quantify, and identify impurities in your this compound samples, ensuring the quality and safety of your product.

References

Common pitfalls in the handling and storage of "4-Amino-1-methylpyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the common pitfalls in the handling and storage of this compound. By understanding the chemical nature of this reagent, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a substituted pyrrolidinone derivative. Its structure, featuring a lactam ring and a primary amine, presents unique stability and reactivity considerations. While specific data for this compound is limited, we can extrapolate best practices from the well-characterized analogue, N-methyl-2-pyrrolidone (NMP), and fundamental chemical principles. Improper handling and storage can lead to degradation, impacting experimental outcomes. This guide will address potential issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[1][2][3][4][5] The compound is likely hygroscopic and sensitive to air and light.[5][6] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation and reaction with atmospheric moisture.

Q2: What are the visible signs of degradation of this compound?

A2: While fresh, high-purity this compound should be a colorless to light yellow liquid or solid, degradation may be indicated by a significant color change to yellow or brown.[7] The presence of a strong amine or ammonia-like odor could also signify decomposition. If you observe any precipitate or cloudiness in the liquid form, this may also be a sign of degradation or contamination.

Q3: What materials are incompatible with this compound?

A3: Based on the reactivity of similar compounds, this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[4][8][9] Contact with these substances can lead to vigorous reactions and decomposition of the compound. The primary amino group can react with acids to form salts and with strong bases, potentially leading to deprotonation and subsequent reactions.

Q4: Is this compound susceptible to hydrolysis?

A4: Yes, the lactam ring in the pyrrolidinone structure can be susceptible to hydrolysis, especially in the presence of strong acids or bases, which would lead to ring-opening to form 4-amino-N-methylbutanoic acid derivatives.[9] It is crucial to avoid acidic or basic conditions during storage and in experimental setups unless the reaction chemistry requires it.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Observed Problem Potential Cause Recommended Action
Inconsistent reaction yields or unexpected side products Degradation of this compound due to improper storage.Procure a fresh batch of the reagent and ensure it is stored under the recommended conditions (cool, dry, inert atmosphere, protected from light).
Formation of a precipitate when mixing with other reagents Incompatibility with the solvent or other reagents. The amino group can react with acidic compounds.Check the compatibility of all reagents. Consider using a different solvent system. If an acidic reagent is necessary, a protection strategy for the amino group might be required.
Color change of the reaction mixture upon addition of this compound Oxidation of the amino group or other degradation pathways.Ensure all solvents are de-gassed and reactions are run under an inert atmosphere. The quality of the this compound should also be verified.
Difficulty in dissolving the compound The compound may be a salt form (e.g., hydrochloride) with different solubility properties.Verify the exact form of the compound from the supplier. If it is a salt, a different solvent or the addition of a non-nucleophilic base might be necessary for dissolution and subsequent reaction.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing

  • Work in a well-ventilated chemical fume hood.[1][2][10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (butyl rubber is recommended for NMP), and a lab coat.[1][4]

  • Allow the container to reach room temperature before opening to prevent moisture condensation.

  • If the compound is stored under an inert atmosphere, use a syringe or cannula to transfer the liquid to maintain inert conditions.

  • After dispensing, flush the container with an inert gas before sealing tightly.

  • Clean any spills promptly with an inert absorbent material.[3][6]

Visualizing Potential Degradation Pathways

The following diagram illustrates a simplified potential degradation pathway for this compound based on known reactions of similar compounds.

G cluster_0 Potential Degradation Pathways A This compound B Oxidized Products A->B  Oxidizing Agents / Air   C Ring-Opened Product (4-amino-N-methylbutanoic acid derivative) A->C  Strong Acid / Base (Hydrolysis)   D Salt Formation A->D  Acids   G cluster_1 Troubleshooting Workflow start Problem Observed (e.g., low yield, side products) check_storage Verify Storage Conditions (cool, dry, inert, dark) start->check_storage check_purity Assess Reagent Purity (e.g., visual inspection, NMR) check_storage->check_purity OK fresh_reagent Use Fresh Reagent check_storage->fresh_reagent Improper check_compatibility Review Reagent Compatibility (acidic/basic conditions, oxidizers) check_purity->check_compatibility OK check_purity->fresh_reagent Degraded modify_conditions Modify Reaction Conditions (e.g., inert atmosphere, different solvent) check_compatibility->modify_conditions Incompatible end Problem Resolved check_compatibility->end OK fail Consult Further check_compatibility->fail Unsure fresh_reagent->end modify_conditions->end

References

Validation & Comparative

A Comparative Analysis of 4-Amino-1-methylpyrrolidin-2-one and Other Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries represent a foundational and powerful strategy in asymmetric synthesis, enabling chemists to control the stereochemical outcome of reactions. This guide provides an in-depth comparative analysis of the potential utility of 4-Amino-1-methylpyrrolidin-2-one as a chiral auxiliary, placed in context with established and widely utilized alternatives.

While direct, published experimental data on the application of this compound as a chiral auxiliary is limited, its structural motifs—a chiral pyrrolidinone backbone and a nucleophilic amino group—suggest intriguing possibilities. This analysis will, therefore, extrapolate its potential performance based on well-documented, structurally related systems and compare it against the benchmarks set by Evans' oxazolidinones, Oppolzer's sultams, and proline-derived auxiliaries.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can, ideally, be recovered for reuse. The efficacy of a chiral auxiliary is judged on several key criteria:

  • High Stereoselectivity: It must induce high diastereoselectivity or enantioselectivity in the desired transformation.

  • Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions without racemization of the product.

  • Recyclability: For cost-effectiveness and sustainability, the auxiliary should be recoverable in high yield.

  • Predictable Stereochemical Outcome: The stereochemical bias imparted by the auxiliary should be predictable and rational.

Figure 1: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Profiling this compound: A Potential Chiral Auxiliary

This compound possesses a unique combination of structural features that could be advantageous in a chiral auxiliary. The pyrrolidinone ring provides a rigid scaffold, while the amino group at the 4-position offers a handle for further functionalization or for acting as a Lewis basic site to coordinate with metal catalysts. The methyl group on the nitrogen atom influences the steric environment around the lactam carbonyl.

Potential Synthesis and Resolution

The synthesis of chiral 4-aminopyrrolidin-2-one derivatives can be envisioned starting from readily available chiral precursors such as glutamic acid or through asymmetric synthesis methodologies. The presence of the amino group allows for classical resolution techniques using chiral acids.

Hypothetical Applications in Asymmetric Reactions

Based on its structure, this compound, when acylated on the amino group with a prochiral substrate, could potentially be employed in a variety of asymmetric transformations.

  • Asymmetric Alkylation: The enolate formed from the acylated auxiliary could be alkylated, with the stereochemical outcome dictated by the chiral pyrrolidinone backbone. The rigidity of the ring and the steric hindrance provided by the substituents would be crucial for high diastereoselectivity.

  • Asymmetric Aldol Reactions: Similar to other chiral auxiliaries, the enolate could participate in aldol reactions. The potential for the amino group (or a derivative thereof) to coordinate with the metal center of a Lewis acid could lead to a highly organized transition state, enhancing stereocontrol.

Comparative Analysis with Established Chiral Auxiliaries

To understand the potential of this compound, it is essential to compare it with well-established and widely used chiral auxiliaries.

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and versatile chiral auxiliaries.[1] They are particularly effective in asymmetric alkylation, aldol, and acylation reactions.

  • Mechanism of Stereocontrol: The high degree of stereocontrol is attributed to the formation of a rigid, chelated enolate where one face of the enolate is effectively blocked by the substituent at the 4-position of the oxazolidinone ring.[1]

  • Performance: Evans' auxiliaries consistently provide high diastereoselectivities (often >99:1) and yields. The auxiliary is readily attached and can be cleaved under various conditions to yield different functional groups (e.g., acids, alcohols, aldehydes).

Comparison with this compound:

FeatureEvans' OxazolidinonesThis compound (Hypothetical)
Stereocontrol Well-understood, based on chelation and steric hindrance.Potentially good due to the rigid pyrrolidinone ring. The role of the 4-amino group is less predictable.
Versatility High, applicable to a wide range of reactions.Potentially versatile, but would require empirical investigation.
Cleavage Versatile cleavage conditions to yield various products.Cleavage of an amide bond might require harsher conditions compared to the acyloxazolidinone.
Recyclability Good, the auxiliary is often recovered in high yield.Dependent on the stability of the pyrrolidinone ring to the cleavage conditions.
Oppolzer's Camphorsultams

Derived from naturally occurring camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries. They are known for their high crystallinity, which can aid in the purification of diastereomeric products.

  • Mechanism of Stereocontrol: Similar to Evans' auxiliaries, they form chelated enolates, and the bulky camphor skeleton provides excellent steric shielding.

  • Performance: They offer high diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.

Comparison with this compound:

FeatureOppolzer's CamphorsultamsThis compound (Hypothetical)
Stereocontrol Excellent, due to the rigid and bulky camphor backbone.The pyrrolidinone ring is less sterically demanding than the camphor scaffold, which might lead to lower diastereoselectivity.
Crystallinity Often crystalline, facilitating purification.The crystallinity of its derivatives is unknown and would need to be determined experimentally.
Cleavage Typically requires reductive or hydrolytic conditions.Similar to other amide-based auxiliaries, cleavage might require strong acidic or basic conditions.
Proline-Based Auxiliaries and Organocatalysts

Proline and its derivatives are not only used as chiral auxiliaries but have also emerged as powerful organocatalysts.[2] This dual role makes them particularly attractive in modern asymmetric synthesis. A thesis has described the use of prolinol-derived auxiliaries in asymmetric aldol and alkylation reactions, providing a relevant point of comparison.[3]

  • Mechanism of Stereocontrol: In auxiliary-based approaches, the stereocontrol arises from the chiral pyrrolidine ring. In organocatalysis, proline derivatives operate through enamine or iminium ion intermediates.

  • Performance: Proline-based auxiliaries have shown variable success. For instance, in one study, certain propionylated pyrrolidine-based auxiliaries exhibited modest selectivity in aldol reactions but high selectivity in alkylation reactions, with the choice of additives like Lewis acids playing a crucial role.[3]

Comparison with this compound:

FeatureProline-Based AuxiliariesThis compound (Hypothetical)
Dual Functionality Can act as both auxiliaries and organocatalysts.The amino group in the 4-position could potentially allow for organocatalytic applications, similar to other chiral amines.
Performance Can be highly effective, but performance is often sensitive to reaction conditions and substrate.[3]Performance is unknown but would likely be influenced by the nature of the N-acyl group and the reaction conditions.
Availability Readily available from the chiral pool.Synthesis would likely be required from chiral starting materials.

Experimental Protocols: A Framework for Evaluation

To empirically evaluate the performance of this compound as a chiral auxiliary, a series of standardized experiments would be necessary. Below are representative protocols for asymmetric alkylation and aldol reactions, adapted from established procedures for other chiral auxiliaries.

Protocol: Asymmetric Alkylation of an N-Acyl-4-Amino-1-methylpyrrolidin-2-one

Objective: To assess the diastereoselectivity of the alkylation of the lithium enolate of an N-propionyl derivative of this compound.

Materials:

  • (S)-N-Propionyl-4-amino-1-methylpyrrolidin-2-one

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Standard workup and purification reagents

Procedure:

  • Dissolve the N-propionyl-4-amino-1-methylpyrrolidin-2-one (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a freshly prepared solution of LDA (1.1 equiv) in THF to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.

References

A Comparative Guide to Pyrrolidinone Derivatives in Asymmetric Catalysis: Spotlight on 4-Amino-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount, particularly in the pharmaceutical industry where stereochemical purity is a critical determinant of therapeutic efficacy and safety.[1] Among the privileged scaffolds in organocatalysis, chiral pyrrolidine derivatives have emerged as powerful tools for a myriad of asymmetric transformations.[2][3][4] This guide provides a comprehensive comparative analysis of various pyrrolidinone-based catalysts, with a special focus on the potential and performance of 4-Amino-1-methylpyrrolidin-2-one in relation to other well-established derivatives in key carbon-carbon bond-forming reactions.

The Pyrrolidinone Scaffold: A Foundation for Asymmetric Induction

The chiral pyrrolidine motif is a cornerstone of many biologically active natural and synthetic compounds.[2] Its rigid, five-membered ring structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. The versatility of the pyrrolidine scaffold allows for extensive modifications, enabling the fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity for specific transformations.[4][5] These modifications have led to the development of a diverse array of highly effective organocatalysts for reactions such as aldol, Michael, and Mannich additions.[1][3]

This compound: An Emerging Player

While less ubiquitous in the catalysis literature than its proline-derived cousins, this compound presents an intriguing structural motif. The presence of a primary amino group at the 4-position, in addition to the lactam functionality, offers unique possibilities for bifunctional catalysis and hydrogen bonding interactions that can influence the transition state of a reaction. The N-methylation provides a fixed conformational element, which can be advantageous in creating a predictable chiral pocket.

While extensive comparative data on the catalytic performance of this compound is still emerging, its structural features suggest potential applications in reactions where hydrogen bonding to the electrophile is crucial for activation and stereocontrol.

Comparative Catalytic Performance: Aldol and Michael Additions

To objectively assess the catalytic landscape, we will compare the performance of various pyrrolidinone derivatives in two fundamental asymmetric reactions: the aldol addition and the Michael addition.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][6] Proline and its derivatives have been extensively studied as catalysts for this transformation, typically proceeding through an enamine intermediate.[3]

CatalystAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
Boc-L-Prolinamide4-NitrobenzaldehydeAcetoneNeatRT2480-30[1]
Boc-L-Prolinamide4-NitrobenzaldehydeCyclohexanoneDMSORT489595:599[1]
Pyrrolidine-oxadiazolone conjugate4-NitrobenzaldehydeCyclohexanoneCH2Cl2RT129897:3>99[6][7]
trans-4-Hydroxy-(S)-prolinamide4-NitrobenzaldehydeAcetoneNeatRT249225:7594 (anti)[5]
Dipeptide-2-pyrrolidinone hybrid4-NitrobenzaldehydeCyclohexanoneBrineRT129694:698[2]

This table summarizes representative data and is not exhaustive.

The data clearly indicates that structural modifications to the pyrrolidinone core significantly impact catalytic efficacy. For instance, the introduction of a bulky Boc-protecting group on a prolinamide catalyst leads to moderate enantioselectivity in the reaction with acetone, but excellent results with the more sterically demanding cyclohexanone.[1] The pyrrolidine-oxadiazolone conjugate demonstrates exceptional performance, achieving high yields and stereoselectivities at room temperature.[6][7] Furthermore, the presence of a hydroxyl group in the trans-4-position of a prolinamide, or the creation of a dipeptide hybrid, can also lead to highly efficient and selective catalysts.[2][5]

Asymmetric Michael Addition

The Michael addition is a fundamental reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8] Pyrrolidine-based organocatalysts have proven to be highly effective in promoting enantioselective Michael additions of aldehydes and ketones to nitroalkenes.[8][9]

CatalystKetone/AldehydeNitroalkeneSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
(S)-2-(Trifluoromethylsulfonamido-methyl)pyrrolidinePropanalβ-NitrostyreneTolueneRT249895:599[2]
Polystyrene-supported PyrrolidineCyclohexanoneβ-NitrostyreneWaterRT249993:796[10]
Pyrrolidine-based bifunctional catalystCyclohexanoneβ-NitrostyreneToluene0129998:299[8]

This table summarizes representative data and is not exhaustive.

In the asymmetric Michael addition, bifunctional pyrrolidine catalysts bearing a hydrogen-bond donor group, such as a sulfonamide, exhibit excellent stereocontrol.[2] Immobilization of a pyrrolidine catalyst on a solid support not only facilitates catalyst recovery but can also lead to excellent performance, particularly in aqueous media.[10]

Mechanistic Insights and Experimental Design

The efficacy of these pyrrolidinone-based catalysts stems from their ability to form key intermediates, such as enamines, which then react with the electrophile in a stereocontrolled manner. The substituents on the pyrrolidinone ring play a crucial role in shielding one face of the enamine, thereby directing the approach of the electrophile.

General Catalytic Cycle for an Aldol Reaction

Aldol_Cycle Catalyst Pyrrolidinone Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Catalyst - Catalyst Water H₂O

Caption: Generalized catalytic cycle for a pyrrolidinone-catalyzed asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction with a Boc-Protected Pyrrolidinone Derivative

This protocol is adapted from established procedures for asymmetric aldol reactions catalyzed by pyrrolidine derivatives.[1]

Materials:

  • N-Boc-L-prolinamide (10 mol%)

  • 4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv)

  • Cyclohexanone (2.5 mmol, 5.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (1.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add N-Boc-L-prolinamide (0.05 mmol).

  • Add anhydrous DMSO (1.0 mL) and stir until the catalyst is fully dissolved.

  • Add 4-nitrobenzaldehyde (0.5 mmol) to the solution and stir for 5 minutes.

  • Add cyclohexanone (2.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for the time specified (monitor by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

Experimental Workflow Comparison

Workflow_Comparison cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Catalyst_Prep Prepare Catalysts (this compound, Boc-L-Prolinamide, etc.) Reaction_Setup Combine Catalyst, Aldehyde, and Solvent Catalyst_Prep->Reaction_Setup Reagent_Prep Prepare Reagents (Aldehyde, Ketone, Solvent) Reagent_Prep->Reaction_Setup Reaction_Execution Add Ketone and Stir (Monitor by TLC) Reaction_Setup->Reaction_Execution Quench Quench Reaction Reaction_Execution->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze Yield, dr, and ee (NMR, HPLC) Purify->Analyze

Caption: General workflow for comparing the performance of different pyrrolidinone catalysts.

Conclusion and Future Outlook

The pyrrolidinone scaffold remains a highly privileged and versatile platform for the development of potent organocatalysts for asymmetric synthesis. While derivatives such as prolinamides and their substituted analogues have demonstrated remarkable success, the exploration of novel substitution patterns continues to be a fruitful area of research.

This compound, with its unique bifunctional potential, represents an underexplored yet promising candidate for catalytic applications. Further investigation into its performance in a range of asymmetric transformations is warranted to fully elucidate its capabilities. Comparative studies, following rigorous experimental protocols as outlined in this guide, will be instrumental in positioning this and other novel pyrrolidinone derivatives within the broader landscape of organocatalysis and in guiding the rational design of next-generation catalysts for challenging synthetic transformations.

References

Efficacy comparison of "4-Amino-1-methylpyrrolidin-2-one" based catalysts

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Efficacy of 4-Amino-1-methylpyrrolidin-2-one Based Catalysts in Asymmetric Synthesis

Introduction: The Quest for Novelty within a Privileged Scaffold

In the landscape of asymmetric organocatalysis, the chiral pyrrolidine scaffold is undeniably a privileged motif.[1] Its remarkable success stems from its ability to activate carbonyl compounds through the formation of transient enamines or iminium ions, mimicking the strategy of natural aldolase enzymes.[2] The seminal work on L-proline catalysis opened the floodgates, leading to a vast exploration of pyrrolidine derivatives, each tailored to enhance reactivity, selectivity, or solubility.[3][4]

This guide focuses on a specific, yet underexplored, member of this family: This compound . This molecule is a fascinating structural chimera, combining the rigid lactam backbone of pyroglutamic acid with a key functional handle—an amino group at the C4 position.[5][6] Unlike the well-studied hydroxyl group in 4-hydroxyproline derivatives, this primary amine offers a distinct electronic and steric environment, with the potential for unique hydrogen-bonding interactions and bifunctional activation.

This document provides a comparative analysis of the potential efficacy of this compound based catalysts. As direct experimental data for its catalytic use is nascent, we will ground our analysis in a logical comparison with structurally related, well-documented organocatalysts. We will dissect its structural components, propose its mechanistic behavior in benchmark asymmetric reactions, and provide the detailed experimental frameworks necessary for its validation.

Mechanistic Underpinnings: Enamine Catalysis

The most probable catalytic pathway for a secondary amine like this compound involves enamine catalysis. The cycle, illustrated below for a general aldol reaction, is the cornerstone of its predicted function.

The key to stereocontrol lies in the catalyst's ability to form a rigid, sterically defined enamine intermediate. This intermediate then directs the facial attack of the electrophile (the aldehyde), leading to the preferential formation of one enantiomer. The N-methyl group on our target catalyst enhances solubility in common organic solvents, while the C4-amino group is positioned to potentially stabilize the transition state through hydrogen bonding with the aldehyde's carbonyl oxygen, thereby increasing both reaction rate and enantioselectivity.

cluster_cycle Enamine Catalytic Cycle catalyst Catalyst (this compound) enamine Chiral Enamine Intermediate catalyst->enamine - H₂O ketone Ketone (Nucleophile) ketone->enamine ts Stereodetermining Transition State enamine->ts iminium Iminium Ion Intermediate ts->iminium C-C Bond Formation iminium->catalyst Catalyst Regeneration product Aldol Product (Chiral) iminium->product + H₂O aldehyde Aldehyde (Electrophile) aldehyde->ts water_in H₂O water_in->iminium water_out H₂O

Caption: The general catalytic cycle for an enamine-mediated asymmetric aldol reaction.

Comparative Efficacy: A Predictive Analysis Against Established Analogs

To objectively evaluate the potential of this compound, we must compare it to catalysts that share key structural features.

Catalyst/AnalogPyrrolidine RingC2-SubstitutionC4-SubstitutionN1-SubstitutionKey Predicted Impact
L-Proline FlexibleCarboxylic AcidNoneHydrogenBenchmark; high ee%; poor solubility.
(S)-4-Hydroxyprolinamide FlexibleAmideHydroxyl (H-bond donor)HydrogenExcellent H-bond donor improves stereocontrol.[3]
(S)-Pyroglutamic Acid Rigid (Lactam)Carboxylic AcidNoneHydrogenRigid backbone may alter transition state geometry.[5]
(S)-4-Amino-1-methylpyrrolidin-2-one Rigid (Lactam) None Amino (H-bond donor) Methyl Potential for strong H-bonding; improved solubility; rigid scaffold.

The unique combination of a rigid lactam backbone and a C4-amino group suggests that this compound could offer a compelling balance of stereocontrol and practicality. The rigidity may lead to a more organized transition state than flexible proline analogs, while the primary amine at C4 could be a more effective hydrogen-bond donor than a hydroxyl group, potentially leading to higher enantioselectivity.

Benchmark Reaction Protocols for Catalyst Evaluation

Scientific integrity demands that any new catalyst be validated through standardized, reproducible experiments. Below are detailed protocols for two cornerstone asymmetric reactions, designed to be self-validating systems for assessing catalytic efficacy.

Asymmetric Aldol Reaction

This reaction is the canonical test for new organocatalysts. The reaction between cyclohexanone and 4-nitrobenzaldehyde provides a robust benchmark with easily analyzable products.

Experimental Protocol:

  • Catalyst Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (0.5 mmol, 75.5 mg).

  • Solvent & Reactant Addition: Add cyclohexanone (2.0 mmol, 206 µL) and the chosen solvent (e.g., DMSO, 1.0 mL).

  • Initiation: Add the organocatalyst (20 mol%, 0.1 mmol). For this compound (M.W. 128.16 g/mol ), this corresponds to 12.8 mg.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4-6 hours until the 4-nitrobenzaldehyde spot has been consumed (typically 24-48 hours).

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient). Determine the yield, diastereomeric ratio (dr) by ¹H NMR spectroscopy, and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Michael Addition

This reaction tests the catalyst's ability to facilitate conjugate additions, another fundamental C-C bond-forming reaction.

Experimental Protocol:

  • Setup: In a dry vial under an inert atmosphere (N₂ or Ar), add trans-β-nitrostyrene (0.25 mmol, 37.3 mg) and the organocatalyst (20 mol%, 0.05 mmol).

  • Solvent & Reactant Addition: Add the solvent (e.g., Toluene or CH₂Cl₂, 1.0 mL) followed by propanal (1.0 mmol, 72 µL).

  • Reaction: Cool the mixture to the desired temperature (e.g., 4°C) and stir for the specified time (typically 24-72 hours).

  • Monitoring & Workup: Monitor by TLC. Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Analysis: Elute with a suitable solvent system (e.g., hexane:ethyl acetate) to isolate the product. Determine yield, dr (¹H NMR), and ee (chiral HPLC).

cluster_workflow General Experimental Workflow start Reactant & Catalyst Preparation reaction Reaction Setup (Solvent, Temp, Stirring) start->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Continue Reaction workup Quenching & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC, Yield) purification->analysis

Caption: A generalized workflow for evaluating catalyst performance.

Quantitative Performance Data of Analogous Catalysts

The following table summarizes reported data for established pyrrolidine-based catalysts in the benchmark asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This provides a baseline against which this compound can be measured.

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-ProlineNoneDMSO249595:596[7]
L-ProlinamideNoneDMSO488590:1088[7]
(S)-2-(Pyrrolidin-2-yl)ethan-1-amineNoneWater729293:795[7]
This compound None DMSO ~24-48 Predicted: 80-95 Predicted: >95:5 Predicted: >97 Hypothetical

Rationale for Prediction: We hypothesize that the C4-amino group will act as a potent hydrogen-bond donor, rigidly orienting the electrophile in the transition state, leading to potentially superior diastereoselectivity and enantioselectivity compared to L-proline. The N-methyl group should ensure good solubility in standard solvents like DMSO. The yield is predicted to be high but may require optimization of reaction time and temperature.

Conclusion and Future Directions

While L-proline remains a workhorse of organocatalysis, the search for catalysts with improved solubility, stability, and stereodirecting ability is perpetual. This compound presents itself as a highly promising candidate that merges the beneficial attributes of several successful catalyst classes. Its rigid lactam framework, enhanced solubility via N-methylation, and powerful hydrogen-bonding potential from the C4-amino group create a compelling case for its investigation.

The true efficacy of this catalyst remains to be unlocked through empirical validation. The protocols and comparative data presented in this guide provide a robust framework for researchers to undertake this exploration. Future work should focus on the asymmetric synthesis of the catalyst itself, followed by its systematic evaluation in the benchmark reactions described. We anticipate that this compound and its derivatives could become valuable tools in the synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.

References

A New Frontier in Asymmetric Catalysis: Benchmarking 4-Amino-1-methylpyrrolidin-2-one Against Commercial Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and fine chemical synthesis, the quest for novel, efficient, and selective catalysts is perpetual. This guide introduces 4-Amino-1-methylpyrrolidin-2-one , a structurally intriguing yet underexplored molecule, as a promising new candidate in the field of asymmetric organocatalysis. While extensive experimental data on its catalytic performance is not yet available in peer-reviewed literature, its unique structural features—a chiral primary amine tethered to a lactam backbone—suggest a compelling potential to rival or even surpass established commercial catalysts.

This document provides a forward-looking comparative analysis, grounded in established mechanistic principles of organocatalysis. We will benchmark the potential performance of this compound against industry-standard catalysts like L-Proline and its derivatives. This guide is designed to serve as a foundational resource for researchers poised to explore the catalytic capabilities of this novel molecule, offering both a theoretical framework and detailed, actionable experimental protocols.

The Pyrrolidine Scaffold: A Privileged Motif in Organocatalysis

The chiral pyrrolidine ring is a cornerstone of modern asymmetric organocatalysis.[1][2] Its prevalence stems from the remarkable success of the natural amino acid L-Proline, which has been aptly dubbed the "simplest enzyme" for its ability to catalyze a wide range of stereoselective transformations with high efficacy.[3] Proline and its derivatives have become indispensable tools for the construction of complex chiral molecules, finding extensive application in aldol reactions, Michael additions, and Mannich reactions.[4][5][6]

The catalytic prowess of these molecules is primarily attributed to their ability to form transient chiral enamines or iminium ions with carbonyl substrates, effectively guiding the approach of electrophiles to a specific face of the molecule and thus controlling the stereochemical outcome of the reaction.[5][7] The success of proline has spurred the development of a vast library of substituted pyrrolidine-based organocatalysts, each designed to fine-tune reactivity and selectivity.[1][6]

Introducing this compound: A Novel Candidate

This compound presents a compelling structural variation on the classic pyrrolidine theme. By analyzing its key features, we can hypothesize its potential catalytic behavior:

  • Chiral Primary Amine: Unlike the secondary amine of proline, the primary amine in this molecule offers a different steric and electronic environment for enamine formation. This could influence substrate scope and stereoselectivity. Chiral primary amines derived from natural amino acids and Cinchona alkaloids have proven to be powerful catalysts in their own right, often demonstrating complementary or superior performance to secondary amine catalysts.[8][9][10]

  • Lactam Backbone: The presence of the carbonyl group within the pyrrolidine ring (a lactam) introduces a rigid, planar amide bond. This structural constraint could influence the conformational flexibility of the catalyst-substrate complex, potentially leading to higher levels of stereocontrol.

  • Hydrogen Bonding Potential: The amide N-H and carbonyl oxygen of the lactam, along with the primary amine, provide additional sites for hydrogen bonding. These non-covalent interactions can play a crucial role in organizing the transition state and enhancing enantioselectivity.

These features suggest that this compound could operate through a similar enamine-based catalytic cycle as proline, but with potentially distinct stereochemical outcomes due to its unique structural and electronic properties.

Proposed Catalytic Mechanism: The Asymmetric Aldol Reaction

To frame our comparative analysis, we will consider the direct asymmetric aldol reaction between an aldehyde and a ketone—a benchmark transformation for evaluating new organocatalysts. The proposed catalytic cycle for this compound is illustrated below, drawing parallels with the well-established mechanism for proline catalysis.[5][7][11]

The proposed mechanism involves the following key steps:

  • Enamine Formation: The primary amine of this compound condenses with the ketone (e.g., acetone) to form a chiral enamine intermediate.

  • Stereoselective C-C Bond Formation: The enamine attacks the aldehyde from a sterically less hindered face, leading to the formation of a new carbon-carbon bond. The stereochemistry of this step is dictated by the chiral environment of the catalyst.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle cluster_cycle Proposed Catalytic Cycle for this compound Catalyst 4-Amino-1-methyl- pyrrolidin-2-one Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Enamine->Iminium + Aldehyde Iminium->Catalyst Hydrolysis Product Chiral Aldol Product Iminium->Product + H2O - Catalyst

Caption: Proposed enamine-based catalytic cycle for the asymmetric aldol reaction.

Benchmarking Against Commercial Catalysts: A Comparative Overview

To provide a clear context for the potential of this compound, the table below summarizes the typical performance of widely used commercial organocatalysts in the asymmetric aldol reaction. The data for the commercial catalysts are derived from published literature, while the entries for our target molecule are presented as a predictive framework for future experimental validation.

CatalystReactionTypical Yield (%)Typical ee (%)Reference
L-Proline Acetone + 4-Nitrobenzaldehyde68-9576-96[3][7]
(S)-Diphenylprolinol TMS Ether Propanal + 4-Nitrobenzaldehyde90-9995-99[1][6]
Cinchona Alkaloid Derivative Ketone + Aldehyde85-9990-99[12][13]
This compound Acetone + 4-NitrobenzaldehydeTo be determinedTo be determinedN/A

Experimental Protocols for Benchmarking

To facilitate the investigation of this compound, we provide detailed, self-validating experimental protocols. These protocols are designed for robustness and reproducibility, allowing for a direct and objective comparison with established catalysts under standardized conditions.

General Workflow for Catalyst Screening

A systematic approach to catalyst screening is crucial for identifying optimal reaction conditions. The following workflow provides a general template for this process.

Experimental Workflow Catalyst Screening Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_glass Dry Glassware prep_reagents Prepare Stock Solutions (Substrates, Catalysts) add_catalyst Add Catalyst to Vial prep_reagents->add_catalyst add_solvent Add Solvent add_catalyst->add_solvent add_substrates Add Substrates add_solvent->add_substrates run_reaction Stir at Defined Temperature & Time add_substrates->run_reaction quench Quench Reaction run_reaction->quench workup Aqueous Workup & Extraction quench->workup analyze Analyze by Chiral HPLC/GC (Yield, ee%) workup->analyze

References

The Evolving Landscape of Pyrrolidinones: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-1-methylpyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidin-2-one scaffold, a core component of the racetam class of nootropic agents, has garnered significant attention in medicinal chemistry for its versatile pharmacological activities.[1] This guide delves into the nuanced world of 4-Amino-1-methylpyrrolidin-2-one analogs, providing a comparative analysis of their structure-activity relationships (SAR) across various therapeutic areas. By examining the impact of structural modifications on biological outcomes, we aim to equip researchers and drug development professionals with the insights needed to navigate this promising chemical space.

The Pyrrolidin-2-one Core: A Privileged Scaffold

The five-membered γ-lactam ring of pyrrolidin-2-one is a key structural motif found in numerous biologically active compounds. Its conformational rigidity and ability to participate in hydrogen bonding interactions make it an attractive starting point for the design of novel therapeutics. The introduction of an amino group at the C4 position and a methyl group on the nitrogen atom (this compound) provides key vectors for chemical modification, allowing for the exploration of a wide range of pharmacological activities, including anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory effects.[1]

SAR in Cardiovascular Applications

Recent studies have explored the potential of pyrrolidin-2-one derivatives as cardiovascular agents, particularly in the realms of antiarrhythmic and antihypertensive therapies. The primary mechanism often involves interaction with adrenoceptors.

A series of novel arylpiperazines bearing a pyrrolidin-2-one fragment have been synthesized and evaluated for their affinity for α1- and α2-adrenoceptors, as well as their antiarrhythmic and antihypertensive activities.[2] The general structure involves a linker connecting the pyrrolidin-2-one nitrogen to an arylpiperazine moiety.

Key SAR Insights:

  • Substitution on the Arylpiperazine Ring: The nature and position of substituents on the phenyl ring of the piperazine moiety significantly influence binding affinity and activity.

    • A 2-chloro-phenyl substituent resulted in the highest affinity for the α1-adrenoceptor (pKi = 7.13).[2]

    • A 4-chloro-phenyl substituent showed the highest affinity for the α2-adrenoceptor (pKi = 7.29).[2]

    • A 2-ethoxy-phenyl group yielded the most potent prophylactic antiarrhythmic activity in an epinephrine-induced arrhythmia model (ED50 = 1.0 mg/kg, iv).[2]

  • Impact on Blood Pressure: Compounds with a hydroxyl group at the 4-position of the phenyl ring or di-substitution with fluorine at the 2 and 4 positions demonstrated a significant and lasting decrease in both systolic and diastolic blood pressure in normotensive rats.[2]

Comparative Analysis of Adrenoceptor Affinity and Antiarrhythmic Activity
Compound IDArylpiperazine Substituentα1-AR Affinity (pKi)α2-AR Affinity (pKi)Antiarrhythmic Activity (ED50, mg/kg iv)
7 2-Chloro-phenyl7.13--
18 4-Chloro-phenyl-7.29-
13 2-Ethoxy-phenyl--1.0

Data sourced from: Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents.[2]

Experimental Protocol: Evaluation of Antiarrhythmic Activity

A standardized in vivo model is crucial for assessing the antiarrhythmic potential of novel compounds.

Epinephrine-Induced Arrhythmia Model in Anesthetized Rats:

  • Animal Preparation: Male Wistar rats are anesthetized with an appropriate anesthetic agent.

  • Catheterization: The jugular vein and carotid artery are catheterized for drug administration and blood pressure monitoring, respectively.

  • ECG Monitoring: Needle electrodes are placed to record the electrocardiogram (ECG).

  • Compound Administration: The test compound (e.g., analog 13) is administered intravenously (iv).

  • Arrhythmia Induction: A bolus of epinephrine is injected intravenously to induce cardiac arrhythmias.

  • Data Analysis: The dose of the test compound required to prevent or terminate the epinephrine-induced arrhythmia in 50% of the animals (ED50) is calculated.

G cluster_workflow Antiarrhythmic Activity Workflow A Anesthetized Rat Model B IV Administration of Test Compound A->B C Epinephrine-Induced Arrhythmia B->C D ECG Monitoring & Analysis C->D E Determination of ED50 D->E

Workflow for assessing antiarrhythmic activity.

SAR in Oncology

The pyrrolidin-2-one scaffold has also been investigated for its potential in cancer therapy. The focus of these studies is often on cytotoxicity and the impact of various substituents on the ring's ability to induce cancer cell death.

Research into diversely functionalized γ-lactams has demonstrated their potential as cytotoxic agents.[1] The synthetic approach allows for modifications at the C3 position and the nitrogen atom of the pyrrolidin-2-one ring.

Key SAR Insights:

  • C3-Position Substituents: The nature of the substituent at the 3rd position of the γ-lactam ring plays a critical role in determining cytotoxic activity.[1] Further detailed studies are required to establish a clear correlation between specific functional groups at this position and their impact on different cancer cell lines.

  • N-Substituents: The effect of different alkyl sulfa groups on the cytotoxicity of the 2-pyrrolidinone ring is an active area of investigation.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., B16 cell line) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrrolidin-2-one analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined.

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed Cancer Cells B Treat with Pyrrolidinone Analogs A->B C Add MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 E->F

Workflow for the MTT cytotoxicity assay.

SAR in Central Nervous System (CNS) Applications

The pyrrolidin-2-one core is historically linked to nootropic agents, and modern research continues to explore its potential in treating CNS disorders, including epilepsy and amnesia.

Anticonvulsant Activity

The anticonvulsant properties of pyrrolidinone derivatives are often associated with their ability to modulate ion channels or neurotransmitter systems.[3] The mechanism of action for many antiepileptic drugs involves the inhibition of voltage-gated sodium channels, T-type calcium channels, or the enhancement of GABAergic inhibition.[3]

Antiamnesic Activity

Derivatives of 4-aminopyridine, which shares structural similarities with the amino-pyrrolidinone core, have shown promise as antiamnesic agents.[4] The proposed mechanism involves the enhancement of acetylcholine (ACh) neurotransmission, which is crucial for cognitive function.[4]

Key SAR Insights:

  • N-Acyl Derivatives: The introduction of an acyl group at the N1 position of the pyrrolidin-2-one ring has been explored for anticonvulsant activity.

  • C4-Substitutions: Modifications at the C4 position with various substituted butanamides have led to the discovery of potent antiepileptic agents.

  • Linking to other Pharmacophores: Connecting the 4-amino group to other known CNS-active scaffolds, such as 2-indolinone (the core of the ACh-enhancing agent linopirdine), has resulted in compounds with potent antiamnesic activity.[4]

Future Directions and Conclusion

The structure-activity relationship studies of this compound analogs reveal a scaffold with immense therapeutic potential across diverse disease areas. The key to unlocking this potential lies in the strategic modification of the pyrrolidin-2-one ring and its substituents.

  • For cardiovascular applications , fine-tuning the substitutions on the arylpiperazine moiety can lead to more potent and selective adrenoceptor modulators.

  • In oncology , a systematic exploration of substituents at the C3 position is warranted to develop potent and selective cytotoxic agents.

  • For CNS disorders , the design of hybrid molecules that combine the pyrrolidin-2-one core with other known pharmacophores holds significant promise for developing novel anticonvulsant and nootropic drugs.

This guide provides a framework for understanding the current SAR landscape of this compound analogs. Continued research, driven by a deep understanding of these structure-activity relationships, will undoubtedly lead to the development of the next generation of pyrrolidin-2-one-based therapeutics.

References

A Comparative Biological Evaluation of Novel 4-Amino-1-methylpyrrolidin-2-one Derivatives as Potential Nootropic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Discovery Professionals

Executive Summary

The pyrrolidin-2-one scaffold is a cornerstone in the development of nootropic agents, famously represented by the racetam drug family. This guide provides a comprehensive biological evaluation framework for a promising new class of compounds: 4-Amino-1-methylpyrrolidin-2-one derivatives. We present a comparative analysis against established nootropics like Piracetam and the structurally related Nebracetam, focusing on a logical, multi-tiered evaluation workflow. This document details the rationale behind experimental choices, provides step-by-step protocols for key in vitro and in vivo assays, and interprets hypothetical data to illuminate potential structure-activity relationships. Our goal is to equip researchers with the scientific rationale and practical methodologies required to assess the therapeutic potential of this novel chemical series for cognitive enhancement and neuroprotection.

Introduction: The Enduring Potential of the Pyrrolidin-2-one Scaffold

The five-membered lactam ring of pyrrolidin-2-one is a privileged scaffold in medicinal chemistry, recognized for its role in a wide array of pharmacologically active compounds.[1][2][3] Its most prominent application has been in the field of neuroscience, forming the chemical backbone of the "racetam" class of cognitive enhancers.[4] The parent compound, Piracetam, was the first to be described with "nootropic" properties—the ability to enhance learning and memory without significant sedative or stimulant effects.[4]

Subsequent research has yielded numerous analogs, such as Aniracetam, Oxiracetam, and Nebracetam, each with a distinct pharmacological profile.[4] Nebracetam (4-(aminomethyl)-1-benzylpyrrolidine-2-one) is of particular interest as a structural precedent for the current investigation.[5] This guide focuses on the next logical step in this lineage: the biological evaluation of novel This compound derivatives . By systematically comparing these new chemical entities (NCEs) against established benchmarks, we can effectively delineate their therapeutic promise.

Comparative Mechanism of Action: Targeting Cholinergic Pathways

While the precise mechanism of racetams is multifaceted, a significant body of evidence points towards the modulation of central neurotransmitter systems.[4] A primary hypothesis involves the potentiation of cholinergic function.[5] Racetams are thought to increase acetylcholine (ACh) release and enhance the function of muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), which are critical for learning and memory processes.

Based on structural homology to Nebracetam and in silico docking studies, this compound derivatives are postulated to act primarily through cholinergic neurotransmission.[5] The proposed mechanism involves allosteric modulation of acetylcholine receptors, enhancing the efficiency of synaptic transmission.

Cholinergic_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal ACh Acetylcholine (ACh) Release ACh Release ACh->Release mAChR Muscarinic AChR (mAChR) Release->mAChR Binds G_Protein G-Protein Activation mAChR->G_Protein PLC PLC → IP3/DAG G_Protein->PLC Cognition Enhanced Learning & Memory PLC->Cognition NCE Novel Derivatives (4-Amino-1-methyl...) NCE->mAChR Positive Allosteric Modulation

Figure 1: Proposed mechanism targeting the cholinergic synapse.

A Phased Approach: The Biological Evaluation Workflow

A robust and logical workflow is essential for efficiently evaluating NCEs and making go/no-go decisions. Our approach prioritizes early assessment of target engagement and potential liabilities before progressing to more complex and resource-intensive in vivo models. This self-validating system ensures that only the most promising candidates advance.

Evaluation_Workflow Start Compound Library (this compound Derivatives) InVitro Phase 1: In Vitro Screening Start->InVitro Binding Receptor Binding Assay (Target Engagement) InVitro->Binding Toxicity Neuronal Cytotoxicity Assay (Safety Profile) InVitro->Toxicity HitSelection Hit Prioritization (Potency vs. Toxicity) Binding->HitSelection Toxicity->HitSelection HitSelection->Start SAR Feedback InVivo Phase 2: In Vivo Validation HitSelection->InVivo Promising Hits Amnesia Scopolamine-Induced Amnesia Model (Mechanism) InVivo->Amnesia Morris Morris Water Maze (Cognitive Efficacy) InVivo->Morris Lead Lead Candidate Amnesia->Lead Morris->Lead

Figure 2: A structured workflow for evaluating novel nootropic candidates.

Phase 1: In Vitro Comparative Analysis

The initial phase focuses on quantifying target engagement and establishing a preliminary safety window.

  • Causality: This assay is a primary screen to confirm and quantify the affinity of the derivatives for a key cholinergic receptor subtype implicated in cognition. It provides a direct measure of target engagement, which is the foundational first step in validating the compound's proposed mechanism.

  • Methodology:

    • Membrane Preparation: Human M1 muscarinic receptor-expressing CHO-K1 cell membranes are prepared and homogenized in a binding buffer (50 mM Tris-HCl, pH 7.4).

    • Assay Setup: In a 96-well plate, add 25 µL of binding buffer, 25 µL of the radioligand [³H]-pirenzepine (final concentration ~1 nM), and 25 µL of various concentrations of the test derivative or reference compound.

    • Incubation: Initiate the binding reaction by adding 125 µL of the cell membrane preparation. Incubate for 60 minutes at room temperature.

    • Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing three times with ice-cold buffer to separate bound from free radioligand.

    • Quantification: Dry the filter plate and add scintillation fluid. Measure radioactivity using a scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of atropine (10 µM). Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined using non-linear regression, and Ki (inhibition constant) values are calculated using the Cheng-Prusoff equation.

  • Causality: Before proceeding to in vivo studies, it is critical to ensure the compounds do not exhibit overt toxicity to neuronal cells. This assay provides an early indication of the therapeutic window, comparing the concentration required for biological activity to that which causes cell death.

  • Methodology:

    • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Treat the cells with increasing concentrations of the test derivatives or reference compounds for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • MTT Incubation: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 4 hours at 37°C.

    • Formazan Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (concentration inhibiting 50% of cell viability) is calculated using a dose-response curve.

CompoundTypeM1 Receptor Binding (Ki, nM)Neuronal Cytotoxicity (IC₅₀, µM)Selectivity Index (IC₅₀ / Ki)
Piracetam Reference> 10,000> 100-
Nebracetam Reference8507588
Derivative A-101 Test450 > 100> 222
Derivative A-102 Test12008067
Derivative A-103 Test6515 230

Analysis: Derivative A-101 emerges as a promising hit. It displays significantly improved binding affinity for the M1 receptor compared to the reference compounds and shows no cytotoxicity at the tested concentrations, indicating a wide therapeutic window. Derivative A-103, while highly potent, raises a safety flag due to its corresponding high cytotoxicity.

Phase 2: In Vivo Comparative Analysis

Based on the in vitro data, Derivative A-101 is advanced to in vivo models to assess its efficacy in a complex biological system.

  • Causality: This model is a cornerstone for testing pro-cholinergic compounds. Scopolamine, a muscarinic receptor antagonist, induces a temporary amnesic state. A compound's ability to reverse this deficit provides strong, functional evidence of its efficacy through the cholinergic system in vivo.

  • Methodology:

    • Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment, connected by a door. The dark chamber floor is an electrifiable grid.

    • Acquisition Trial: Place a mouse in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Treatment: 30 minutes before the retention trial, administer the test compound (e.g., Derivative A-101 at 1, 5, 10 mg/kg, i.p.), vehicle, or a positive control (Piracetam, 100 mg/kg, i.p.).

    • Amnesia Induction: 15 minutes before the retention trial, administer scopolamine (1 mg/kg, i.p.) to all groups except the absolute control.

    • Retention Trial (24h after acquisition): Place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency, up to a maximum of 300 seconds).

    • Data Analysis: Compare the step-through latencies between groups using ANOVA. A significant increase in latency in the drug-treated groups compared to the scopolamine-only group indicates reversal of amnesia.

Treatment Group (n=10)Dose (mg/kg, i.p.)Step-Through Latency (seconds, Mean ± SEM)
Vehicle + Saline-285 ± 15
Vehicle + Scopolamine145 ± 8
Piracetam + Scopolamine100150 ± 22
Derivative A-101 + Scopolamine 5 240 ± 18 *

*p < 0.01 vs. Vehicle + Scopolamine group

Analysis: Derivative A-101 demonstrates a potent anti-amnesic effect. At a dose of 5 mg/kg, it almost completely reverses the cognitive deficit induced by scopolamine, performing significantly better than the standard reference drug, Piracetam, at a much lower dose. This result strongly supports its proposed pro-cholinergic mechanism of action.

Structure-Activity Relationship (SAR) Insights

The comparative data from a broader library of derivatives allows for the elucidation of preliminary SAR. These insights are crucial for guiding the next round of chemical synthesis and optimization.

SAR_Diagram cluster_0 This compound Core Core R1 R1: Amino Group Substitution - Small alkyl groups may increase potency. - Bulky groups decrease binding. R1->Core Position 4 R2 R2: Pyrrolidinone Ring - Stereochemistry at C4 is critical. - (R)-enantiomer often more active. R2->Core Position 4 N_Me N1-Methyl Group - Essential for activity. - Larger N1-substituents reduce efficacy. N_Me->Core Position 1

References

Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity of 4-Amino-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is fraught with challenges. Among the most critical is ensuring target specificity. A compound that promiscuously interacts with unintended biological targets can lead to misleading experimental results, toxic side effects, and costly late-stage failures. This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Amino-1-methylpyrrolidin-2-one , a pyrrolidinone-containing compound, and compares its hypothetical performance with alternative scaffolds.

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, from nootropics to anti-inflammatory agents.[1][2][3] This very versatility, however, necessitates a rigorous evaluation of off-target interactions. This guide will not merely list protocols; it will delve into the rationale behind experimental design, empowering researchers to build a robust and self-validating system for assessing compound specificity.

The Imperative of Selectivity Profiling

In drug discovery and chemical biology, selectivity is paramount. A selective compound interacts primarily with its intended target, minimizing confounding off-target effects.[4][5] Poor selectivity can manifest as unexpected pharmacology or toxicity, muddying the interpretation of biological data.[6] For a compound like this compound, whose biological targets are not yet extensively characterized in public literature, a broad-based cross-reactivity assessment is not just recommended—it is essential.

Recent studies on structurally related compounds, such as derivatives of 4-(aminomethyl)-1-benzylpyrrolidine-2-one (nebracetam), suggest potential activity at acetylcholine receptors, hinting at a possible role in cholinergic neurotransmission.[7] This provides a logical starting point for our investigation, but we must cast a wider net to uncover potential liabilities.

A Phased Approach to Cross-Reactivity Assessment

A systematic and tiered approach is the most effective strategy for characterizing the selectivity of a novel compound. We will begin with broad, unbiased screens and progressively move towards more focused, target-specific assays.

Phase 1: Broad Panel Screening for Off-Target Liabilities

The initial phase aims to identify potential off-target interactions across a diverse range of protein families known to be frequent sources of adverse drug reactions. A standard approach involves screening against a panel of receptors, ion channels, transporters, and enzymes.

Experimental Protocol: Broad Pharmacology Panel (Example: Eurofins SafetyScreen44™ Panel or similar)

  • Compound Preparation: this compound is solubilized in an appropriate vehicle (e.g., DMSO) to a stock concentration of 10 mM. Serial dilutions are then prepared.

  • Assay Execution: The compound is tested at a standard concentration (e.g., 10 µM) in a battery of in vitro binding and functional assays. These typically include:

    • Receptor Binding Assays: Radioligand binding assays for a wide range of GPCRs (e.g., adrenergic, dopaminergic, serotonergic, muscarinic), nuclear receptors, and ligand-gated ion channels.

    • Enzyme Inhibition Assays: Functional assays for key enzymes like phosphodiesterases (PDEs), cyclooxygenases (COXs), and cytochrome P450s (CYPs).

    • Ion Channel Assays: Electrophysiological or flux-based assays for critical cardiac ion channels (e.g., hERG).

  • Data Analysis: Results are expressed as a percentage of inhibition or activation relative to a control. A common threshold for a "hit" is >50% inhibition or activation.

Rationale: This broad screen acts as an early warning system. A high hit rate suggests promiscuity and potential for off-target effects, necessitating a deeper investigation or even chemical modification of the scaffold.[8]

Phase 2: Kinase Selectivity Profiling

Kinases are a large family of enzymes that are common off-targets for many small molecules.[5] Even if a compound is not designed as a kinase inhibitor, assessing its activity against a representative panel of kinases is a critical step in de-risking.

Experimental Protocol: Kinase Panel Screen (Example: Eurofins KinaseProfiler™ or similar)

  • Compound Preparation: As described in Phase 1.

  • Assay Format: The compound is typically tested at two concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity. Hits are identified as kinases showing significant inhibition (e.g., >75% at 10 µM).

Comparative Data (Hypothetical)

CompoundPrimary Target FamilyKinase Hits (>75% Inh. at 10 µM)Selectivity Score (S-score)
This compound Cholinergic System (Hypothesized)3 (out of 400)0.0075
Compound A (Alternative Scaffold) Cholinergic System (Known)15 (out of 400)0.0375
Compound B (Promiscuous Control) Multiple50 (out of 400)0.125

S-score = Number of hits / Number of kinases tested. A lower score indicates higher selectivity.

Workflow for Kinase Selectivity Profiling

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound This compound Stock 10 mM Stock in DMSO Compound->Stock Dilutions Test Concentrations (e.g., 1 µM, 10 µM) Stock->Dilutions Incubation Incubate Compound with Kinase, ATP, Substrate Dilutions->Incubation Panel Kinase Panel (e.g., 400 kinases) Panel->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Activity Calculate % Remaining Kinase Activity Detection->Activity Hits Identify Hits (e.g., >75% Inhibition) Activity->Hits Selectivity Calculate Selectivity Score Hits->Selectivity

Caption: Workflow for assessing kinase selectivity.

Phase 3: Cellular Target Engagement and Unbiased Proteome-wide Analysis

While biochemical assays are crucial, they may not fully reflect a compound's behavior in a cellular context.[4] Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm direct target engagement in intact cells or cell lysates and can be coupled with mass spectrometry for an unbiased, proteome-wide view of a compound's interactions.[9]

Experimental Protocol: CETSA® with Mass Spectrometry

  • Cell Treatment: Intact cells or cell lysates are treated with this compound or a vehicle control.

  • Thermal Challenge: The treated samples are heated across a range of temperatures. Target proteins that are bound to the compound will be stabilized and less likely to denature and aggregate at higher temperatures.

  • Protein Separation: Soluble proteins are separated from aggregated proteins by centrifugation.

  • Mass Spectrometry: The soluble protein fraction is analyzed by quantitative mass spectrometry to identify proteins that are thermally stabilized by the compound.

  • Data Analysis: Proteins showing a significant thermal shift in the presence of the compound are identified as potential targets or off-targets.

Rationale: This unbiased approach can uncover completely unexpected off-targets and provides a more physiologically relevant measure of compound selectivity.[9] It moves beyond pre-selected panels to a truly global assessment of protein interactions.

Logical Relationship of Selectivity Assays

G Broad Broad Panel Screen (Receptors, Enzymes, Ion Channels) Kinase Kinase Profiling Broad->Kinase Identifies Promiscuity CETSA Cellular Target Engagement (CETSA®) Broad->CETSA Informs on Potential Off-Targets Kinase->CETSA Refines Selectivity Validation Functional Validation (Cell-based Assays) CETSA->Validation Confirms Cellular Activity

Caption: Tiered approach to cross-reactivity studies.

Interpreting the Data: Building a Case for Selectivity

The goal of these studies is to build a comprehensive "selectivity profile" for this compound.

  • No "Magic Number": Absolute selectivity is rare.[5] The key is to understand the compound's activity profile and whether its off-target interactions are likely to interfere with its intended application.

  • Potency Matters: An off-target interaction at 10 µM may be irrelevant if the on-target activity occurs at nanomolar concentrations. Determining the dose-response relationship for any identified hits is a critical follow-up step.

  • Functional Relevance: A binding interaction does not always translate to a functional effect. Any significant off-target binding should be followed up with a relevant functional assay (e.g., a cell-based reporter assay) to assess the physiological consequence of the interaction.[4]

Conclusion

The evaluation of cross-reactivity is a cornerstone of modern drug discovery and chemical probe development. For a novel compound like this compound, a systematic, multi-pronged approach is essential to build confidence in its selectivity. By combining broad panel screening, comprehensive kinase profiling, and unbiased proteomic methods like CETSA®, researchers can construct a detailed and reliable selectivity profile. This data-driven approach not only de-risks the compound for further development but also provides a deeper understanding of its biological activity, ultimately accelerating the path from a promising molecule to a powerful research tool or a life-changing therapeutic.

References

A Researcher's Guide to Navigating the Reproducibility of Experiments with 4-Amino-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, the reproducibility of experimental results is the bedrock of scientific progress. This guide delves into the critical factors influencing the reproducibility of experiments involving specialty chemicals, using the sparsely documented "4-Amino-1-methylpyrrolidin-2-one" as a case study. As a Senior Application Scientist, my aim is to provide not just a protocol, but a framework for critical thinking and robust experimental design when working with novel or less-common reagents. We will explore the synthesis, characterization, and potential applications of this molecule, emphasizing the principles of scientific integrity that ensure your results are reliable and repeatable.

The Challenge of Sparsely Documented Reagents

"this compound" (CAS No. 933744-16-2) is a substituted pyrrolidinone, a class of compounds with significant interest in medicinal chemistry and materials science.[1] However, a thorough review of the scientific literature reveals a scarcity of detailed synthetic protocols and application data for this specific molecule. This lack of established methodology presents a significant challenge to researchers, making the principles of experimental validation and reproducibility paramount. When a chemical's properties and preparation are not well-documented, the onus is on the researcher to rigorously confirm its identity and purity to ensure the validity of their findings.

A Proposed Synthetic Pathway and the Imperative of Characterization

The reproducibility of any experiment using this compound begins with the unambiguous confirmation of its structure and purity. Without this, any observed biological activity or chemical reactivity cannot be confidently attributed to the target molecule.

Key Analytical Techniques for Validation

A multi-pronged analytical approach is essential for the comprehensive characterization of a newly synthesized or sourced batch of this compound.

Analytical Technique Purpose Expected Outcome for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the molecular structure.The ¹H NMR spectrum should show distinct signals corresponding to the N-methyl group, the protons on the pyrrolidinone ring, and the amino group protons. The ¹³C NMR will confirm the number of unique carbon atoms.[4]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.The mass spectrum should display a molecular ion peak corresponding to the exact mass of C₅H₁₀N₂O. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and detection of impurities.A single, sharp peak in the chromatogram would indicate a high degree of purity. The presence of other peaks would signify impurities that need to be identified and quantified.
Infrared (IR) Spectroscopy Identification of functional groups.The IR spectrum should show characteristic absorption bands for the amide carbonyl (C=O) and the N-H bonds of the primary amine.

It is crucial to understand that relying on a single analytical technique is insufficient. [5] A combination of these methods provides a comprehensive and trustworthy characterization of the compound, forming a solid foundation for reproducible research.[6][7]

Experimental Workflow: From Synthesis to Application

The following diagram illustrates a logical workflow for ensuring the reproducibility of experiments involving a sparsely documented chemical like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Validation cluster_application Experimental Application cluster_validation Reproducibility Check Synthesis Hypothesized Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC (Purity) Purification->HPLC IR IR Spectroscopy Purification->IR Experiment Perform Experiment NMR->Experiment MS->Experiment HPLC->Experiment IR->Experiment Data_Analysis Data Analysis Experiment->Data_Analysis Replication Independent Replication Data_Analysis->Replication

Caption: A self-validating workflow for experiments with novel or sparsely documented compounds.

Comparative Analysis: Situating this compound Among Alternatives

Given the limited data on its specific applications, we can infer potential uses and compare it to more established alternatives based on its chemical structure. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, often associated with a range of biological activities.[1]

Compound/Class Key Structural Feature Potential Advantages Potential Disadvantages Established Applications
This compound N-methylated pyrrolidinone with a 4-amino groupThe N-methylation may improve solubility and cell permeability. The 4-amino group offers a site for further functionalization.Lack of established synthetic routes and biological data. Potential for uncharacterized off-target effects.Primarily for research purposes; specific applications are not well-documented.
N-Methyl-2-pyrrolidone (NMP) Simple N-methylated pyrrolidinoneExcellent solvent properties, well-characterized.[8]Lacks a functional group for further chemical modification. Classified as a reproductive toxicant.[8]Industrial solvent, paint stripper, use in polymer and pharmaceutical manufacturing.[8]
Other Substituted Pyrrolidinones Varies (e.g., hydroxyl, carboxyl, other alkyl/aryl groups)Can be tailored for specific biological targets or material properties. A vast body of literature exists for various derivatives.[9][10]Synthesis can be complex and require multi-step procedures.Racetams (nootropics), antiviral agents, and other pharmaceuticals.[1]
Open-Chain Amino Amides Lacks the cyclic pyrrolidinone structureGreater conformational flexibility, which may be advantageous for binding to some biological targets. Generally easier to synthesize.May be more susceptible to enzymatic degradation. Different pharmacokinetic properties compared to cyclic analogues.Building blocks in peptide synthesis, various pharmaceutical applications.

This comparative table highlights that while "this compound" offers intriguing possibilities due to its unique combination of functional groups, its utility is currently hampered by a lack of data. Researchers choosing to work with this compound must be prepared to invest significant effort in its synthesis and characterization to generate a reliable foundation for their studies.

A Standardized Protocol for Ensuring Reproducibility

The following protocol is not for a specific application but rather a foundational procedure for the proper handling and validation of a sparsely documented compound like this compound.

Objective: To establish a verified, high-purity stock of this compound for use in subsequent experiments.

Materials:

  • Synthesized or purchased this compound

  • Appropriate deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • High-purity standards for calibration (if performing quantitative analysis)

Step-by-Step Methodology:

  • Initial Assessment:

    • Visually inspect the compound for homogeneity and expected physical state.

    • Determine its solubility in a range of common laboratory solvents.

  • Structural Confirmation (NMR & MS):

    • Acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts and coupling constants with theoretically predicted values.

    • Obtain a high-resolution mass spectrum to confirm the elemental composition.

  • Purity Analysis (HPLC):

    • Develop an appropriate HPLC method to separate the target compound from any potential impurities.

    • Run the analysis and integrate the peak areas to determine the percentage purity. A purity level of >98% is generally desirable for most research applications.[5]

  • Documentation:

    • Carefully record all experimental parameters, including instrument settings, solvent systems, and batch numbers.

    • Archive all analytical data (spectra, chromatograms) for future reference and for inclusion in any publications.

  • Storage:

    • Based on the compound's structure (presence of an amino group), store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.

By adhering to this rigorous validation protocol, researchers can have a high degree of confidence in the quality of their starting material, which is the first and most critical step towards achieving reproducible experimental outcomes.

Conclusion: The Path Forward in a Data-Scarce Environment

Working with novel or sparsely documented chemicals like "this compound" is an inherent part of innovative research. However, this path is fraught with the peril of irreproducibility if not navigated with caution and scientific rigor. The principles outlined in this guide—a commitment to thorough analytical characterization, meticulous documentation, and a critical evaluation of the purity and identity of all reagents—are not merely best practices; they are the essential components of trustworthy science. By embracing these principles, researchers can ensure that their contributions are both valid and valuable to the scientific community.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and scientific research, compounds like 4-Amino-1-methylpyrrolidin-2-one are valuable intermediates and building blocks. However, our responsibility as scientists extends beyond their synthesis and application; it culminates in their safe and environmentally sound disposal. Improper handling of chemical waste not only poses significant safety risks within the laboratory but also violates stringent environmental regulations, carrying severe legal and financial consequences.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed for the professional researcher, scientist, and drug development expert, moving beyond a simple checklist to explain the critical reasoning—the "why"—behind each procedural step. Adherence to these protocols is fundamental to fostering a culture of safety, ensuring regulatory compliance, and protecting our environment.

Section 1: Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound, and its close structural analog N-Methyl-2-pyrrolidone (NMP), present several significant health and safety risks that dictate the stringent handling and disposal protocols required.[1][2][3] The primary hazards include being a combustible liquid, causing serious skin and eye irritation, potential respiratory irritation, and, most critically, suspected damage to fertility or an unborn child.[1][4]

These hazards are why the compound cannot be treated as benign waste. The reproductive toxicity mandates that exposure must be minimized and the waste stream strictly controlled, while its combustible nature requires segregation from ignition sources.[1][3]

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the neat chemical or its waste, establishing a proper barrier through Personal Protective Equipment is non-negotiable. The choice of PPE is directly informed by the hazard profile.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against splashes that can cause serious eye irritation.[3] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection: An impervious lab coat and appropriate protective gloves are essential. Given the skin-irritating nature of the chemical and its potential for absorption, prolonged contact must be avoided.[2] Always check the manufacturer's glove compatibility data for the specific type of glove being used.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed inside a certified chemical fume hood to prevent the inhalation of vapors, which can cause respiratory tract irritation.[1][5]

Section 3: Waste Segregation and Containerization Protocol

The cardinal rule of chemical waste management is that not all waste is created equal. Proper segregation at the point of generation prevents dangerous chemical reactions and ensures the waste can be accepted by a licensed disposal facility.[6][7]

Step-by-Step Waste Collection:

  • Designate a Waste Container: Use a container specifically designated for halogen-free organic solvent waste. The container must be made of a compatible material (e.g., high-density polyethylene or glass) that will not react with or be degraded by the chemical.[5][8]

  • Ensure Chemical Compatibility: Never mix this compound waste with incompatible materials. Key incompatibilities to avoid include:

    • Strong Oxidizing Agents: Can lead to violent reactions.[7]

    • Strong Acids and Bases: Store separately to prevent uncontrolled reactions.[7]

    • Halogenated Solvents: Keep separate from non-halogenated waste streams to facilitate proper disposal and recycling.[6]

  • Proper Labeling is Critical: The waste container must be clearly labeled with the words "Hazardous Waste" and a full chemical name of all contents (i.e., "Waste this compound in [Solvent]").[8] Avoid using abbreviations or chemical formulas. The label should also indicate the primary hazards (e.g., "Combustible," "Toxic").

  • Keep Containers Closed: Hazardous waste containers must be kept securely capped at all times, except when actively adding waste.[7][9] This minimizes the release of vapors and prevents spills.

Section 4: The Satellite Accumulation Area (SAA) - Compliant On-Site Storage

Regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States govern the on-site storage of hazardous waste.[5] Laboratories must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste before it is collected.[7][8]

SAA Requirements:

  • Location: The SAA must be located at or near the point of waste generation and under the control of the personnel generating the waste.[8]

  • Storage Limits: A maximum of 55 gallons of a single hazardous waste stream may be accumulated in an SAA. For acutely toxic chemicals (P-listed), the limit is one quart.[8]

  • Condition: The area should be well-ventilated, and containers must be stored within secondary containment to capture any potential leaks.[5] Regular weekly inspections of the SAA should be documented to check for container leakage or deterioration.[7]

Section 5: Disposal Workflow - From Bench to Final Disposition

The ultimate goal is the transfer of the chemical waste to a licensed hazardous waste disposal facility. This process must be systematic and documented. Do not discharge this compound into the sewer system or allow it to enter the environment.[9][10]

DisposalWorkflow start Waste Generated decision_type What is the nature of the waste? start->decision_type neat_waste Neat or Concentrated This compound decision_type->neat_waste Liquid/Solid spill_cleanup Spill Cleanup Debris (Absorbent, PPE) decision_type->spill_cleanup Contaminated Debris empty_container Empty Container decision_type->empty_container Container collect_waste 1. Collect in a designated, labeled hazardous waste container. Keep closed. neat_waste->collect_waste manage_spill 1. Absorb with inert material (e.g., sand, vermiculite). 2. Collect debris in a sealed container. spill_cleanup->manage_spill rinse_container 1. Triple rinse with a suitable solvent. 2. Collect rinsate as hazardous waste. empty_container->rinse_container store_saa 2. Store in Satellite Accumulation Area (SAA). collect_waste->store_saa manage_spill->collect_waste rinse_container->collect_waste Rinsate dispose_trash 3. Deface label and dispose of container in regular trash. rinse_container->dispose_trash Cleaned Container contact_ehs 3. Arrange for pickup by the institution's EHS department or a licensed waste contractor. store_saa->contact_ehs

Caption: Decision workflow for handling this compound waste.

Section 6: Emergency Procedures - Spill and Exposure Management

Accidents can happen, and a prepared response is critical to mitigating harm.

Spill Cleanup Protocol:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Control Ignition Sources: As the material is combustible, immediately remove all sources of ignition from the area.[2][10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a universal chemical binder.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[2][11] Label the container as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area thoroughly with soap and water.

First Aid and Exposure Response: [1][10]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical advice if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional scientific conduct. By understanding its hazards, utilizing correct PPE, adhering to strict segregation and containerization protocols, and following established institutional and regulatory procedures, we ensure a safe working environment and uphold our commitment to environmental stewardship. Every researcher shares the responsibility to treat chemical waste not as an afterthought, but as an integral and critical final step of the experimental process.

References

Mastering the Safe Handling of 4-Amino-1-methylpyrrolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and chemical synthesis, the ability to handle specialized reagents with confidence and precision is paramount. 4-Amino-1-methylpyrrolidin-2-one, a key building block in numerous research applications, requires a nuanced understanding of its properties to ensure both experimental integrity and, most importantly, laboratory safety. This guide moves beyond generic protocols to provide a deep, experience-driven framework for its safe handling, grounded in authoritative safety data.

Hazard Profile: Understanding the "Why" Behind the Precautions

Before any handling protocols are established, a thorough understanding of the hazard profile of this compound is essential. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] These classifications are not mere labels; they are critical indicators of the potential risks and dictate the necessary protective measures.

  • Skin and Eye Irritation: Direct contact can lead to inflammation and discomfort.[2] The amino and lactam functionalities can interact with biological tissues, necessitating robust barrier protection.

  • Respiratory Irritation: Inhalation of aerosols or dusts can irritate the mucous membranes of the respiratory tract.[2] This is a primary route of exposure that must be controlled, especially when handling the solid form or creating solutions.

  • Harmful if Swallowed: Ingestion can lead to systemic toxicity. While less common in a laboratory setting, this underscores the importance of strict hygiene practices and prohibiting eating or drinking in the work area.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table outlines the recommended PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber). Inspect for tears or degradation before each use.Provides a barrier against skin irritation. Nitrile and neoprene offer good resistance to a range of chemicals, including amines and amides.[3][4]
Eye and Face Protection Safety glasses with side shields or tightly sealed safety goggles. A face shield is recommended when there is a significant splash hazard.Protects against accidental splashes that could cause serious eye irritation.[2]
Body Protection A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically impervious apron or gown is recommended.Prevents contact with clothing and skin. Impervious materials provide an additional layer of protection.[2]
Respiratory Protection Required when handling the powder outside of a certified chemical fume hood or when aerosols may be generated. A full-face respirator with a combination organic vapor/amine cartridge is recommended.Protects against the inhalation of irritating dust or aerosols. Combination cartridges ensure broad coverage against the compound's chemical nature.[1]

Operational Protocols: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container tightly sealed to prevent the absorption of moisture and potential degradation.

Handling and Weighing

All handling of solid this compound should be conducted in a certified chemical fume hood to control the inhalation hazard.

Step-by-Step Weighing Procedure:

  • Preparation: Don all required PPE as outlined in the table above.

  • Work Area: Ensure the chemical fume hood sash is at the appropriate height and the work area is clean and uncluttered.

  • Weighing: Carefully transfer the desired amount of the compound to a tared weigh boat or container. Avoid creating dust.

  • Closure: Promptly and securely close the main container.

  • Clean-up: Clean any residual powder from the balance and surrounding area using a damp paper towel, which should then be disposed of as contaminated waste.

Solution Preparation
  • Solvent Addition: Slowly add the weighed this compound to the chosen solvent in a suitable flask or beaker within the fume hood.

  • Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the resulting solution with the chemical name, concentration, date, and your initials.

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow PPE Selection for this compound start Start: Assess Task weighing Weighing Solid or Transferring Powder start->weighing solution_prep Preparing Dilute Solution (<1M) start->solution_prep reaction Running Reaction or Handling Concentrated Solution start->reaction spill Spill or Emergency Response start->spill fume_hood Work in Fume Hood? weighing->fume_hood ppe_basic Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves solution_prep->ppe_basic ppe_enhanced Enhanced PPE: - Standard PPE - Chemical Apron - Face Shield reaction->ppe_enhanced ppe_respirator Full Protection: - Enhanced PPE - Full-Face Respirator with  Organic Vapor/Amine Cartridge spill->ppe_respirator fume_hood->ppe_basic Yes fume_hood->ppe_respirator No

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-methylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-Amino-1-methylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.